molecular formula C10H15N5O10P2 B1664372 5'-Adp CAS No. 58-64-0

5'-Adp

Numéro de catalogue: B1664372
Numéro CAS: 58-64-0
Poids moléculaire: 427.20 g/mol
Clé InChI: XTWYTFMLZFPYCI-KQYNXXCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-5'-diphosphate has been reported in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
ADP is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883210
Record name Adenosine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58-64-0
Record name 5′-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine disphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-(trihydrogen diphosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5′-(trihydrogen diphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADENOSINE DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 5'-ADP in Cellular Signaling

Abstract

Adenosine 5'-diphosphate (ADP) is a pivotal purinergic signaling molecule that plays a crucial role in a wide array of physiological and pathophysiological processes. Primarily known for its central role in hemostasis and thrombosis, ADP's influence extends to inflammation, immune responses, and neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanisms underlying ADP-mediated cellular signaling, with a particular focus on its interaction with P2Y purinergic receptors. We delve into the downstream signaling cascades, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the core pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to ADP Signaling

Extracellular ADP, released from various cell types including activated platelets, endothelial cells, and immune cells, acts as a potent signaling molecule by activating specific cell surface receptors. The physiological concentration of ADP in the blood is low, but it increases significantly at sites of vascular injury or inflammation, initiating a cascade of cellular responses. The primary mediators of ADP signaling are the P2Y family of G protein-coupled receptors (GPCRs), specifically P2Y1, P2Y12, and P2Y13.

P2Y Receptors: The Gateways for ADP Signaling

The diverse effects of ADP are mediated through its interaction with distinct P2Y receptor subtypes, each coupled to different G proteins and initiating unique downstream signaling events.

  • P2Y1 Receptor: This receptor is primarily coupled to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and the initial phase of aggregation.

  • P2Y12 Receptor: A key target for antiplatelet drugs, the P2Y12 receptor is coupled to Gi proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP potentiates and sustains platelet aggregation. The P2Y12 receptor is central to the formation of a stable thrombus.

  • P2Y13 Receptor: Also coupled to Gi, the P2Y13 receptor shares some functional overlap with P2Y12. However, it is also implicated in other physiological processes, including the regulation of cholesterol metabolism in the liver.

Quantitative Data on ADP-Receptor Interactions

The affinity of ADP and its analogs for P2Y receptors is a critical determinant of the physiological response. The following table summarizes the binding affinities (Ki) and potencies (EC50) for ADP and related compounds at human P2Y receptors.

ReceptorLigandKi (nM)EC50 (nM)G Protein Coupling
P2Y1 ADP5.5 - 317 - 60Gq/11
2-MeSADP0.4 - 5.51 - 10Gq/11
P2Y12 ADP360 - 98030 - 1000Gi
2-MeSADP0.8 - 9.41 - 100Gi
P2Y13 ADP12 - 3010 - 100Gi
2-MeSADP0.3 - 21 - 10Gi

Data compiled from various pharmacological studies. Ki and EC50 values can vary depending on the experimental system and assay conditions.

Signaling Pathways of ADP

The activation of P2Y receptors by ADP initiates distinct intracellular signaling cascades that ultimately mediate the cellular response.

ADP_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq11 Gq/11 P2Y1->Gq11 PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Shape_Change Platelet Shape Change & Initial Aggregation Ca_release->Platelet_Shape_Change PKC->Platelet_Shape_Change ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP Decrease AC->cAMP Platelet_Aggregation Sustained Platelet Aggregation cAMP->Platelet_Aggregation

Figure 1: ADP signaling pathways via P2Y1 and P2Y12 receptors.

Experimental Protocols for Studying ADP Signaling

The elucidation of ADP's role in cellular signaling has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for P2Y Receptors

This protocol is designed to determine the binding affinity of ligands for P2Y receptors expressed in a cell line.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare cell membranes expressing P2Y receptor incubate Incubate membranes with radiolabeled ligand (e.g., [3H]2-MeSADP) and varying concentrations of unlabeled competitor (ADP) start->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate measure Measure radioactivity of bound ligand using a scintillation counter separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end Determine Ligand Affinity analyze->end

Figure 2: Workflow for a radioligand binding assay.

Protocol Steps:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human P2Y receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]2-MeSADP).

    • Add increasing concentrations of the unlabeled competitor ligand (e.g., ADP).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for the competitor ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Mobilization

This protocol measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow start Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) wash Wash cells to remove extracellular dye start->wash stimulate Stimulate cells with varying concentrations of ADP wash->stimulate measure Measure fluorescence intensity at dual wavelengths using a fluorescence plate reader stimulate->measure analyze Calculate the ratio of fluorescence intensities to determine intracellular calcium concentration measure->analyze end Determine EC50 for Calcium Mobilization analyze->end

Figure 3: Workflow for a calcium mobilization assay.

Protocol Steps:

  • Cell Preparation:

    • Plate cells expressing the P2Y1 receptor in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Remove the culture medium and incubate the cells with the loading buffer at 37°C for a specified time (e.g., 30-60 minutes).

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of ADP into the wells.

    • Immediately begin measuring the fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.

    • Determine the peak fluorescence response for each ADP concentration.

    • Plot the peak response against the logarithm of the ADP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Role of ADP in Pathophysiology and as a Drug Target

The central role of ADP, particularly in platelet aggregation, has made its signaling pathway a prime target for antithrombotic therapies.

  • Thrombosis: The P2Y12 receptor is the target of widely used antiplatelet drugs such as clopidogrel, prasugrel, and ticagrelor. These drugs inhibit P2Y12 function, thereby reducing platelet aggregation and the risk of thrombotic events like myocardial infarction and stroke.

  • Inflammation and Immunity: Extracellular ADP released from damaged cells can act as a danger-associated molecular pattern (DAMP), modulating the activity of various immune cells, including T cells, dendritic cells, and macrophages.

  • Neurotransmission: In the central and peripheral nervous systems, ADP can act as a neurotransmitter or neuromodulator, influencing neuronal excitability and synaptic transmission.

Conclusion

This compound is a multifaceted signaling molecule with profound implications for human health and disease. A thorough understanding of its receptors and downstream signaling pathways is essential for the development of novel therapeutics targeting a range of conditions, from cardiovascular disease to inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of purinergic signaling.

The Central Role of 5'-ADP in Cellular Energy Currency: A Technical Guide to its Conversion to ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. The continuous and efficient regeneration of ATP from its precursor, 5'-adenosine diphosphate (ADP), is therefore fundamental to cellular life. This technical guide provides an in-depth exploration of the core mechanisms governing the conversion of ADP to ATP, with a focus on the key biochemical pathways, enzymatic players, and regulatory networks. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction

The cellular energy landscape is dominated by the ATP-ADP cycle. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) releases energy that drives endergonic reactions, while the phosphorylation of ADP back to ATP captures energy from catabolic processes.[1] The ratio of ATP to ADP is a critical indicator of the cell's energetic state and a key regulator of metabolic pathways.[2][3] A high ATP/ADP ratio signals energy sufficiency, while a low ratio indicates an energy deficit, triggering ATP-generating pathways. This guide delves into the two primary mechanisms of ADP phosphorylation: substrate-level phosphorylation and oxidative phosphorylation.

Core Pathways of ADP to ATP Conversion

Substrate-Level Phosphorylation

Substrate-level phosphorylation is the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP, forming ATP.[4][5] This process occurs in the cytoplasm during glycolysis and within the mitochondrial matrix during the citric acid cycle. While it contributes a smaller fraction of the total ATP yield compared to oxidative phosphorylation, it is a crucial source of ATP under both aerobic and anaerobic conditions.[6]

Two key enzymes are responsible for ATP generation via substrate-level phosphorylation in glycolysis:

  • Phosphoglycerate Kinase (PGK): This enzyme catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and ATP.[7][8]

  • Pyruvate Kinase (PK): In the final, irreversible step of glycolysis, pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP.[9]

In the citric acid cycle, Succinyl-CoA Synthetase generates GTP (which is readily converted to ATP) from succinyl-CoA and GDP (or ADP).

Oxidative Phosphorylation

Oxidative phosphorylation is the primary source of ATP in aerobic organisms.[2][5] This process takes place in the inner mitochondrial membrane and couples the oxidation of nutrients to the phosphorylation of ADP.[10] It involves the electron transport chain (ETC) and ATP synthase. The ETC utilizes the energy from electron carriers (NADH and FADH2) to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[11] The flow of protons back down this gradient through ATP synthase drives the synthesis of ATP from ADP and Pi.[12][13]

ATP synthase, also known as Complex V, is a multi-subunit enzyme that acts as a molecular motor.[12][13] The proton motive force generated by the ETC drives the rotation of a component of the enzyme, which in turn induces conformational changes in the catalytic subunits, leading to the synthesis and release of ATP.[12]

Quantitative Data

The efficiency and regulation of ADP to ATP conversion are governed by the kinetic properties of the involved enzymes and the cellular concentrations of key metabolites.

Table 1: Enzyme Kinetics for ADP Phosphorylation
EnzymeOrganism/TissueSubstrateK_m for ADP (µM)V_max (µmol/min/mg)ConditionsReference
Pyruvate Kinase (MA form)Human Skeletal MusclePhosphoenolpyruvate---[3]
Pyruvate Kinase (MB form)Human Skeletal MusclePhosphoenolpyruvateExhibits negative cooperativity40-60% of free enzyme-[3]
Pyruvate KinaseRabbit MusclePhosphoenolpyruvate-299 ± 11With K+[14]
Pyruvate KinaseRabbit MusclePhosphoenolpyruvate-0.8 ± 0.04Without K+[14]

Note: Specific Km values for ADP were not consistently available in the provided search results. The table reflects the available kinetic data.

Table 2: Cellular Concentrations of ADP and ATP
Cell Type/ConditionATP Concentration (mM)ADP Concentration (mM)ATP/ADP RatioReference
General Eukaryotic Cells1 - 10-~1000
Animal Cells1 - 10--[15]
Active Neurons (upon excitation)--Changes from 40 to 1

Experimental Protocols

Accurate measurement of ADP, ATP, and the rates of their interconversion is crucial for studying cellular energy metabolism.

Measurement of ATP/ADP Ratio using Bioluminescence

This protocol is based on the luciferase-luciferin reaction, where light emission is proportional to the ATP concentration.

Principle: ATP is measured first. Then, ADP is converted to ATP using ADP converting enzyme, and the total ATP is measured. The ADP concentration is calculated by subtracting the initial ATP from the total ATP.[16][17]

Materials:

  • Bioluminescent ATP/ADP assay kit (e.g., from Abcam, BioAssay Systems)

  • Luminometer

  • 96-well white-walled plates

  • Cell culture reagents

  • Nucleotide Releasing Buffer

  • ATP Monitoring Enzyme (Luciferase/Luciferin)

  • ADP Converting Enzyme

Procedure:

  • Sample Preparation:

    • For suspension cells, transfer a known number of cells (e.g., 10^3 - 10^4) to a 96-well plate.

    • For adherent cells, culture cells in a 96-well plate and remove the medium. Add Nucleotide Releasing Buffer and incubate for 5 minutes at room temperature with gentle shaking.[17]

  • ATP Measurement:

    • Prepare a reaction mix containing ATP Monitoring Enzyme and Nucleotide Releasing Buffer.

    • Add the reaction mix to each sample well.

    • After approximately 2 minutes, measure the luminescence (Reading A). This represents the initial ATP level.[16]

  • Total ATP (ATP + ADP) Measurement:

    • To the same wells, add ADP Converting Enzyme.

    • Incubate for approximately 2 minutes.

    • Measure the luminescence again (Reading B). This represents the total ATP after converting all ADP to ATP.[16]

  • Calculation:

    • ADP = Reading B - Reading A

    • ATP/ADP Ratio = Reading A / (Reading B - Reading A)

Measurement of Oxidative Phosphorylation Rate

This protocol utilizes high-resolution respirometry to measure oxygen consumption as an indicator of oxidative phosphorylation activity.

Principle: The rate of oxygen consumption by isolated mitochondria or permeabilized cells is measured in the presence of various substrates and inhibitors to assess the function of the electron transport chain and ATP synthase.[2]

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Intracellular buffer

  • Isolated mitochondria or permeabilized cells

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Inhibitors (e.g., oligomycin, rotenone, antimycin A)

Procedure:

  • Chamber Preparation: Fill the respirometer chambers with intracellular buffer and allow it to equilibrate to 37°C.

  • Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chambers.

  • Basal Respiration: Measure the stable rate of oxygen consumption.

  • State 3 Respiration (ADP-stimulated): Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal respiration rate.

  • State 4 Respiration (Oligomycin-inhibited): Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak.

  • Complex-specific Respiration: Use specific substrates and inhibitors (e.g., rotenone for Complex I, succinate for Complex II, antimycin A for Complex III) to assess the activity of individual ETC complexes.

Visualizations

Signaling Pathways and Logical Relationships

ADP_to_ATP_Conversion ADP 5'-ADP Oxidative_Phosphorylation Oxidative Phosphorylation ADP->Oxidative_Phosphorylation Substrate_Level Substrate-Level Phosphorylation ADP->Substrate_Level Energy_Status Cellular Energy Status (ATP/ADP Ratio) ADP->Energy_Status High ratio inhibits Pi Inorganic Phosphate (Pi) Pi->Oxidative_Phosphorylation Pi->Substrate_Level ATP ATP ATP->Energy_Status Low ratio stimulates Glycolysis Glycolysis Glycolysis->Substrate_Level Provides high-energy intermediates ETC Electron Transport Chain Glycolysis->ETC Provides NADH TCA_Cycle Citric Acid Cycle TCA_Cycle->Substrate_Level Provides high-energy intermediates TCA_Cycle->ETC Provides NADH, FADH2 Oxidative_Phosphorylation->ATP Substrate_Level->ATP ETC->Oxidative_Phosphorylation Creates proton gradient ATP_Synthase ATP Synthase ATP_Synthase->Oxidative_Phosphorylation Utilizes proton gradient Nutrients Nutrients (Glucose, Fatty Acids) Nutrients->Glycolysis Nutrients->TCA_Cycle Energy_Status->Glycolysis Regulates Energy_Status->Oxidative_Phosphorylation Regulates

Caption: Overview of ADP to ATP Conversion Pathways.

Experimental Workflow

Bioluminescence_Assay_Workflow start Start: Prepare Cell Samples add_releasing_buffer Add Nucleotide Releasing Buffer start->add_releasing_buffer incubate1 Incubate 5 min at RT add_releasing_buffer->incubate1 add_atp_reagent Add ATP Monitoring Enzyme Reagent incubate1->add_atp_reagent measure_atp Measure Luminescence (Reading A: [ATP]) add_atp_reagent->measure_atp add_adp_reagent Add ADP Converting Enzyme measure_atp->add_adp_reagent incubate2 Incubate 2 min at RT add_adp_reagent->incubate2 measure_total_atp Measure Luminescence (Reading B: [ATP] + [ADP]) incubate2->measure_total_atp calculate Calculate ADP and ATP/ADP Ratio measure_total_atp->calculate end End calculate->end

Caption: Workflow for ATP/ADP Ratio Bioluminescence Assay.

Conclusion

The conversion of this compound to ATP is a cornerstone of cellular energy metabolism, essential for maintaining cellular function and viability. A thorough understanding of the underlying pathways, the kinetics of the key enzymes, and the regulatory mechanisms is paramount for researchers in basic science and for those involved in the development of therapeutics targeting metabolic diseases. This guide has provided a consolidated resource of technical information, quantitative data, and experimental methodologies to aid in the investigation of this fundamental biological process. The continued exploration of the intricacies of the ADP-ATP cycle will undoubtedly uncover new insights into cellular physiology and pathology, opening new avenues for therapeutic intervention.

References

Unraveling the Pivotal Role of 5'-Adenosine Diphosphate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the discovery, history, and core functionalities of 5'-adenosine diphosphate (ADP), a molecule central to cellular energy metabolism and signaling.

Abstract

5'-Adenosine diphosphate (ADP) has emerged from the shadow of its more celebrated counterpart, adenosine triphosphate (ATP), to be recognized as a critical signaling molecule and a key intermediate in cellular bioenergetics. This technical guide provides an in-depth exploration of the discovery and history of ADP, detailing the seminal experiments that unveiled its multifaceted roles. From its initial identification as a product of ATP hydrolysis in muscle contraction to its current status as a major therapeutic target in thrombosis and inflammation, this paper traces the evolution of our understanding of ADP. Detailed experimental protocols, quantitative data from foundational studies, and diagrams of key signaling pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

The Dawn of a Discovery: Initial Identification and Characterization

The story of ADP is intrinsically linked to the discovery of ATP. In 1929, two independent research groups—Karl Lohmann in Germany, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School—isolated a phosphorus-containing compound from muscle extracts, which they identified as adenosine triphosphate.[1][2][3] Lohmann's work, published in August 1929, described the cleavage of what he termed "adenylpyrophosphoric acid" into two moles of phosphoric acid and one mole of adenine and ribose-phosphoric acid.[2] This hydrolysis product was, in fact, a mixture containing ADP.

The initial challenge for these early researchers was to separate and identify the different adenine nucleotides. The methods available at the time were rudimentary, relying on precipitation and differential hydrolysis.

Early Experimental Protocols for Adenine Nucleotide Separation

The Fiske and Subbarow method for phosphate determination was a cornerstone of these early studies.[4] While primarily designed to quantify inorganic phosphate, its application, coupled with acid hydrolysis, allowed for the estimation of "labile" phosphate groups, a characteristic of ATP and ADP.

Experimental Protocol: Fiske and Subbarow Method (Conceptual Reconstruction)

  • Tissue Extraction: Muscle tissue was minced and extracted with cold trichloroacetic acid to precipitate proteins and halt enzymatic activity.

  • Phosphate Determination: The extract was treated with a molybdate reagent in the presence of a reducing agent (originally, the amino-naphthol-sulfonic acid reagent). This reaction forms a blue-colored phosphomolybdate complex, the intensity of which is proportional to the inorganic phosphate concentration and could be measured colorimetrically.

  • Differential Hydrolysis: To differentiate between ATP, ADP, and AMP, samples of the extract were subjected to varying conditions of acid hydrolysis.

    • ATP: Under mild acid conditions (e.g., 1N HCl for 7 minutes at 100°C), the two terminal phosphate groups of ATP are hydrolyzed.

    • ADP: ADP is more stable to acid hydrolysis than ATP, but its terminal phosphate can be cleaved under more stringent conditions.

    • AMP: The phosphate group of AMP is stable to acid hydrolysis.

  • Quantification: By measuring the increase in inorganic phosphate after each hydrolysis step, the concentrations of ATP and ADP in the original extract could be estimated.

Later advancements in chromatography, particularly paper chromatography in the 1940s and 50s, provided a more refined method for separating and identifying adenine nucleotides.[5]

Experimental Protocol: Paper Chromatography for Adenine Nucleotide Separation (Conceptual Reconstruction)

  • Sample Preparation: A deproteinized tissue extract was prepared as described above.

  • Chromatography: A small volume of the extract was spotted onto a sheet of filter paper. The edge of the paper was then immersed in a solvent system (e.g., a mixture of isobutyric acid, ammonia, and water).

  • Separation: As the solvent migrated up the paper by capillary action, it carried the adenine nucleotides with it at different rates. The separation is based on the differential partitioning of the nucleotides between the stationary phase (the cellulose fibers of the paper) and the mobile phase (the solvent). ATP, being the most charged, would typically move the slowest, followed by ADP, and then AMP.

  • Visualization: The separated spots were visualized under ultraviolet (UV) light, as the adenine base absorbs UV radiation.

  • Quantification: The spots could be cut out, the nucleotides eluted, and their concentrations determined spectrophotometrically.

Quantitative Data from Early Muscle Extract Analyses

The early studies by Lohmann and Fiske and Subbarow established the presence of significant quantities of both ATP and ADP in resting muscle, and demonstrated a dynamic relationship between the two during muscle contraction and recovery.

CompoundConcentration in Resting Frog Muscle (μmol/g)
ATP~2.5
ADP~0.5
AMP~0.1
Phosphocreatine~20

This table represents approximate values synthesized from several early studies and should be considered illustrative of the relative concentrations.

ADP's Role in Bioenergetics: The Engine of Cellular Processes

The discovery of ATP synthase and the elucidation of its mechanism by Paul Boyer and John Walker, for which they received the Nobel Prize in Chemistry in 1997, solidified the central role of the ATP-ADP cycle in cellular energy metabolism.[2][6][7] ADP is the substrate for the synthesis of ATP through oxidative phosphorylation and glycolysis.[8] The continuous regeneration of ATP from ADP is essential to power a vast array of cellular processes.

Logical Diagram: The ATP-ADP Cycle

ATP_ADP_Cycle ATP ATP (High Energy) Energy_Out Cellular Work (Muscle Contraction, etc.) ATP->Energy_Out Hydrolysis ADP ADP + Pi (Low Energy) ADP->ATP Energy_In Energy from Food/Sunlight Energy_In->ADP Phosphorylation Energy_Out->ADP

Caption: The ATP-ADP cycle is the fundamental energy currency of the cell.

A Paradigm Shift: The Discovery of Purinergic Signaling

For decades, the role of ADP was thought to be confined to intracellular energy metabolism. A paradigm shift occurred with the pioneering work of Geoffrey Burnstock in the 1970s, who proposed that ATP and its breakdown products, including ADP, could act as extracellular signaling molecules.[9][10] This led to the concept of "purinergic signaling."

In 1978, Burnstock proposed the classification of purinergic receptors into two main families: P1 receptors, which are more sensitive to adenosine, and P2 receptors, which are activated by ATP and ADP.[9]

The Emergence of P2Y Receptors

Further research revealed that the P2 receptor family was heterogeneous. A major breakthrough was the cloning and characterization of the P2Y receptor family, a group of G protein-coupled receptors (GPCRs) that are preferentially activated by nucleotides.[7][11] The P2Y1 receptor was one of the first to be cloned and was found to be highly responsive to ADP.[12]

Experimental Workflow: Cloning and Functional Characterization of the P2Y1 Receptor

P2Y1_Cloning_Workflow cluster_cloning Cloning cluster_expression Functional Expression cluster_characterization Functional Characterization cDNA_library Create cDNA Library (e.g., from endothelial cells) Screening Screen Library with Probe cDNA_library->Screening Probe Design Probe (based on known purinergic receptor sequences) Probe->Screening Isolation Isolate Positive Clones Screening->Isolation Sequencing Sequence DNA Isolation->Sequencing Transfection Transfect Mammalian Cells (e.g., COS-7) with P2Y1 cDNA Sequencing->Transfection Expression Allow Receptor Expression Transfection->Expression Agonist_Application Apply ADP and other nucleotide agonists Expression->Agonist_Application Calcium_Measurement Measure Intracellular Calcium Mobilization (e.g., using Fura-2) Agonist_Application->Calcium_Measurement

Caption: A simplified workflow for the cloning and functional characterization of the P2Y1 receptor.

ADP in Hemostasis and Thrombosis: The Platelet Connection

One of the most significant discoveries regarding ADP's extracellular roles was its function in platelet aggregation. In the early 1960s, it was observed that a substance released from red blood cells could cause platelets to aggregate, and this substance was identified as ADP.[1][13] This finding laid the groundwork for our understanding of hemostasis and thrombosis.

Light Transmission Aggregometry: A Window into Platelet Function

The development of the light transmission aggregometer by Gustav Born in 1962 provided a quantitative method to study platelet aggregation in vitro.[14] This technique remains a gold standard in platelet research and clinical diagnostics.

Experimental Protocol: Light Transmission Aggregometry (LTA)

  • Sample Preparation:

    • Whole blood is collected in an anticoagulant (typically sodium citrate).

    • Platelet-rich plasma (PRP) is prepared by slow centrifugation to pellet red and white blood cells.

    • Platelet-poor plasma (PPP) is prepared by a second, faster centrifugation of the remaining blood to pellet the platelets. PPP is used as a blank (100% aggregation).

  • Aggregometer Setup:

    • A cuvette containing PRP is placed in the aggregometer, which consists of a light source and a photodetector.

    • The PRP is continuously stirred at 37°C.

  • Measurement:

    • A baseline light transmission is established for the PRP (0% aggregation).

    • An agonist, such as ADP, is added to the PRP.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the photodetector.

    • The change in light transmission is recorded over time, generating an aggregation curve.

Signaling Pathway: ADP-Induced Platelet Aggregation

Platelet_Aggregation_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease inhibition leads to Ca_mobilization Ca2+ Mobilization IP3_DAG->Ca_mobilization Shape_change Shape Change Ca_mobilization->Shape_change GPIIb_IIIa_activation GPIIb/IIIa Activation Shape_change->GPIIb_IIIa_activation cAMP_decrease->GPIIb_IIIa_activation Aggregation Platelet Aggregation GPIIb_IIIa_activation->Aggregation

Caption: ADP activates P2Y1 and P2Y12 receptors on platelets, leading to aggregation.

Conclusion: The Expanding Universe of ADP Signaling

From its humble beginnings as a mere byproduct of ATP hydrolysis, 5'-adenosine diphosphate has ascended to a position of prominence in our understanding of cellular function. Its roles in bioenergetics, hemostasis, and purinergic signaling are now well-established, and ongoing research continues to uncover new facets of its influence in inflammation, neurotransmission, and cancer biology. The historical journey of ADP discovery, from the early days of muscle biochemistry to the modern era of molecular pharmacology, serves as a testament to the power of scientific inquiry. The experimental techniques developed to study this unassuming molecule have not only illuminated its own functions but have also provided invaluable tools for broader biomedical research. As we continue to unravel the complexities of ADP signaling, new therapeutic opportunities will undoubtedly emerge, further solidifying the legacy of this essential molecule.

References

The Role of 5'-ADP in Platelet Aggregation and Hemostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of adenosine 5'-diphosphate (ADP) in platelet aggregation and hemostasis. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of the molecular mechanisms, signaling pathways, and experimental methodologies related to ADP's role in thrombosis and hemostasis.

Introduction to ADP's Central Role in Hemostasis

Adenosine 5'-diphosphate (ADP) is a key platelet agonist that plays a pivotal role in the initiation and amplification of platelet activation and aggregation, processes fundamental to both normal hemostasis and pathological thrombosis.[1][2] Upon vascular injury, ADP is released from dense granules of activated platelets and damaged erythrocytes, acting as a crucial signaling molecule that recruits additional platelets to the site of injury.[1][3] This autocrine and paracrine signaling is essential for the formation of a stable hemostatic plug. The clinical significance of ADP is underscored by the efficacy of antiplatelet drugs that target its receptors, such as clopidogrel, which are widely used in the prevention of cardiovascular events.[2]

Platelet Receptors for ADP: P2Y1 and P2Y12

Platelets express two main G protein-coupled receptors (GPCRs) for ADP, P2Y1 and P2Y12, which act in concert to mediate a full and sustained aggregation response.[4][5][6] A third purinergic receptor, P2X1, is an ATP-gated ion channel and plays a lesser role in ADP-mediated aggregation.[1]

  • The P2Y1 Receptor: This receptor is coupled to the Gq alpha subunit.[1][7] Its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 mediates the release of calcium from the dense tubular system, the platelet's internal calcium store.[4] This initial, rapid rise in intracellular calcium is responsible for platelet shape change and the initiation of a weak, reversible aggregation.[4][9][10]

  • The P2Y12 Receptor: Coupled to the Gi alpha subunit, the P2Y12 receptor is the primary target for thienopyridine antiplatelet drugs.[1][11] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][8][12] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a negative regulator of platelet activation.[8] The P2Y12 receptor is crucial for amplifying and sustaining the aggregation response initiated by P2Y1, leading to irreversible platelet aggregation and the stabilization of the thrombus.[9][11][13] Co-activation of both P2Y1 and P2Y12 is essential for a complete and robust platelet aggregation response to ADP.[4][9][14]

Signaling Pathways of ADP in Platelet Activation

The synergistic action of P2Y1 and P2Y12 receptors integrates two distinct signaling pathways to ensure a rapid and sustained platelet response.

P2Y1 Receptor Signaling Pathway

The activation of the Gq-coupled P2Y1 receptor initiates a signaling cascade that primarily elevates intracellular calcium levels.

P2Y1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP 5'-ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Dense Tubular System (Ca2+ Store) IP3->Ca_Store triggers release Ca_ion Ca2+ Ca_Store->Ca_ion Shape_Change Platelet Shape Change & Reversible Aggregation Ca_ion->Shape_Change initiates

Caption: P2Y1 receptor signaling cascade in platelets.

P2Y12 Receptor Signaling Pathway

The Gi-coupled P2Y12 receptor pathway amplifies the initial activation signal by modulating cAMP levels and activating PI3K.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP This compound P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP PKA->VASP phosphorylates VASP_P VASP-P VASP->VASP_P Integrin_Activation Integrin αIIbβ3 Activation & Sustained Aggregation VASP_P->Integrin_Activation inhibits PI3K->Integrin_Activation promotes

Caption: P2Y12 receptor signaling cascade in platelets.

Quantitative Data on ADP-Induced Platelet Activation

The following tables summarize representative quantitative data obtained from in vitro studies of ADP-induced platelet activation.

Table 1: Platelet Activation Markers by Flow Cytometry in Response to 2-Cl-ADP. [15]

2-Cl-ADP Concentration (µM)% CD62P (P-selectin) Positive Platelets (Mean ± SD)% CD63 Positive Platelets (Mean ± SD)PAC-1 Binding (MFI ± SD)
0 (Resting)< 5%< 5%Baseline
130 ± 8%25 ± 7%2500 ± 500
575 ± 10%65 ± 9%8000 ± 1200
1085 ± 8%78 ± 10%10000 ± 1500
2090 ± 5%82 ± 8%11000 ± 1600

Data are representative and may vary based on donor and experimental conditions. MFI = Mean Fluorescence Intensity.

Table 2: Typical Agonist Concentrations for Light Transmission Aggregometry. [8][16]

AgonistTypical Low ConcentrationTypical High Concentration
ADP 2 µM 10 µM
Collagen2 µg/mL10 µg/mL
TRAP-610 µM50 µM
Epinephrine5 µMNot specified
Arachidonic Acid1 mMNot specified
Ristocetin1.2 mg/mLNot specified

Experimental Protocols for Studying ADP-Induced Platelet Aggregation

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation.[17] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

LTA_Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 150-200g for 10-15 min) A->B C 3. Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at >2500g for 15 min) A->C D 4. Adjust Platelet Count in PRP (e.g., to 250 x 10^9/L with PPP) B->D C->D E 5. Instrument Setup (Set 0% transmission with PRP, 100% with PPP) D->E F 6. Assay (Add ADP to stirred PRP at 37°C) E->F G 7. Data Acquisition (Record % light transmission over time) F->G

Caption: Experimental workflow for Light Transmission Aggregometry.

  • Blood Collection: Draw whole blood into a 3.2% sodium citrate tube using a 19- or 21-gauge needle, avoiding prolonged venous occlusion. The first few milliliters should be discarded.[17][18] Process samples within 4 hours of collection.[17]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-22°C) with the brake off.[17] Carefully aspirate the upper platelet-rich plasma (PRP) layer and transfer it to a clean plastic tube.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., >2500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[18]

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.

  • Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with the patient's PRP and 100% light transmission with their PPP.

  • Aggregation Assay: Pipette a defined volume of adjusted PRP (e.g., 270 µL) into a cuvette with a stir bar and allow it to warm to 37°C for at least 1 minute.[17][19] Add a specific concentration of ADP (e.g., 30 µL of 2 µM or 10 µM final concentration) to initiate aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is the primary endpoint.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of platelet activation at the single-cell level by measuring the expression of surface markers.[15]

  • P-selectin (CD62P): A protein translocated from α-granules to the platelet surface upon activation, indicating degranulation.[15][20]

  • Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the conformationally activated form of the integrin αIIbβ3, which is the receptor for fibrinogen and essential for aggregation.[15][21]

  • Blood Collection: Collect whole blood in 3.2% sodium citrate or Acid-Citrate-Dextrose (ACD) tubes.

  • Sample Preparation: This protocol can be performed using diluted whole blood or PRP.

  • Platelet Stimulation: In flow cytometry tubes, add varying concentrations of ADP (e.g., 0, 1, 5, 10, 20 µM) to aliquots of PRP or diluted whole blood.[15] Incubate for 10-15 minutes at room temperature.[15]

  • Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies to each tube. This typically includes a platelet identification marker (e.g., anti-CD61), and activation markers (e.g., anti-CD62P-PE, PAC-1-FITC).[15] Incubate for 20 minutes at room temperature in the dark.[15]

  • Stopping the Reaction: Add 400 µL of a suitable buffer (e.g., PBS or Tyrode's buffer) to stop the reaction.[15] For delayed analysis, samples can be fixed with 1-2% paraformaldehyde.[15]

  • Flow Cytometry Acquisition: Acquire the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics, and further refine using the platelet-specific marker (e.g., CD61).

  • Data Analysis: For P-selectin, determine the percentage of positive platelets by setting a gate based on an isotype control or the resting platelet population.[15] For PAC-1 binding, quantify the Mean Fluorescence Intensity (MFI) as a measure of the extent of GPIIb/IIIa activation.[15]

Measurement of Intracellular Calcium Mobilization

Flow cytometry can also be used to measure changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators.

  • Platelet Loading: Incubate PRP with a calcium-sensitive dye such as Indo-1 or a combination of Fluo-4 and Fura Red.[11][22]

  • Sample Preparation: Dilute the labeled platelets in a suitable buffer (e.g., HEPES-Tyrode buffer) and transfer to a flow cytometry tube. Maintain the sample at 37°C.[11]

  • Baseline Measurement: Acquire baseline fluorescence for approximately 50 seconds to establish the resting [Ca²⁺]i.[11]

  • Agonist Stimulation: Briefly remove the tube, add ADP at the desired concentration (e.g., 10-100 µM), and immediately resume data acquisition.[11][22]

  • Data Analysis: Record the change in fluorescence over time. For ratiometric dyes like Indo-1, the ratio of fluorescence at two different emission wavelengths is used to calculate the [Ca²⁺]i, which minimizes artifacts from dye loading and cell number variations.

Conclusion

This compound is a cornerstone of platelet biology, orchestrating a complex and finely tuned series of events that are essential for hemostasis. The synergistic activation of P2Y1 and P2Y12 receptors initiates and sustains platelet aggregation, making these receptors prime targets for antithrombotic therapies. A thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies, such as light transmission aggregometry and flow cytometry, are critical for advancing research and development in the fields of thrombosis, hemostasis, and cardiovascular medicine. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted role of ADP in platelet function.

References

5'-Adenosine Diphosphate (5'-ADP): A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural components, chemical properties, and biological significance of 5'-Adenosine Diphosphate (5'-ADP). A pivotal molecule in cellular metabolism and signaling, a thorough understanding of this compound is fundamental for advancements in various fields, including pharmacology, biochemistry, and drug discovery.

Structural Components and Chemical Properties

This compound is a nucleotide composed of three key structural components: an adenine base, a ribose sugar, and two phosphate groups. The adenine, a purine nucleobase, is attached to the 1' carbon of the ribose sugar. The two phosphate groups are linked in series and esterified to the 5' carbon of the ribose. The bond between the two phosphate groups is a high-energy phosphoanhydride bond, crucial for its role in energy transfer.[1][2][3]

Chemical Identity
IdentifierValue
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate[4]
Molecular Formula C₁₀H₁₅N₅O₁₀P₂[1][4][5]
CAS Number 58-64-0[4][5]
Synonyms Adenosine 5'-diphosphate, ADP, Adenosine pyrophosphate[1][3][4][5]
Physicochemical Properties
PropertyValueSource
Molecular Weight 427.20 g/mol [4][5][6]
Melting Point >145°C (decomposes)[5]
Water Solubility Highly soluble[1]
pKa pK2: 4.2 (-1); pK3: 7.20 (-2) (25°C)[5]
Appearance White to off-white solid[5]

Below is a diagram illustrating the fundamental molecular structure of this compound.

molecular_structure cluster_adenosine Adenosine cluster_phosphate Diphosphate Group Adenine Adenine (C₅H₅N₅) Ribose Ribose (C₅H₁₀O₅) Adenine->Ribose N-Glycosidic Bond (to 1' Carbon) Phosphate1 α-Phosphate Ribose->Phosphate1 Phosphoester Bond (to 5' Carbon) Phosphate2 β-Phosphate Phosphate1->Phosphate2 Phosphoanhydride Bond

Molecular structure of this compound.

Signaling Pathways of this compound

This compound is a key signaling molecule that exerts its effects primarily through the activation of purinergic P2 receptors, a family of G protein-coupled receptors (GPCRs). The most well-characterized of these in the context of ADP signaling are the P2Y₁ and P2Y₁₂ receptors, which are crucial in various physiological processes, most notably platelet aggregation.[7]

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor is coupled to the Gq class of G proteins. Upon binding of ADP, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, initiates downstream signaling cascades that contribute to cellular responses such as platelet shape change.[2]

P2Y1_signaling ADP This compound P2Y1 P2Y₁ Receptor ADP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Response PKC->Response

P2Y₁ receptor signaling cascade.
P2Y₁₂ Receptor Signaling Pathway

The P2Y₁₂ receptor is coupled to the Gi class of G proteins. Activation of the P2Y₁₂ receptor by ADP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. Additionally, the βγ subunits of the Gi protein can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which further contributes to the amplification of platelet activation and aggregation.[5][9] The synergistic action of both P2Y₁ and P2Y₁₂ receptor signaling is essential for robust platelet aggregation.[7]

P2Y12_signaling ADP This compound P2Y12 P2Y₁₂ Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3-Kinase Gi->PI3K βγ subunits activate cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Amplification of Platelet Aggregation PKA->Response inhibition removed Akt Akt Activation PI3K->Akt Akt->Response

P2Y₁₂ receptor signaling cascade.

Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the standard method for measuring platelet aggregation in response to this compound using a light transmission aggregometer.

Methodology:

  • Blood Collection:

    • Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least 10-14 days.

    • Use a 19-21 gauge needle and draw blood into tubes containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.[10]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10]

    • Carefully aspirate the upper layer of PRP and transfer it to a new polypropylene tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant is the PPP.[10]

    • Allow the PRP to rest for at least 30 minutes at room temperature before use.

  • Platelet Aggregation Measurement:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

    • Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and incubate for at least 2 minutes at 37°C with stirring.

    • Add a specific volume of this compound solution to achieve the desired final concentration (typically 1-20 µM).[10][11]

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of platelet aggregation is reported as the maximum percentage change in light transmission from the baseline.

Radioligand Binding Assay for ADP Receptors

This protocol provides a general method for determining the binding affinity of ligands to ADP receptors expressed on cell membranes.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target ADP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

    • Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.

    • In a 96-well plate, add the membrane preparation, a radiolabeled ADP analog (e.g., [³H]-2-MeS-ADP), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).[12]

    • For competition binding assays, add varying concentrations of the test compound.

    • Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Enzymatic Assay for ADP Detection (ADP-Glo™ Assay)

This protocol outlines a bioluminescent assay for the quantification of ADP, which can be used to monitor the activity of enzymes that produce ADP, such as kinases and ATPases.

Methodology:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction (e.g., a kinase reaction) in a suitable buffer containing ATP and the enzyme's substrate.

  • ATP Depletion:

    • At the end of the reaction, add the ADP-Glo™ Reagent. This reagent terminates the enzymatic reaction and depletes the remaining ATP.[13][14]

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in the initial reaction into ATP, and also contains luciferase and luciferin.

    • The newly synthesized ATP is used by the luciferase to generate a luminescent signal.[15][16]

  • Measurement and Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced in the initial enzymatic reaction. A standard curve can be generated to quantify the ADP concentration.

Below is a workflow diagram for a typical ADP-Glo™ Assay.

adp_glo_workflow Start Start: Kinase Reaction (ATP + Substrate -> ADP + Phospho-Substrate) Add_Reagent1 Step 1: Add ADP-Glo™ Reagent Start->Add_Reagent1 Reaction_Stop Kinase Reaction Terminated Remaining ATP Depleted Add_Reagent1->Reaction_Stop Add_Reagent2 Step 2: Add Kinase Detection Reagent Reaction_Stop->Add_Reagent2 Conversion_Signal ADP -> ATP ATP + Luciferin -> Light Add_Reagent2->Conversion_Signal Measure Measure Luminescence Conversion_Signal->Measure

Workflow for the ADP-Glo™ Assay.

References

Physiological Concentration of 5'-ADP in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological concentration of 5'-Adenosine Diphosphate (5'-ADP) in human plasma, detailing quantitative data, experimental methodologies for its measurement, and the core signaling pathways it modulates.

The concentration of this compound in human plasma is a critical parameter, playing a pivotal role in hemostasis and thrombosis. Its levels are tightly regulated, and alterations can be indicative of various pathological states. The reported physiological concentrations of this compound in the plasma of healthy individuals exhibit variability, largely attributable to the diversity of measurement techniques and pre-analytical variables such as the choice of anticoagulant.

Summary of Quantitative Data

The following table summarizes the reported physiological concentrations of this compound in human plasma from various studies. It is crucial to consider the methodology and anticoagulant used when comparing these values.

Mean Concentration (± SD)Concentration RangeMethod of MeasurementAnticoagulantReference
0.13 ± 0.025 µmol/LNot ReportedLuciferase AssayNot Specified[1]
90 ± 45 nmol/LNot ReportedHPLCHeparin[2]
Not Reported5.5 - 22.2 pmol/mLHPLC with Fluorescence DerivatizationNot Specified[3]
0.9 µmol/L0.5 - 1.5 µmol/LNot SpecifiedNot Specified[4]

Note: The variability in these reported values underscores the importance of standardized protocols for sample collection and analysis to establish a consensus reference range for plasma this compound.

Experimental Protocols for this compound Measurement

Accurate quantification of this compound in plasma requires meticulous attention to the experimental protocol to minimize artifactual changes from sample handling. Below are detailed methodologies for the key techniques employed in this compound measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of nucleotides like ADP from complex biological matrices.

Protocol:

  • Sample Preparation:

    • Collect whole blood into tubes containing heparin as an anticoagulant.

    • Immediately chill the blood samples on ice to inhibit enzymatic degradation of ADP.

    • Perform a two-step centrifugation at 0°C to obtain platelet-poor plasma.

    • To deproteinize, add perchloric acid (PCA) to the plasma to a final concentration of 400 mM.

    • Centrifuge at 16,000 x g for 10 minutes at 0°C to pellet the precipitated proteins.

    • Neutralize the supernatant with potassium hydroxide (KOH).

  • Derivatization (for fluorescence detection, optional but enhances sensitivity):

    • React the neutralized supernatant with 2-chloroacetaldehyde to form fluorescent etheno-derivatives of adenine nucleotides.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Sunshell C18-WP, 4.6 × 150 mm, 2.6 µm) is commonly used.

    • Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a buffer such as 0.1 M potassium dihydrogen phosphate (KH2PO4) with an ion-pairing agent like tetrabutylammonium (TBA) bisulfate, adjusted to a specific pH (e.g., pH 6.0). A gradient with an increasing concentration of an organic modifier like methanol is often used for better separation.[2]

    • Flow Rate: A typical flow rate is 1.2 mL/min.

    • Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]

  • Detection:

    • UV Detection: ADP can be detected by its absorbance at 260 nm.

    • Fluorescence Detection: If derivatized, the etheno-ADP can be detected with an excitation wavelength of 280 nm and an emission wavelength of 410 nm.

  • Quantification:

    • A standard curve is generated using known concentrations of ADP.

    • The concentration of ADP in the plasma sample is determined by comparing its peak area to the standard curve.

Luciferase-Based Luminescence Assay

This highly sensitive method relies on the enzymatic conversion of ADP to ATP, which is then quantified using the firefly luciferase reaction.

Protocol:

  • Sample Preparation:

    • Prepare platelet-poor plasma as described for the HPLC method.

  • Assay Principle:

    • The assay is performed in two steps. First, any endogenous ATP in the plasma sample is consumed by the addition of luciferase and its substrate, luciferin.

    • In the second step, the ADP in the sample is converted to ATP by the enzyme pyruvate kinase in the presence of phosphoenolpyruvate.

    • The newly formed ATP is then measured by the light produced in the luciferase reaction.

  • Reagents:

    • Luciferin-luciferase reagent

    • Pyruvate kinase

    • Phosphoenolpyruvate

  • Procedure:

    • Add the plasma sample to a luminometer cuvette.

    • Inject the luciferin-luciferase reagent to consume endogenous ATP and measure the baseline luminescence.

    • Inject a solution containing pyruvate kinase and phosphoenolpyruvate to convert ADP to ATP.

    • The resulting increase in luminescence is proportional to the amount of ADP originally present in the sample.

  • Quantification:

    • A standard curve is prepared with known concentrations of ADP.

    • The ADP concentration in the plasma sample is calculated from the standard curve.[1]

Mass Spectrometry (MS)

MS offers high specificity and sensitivity for the quantification of small molecules like ADP.

Protocol:

  • Sample Preparation:

    • Prepare platelet-poor plasma.

    • Deproteinize the plasma sample using methods such as protein precipitation with organic solvents (e.g., acetone, acetonitrile) or solid-phase extraction (SPE).

    • The use of an internal standard (e.g., a stable isotope-labeled ADP) is crucial for accurate quantification.

  • Liquid Chromatography (LC) Separation:

    • The extracted sample is injected into an LC system, typically coupled to the mass spectrometer (LC-MS).

    • A reverse-phase or HILIC column is used to separate ADP from other plasma components.

  • Mass Spectrometry Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion for ADP and one or more of its characteristic fragment ions.

  • Quantification:

    • The ratio of the peak area of the analyte (ADP) to the peak area of the internal standard is used for quantification.

    • A calibration curve is constructed using known concentrations of ADP and the internal standard.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by ADP and a general workflow for its measurement in plasma.

ADP Signaling Pathways in Platelets

ADP_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP_P2Y1 ADP P2Y1 P2Y1 Receptor ADP_P2Y1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2_1 PIP2 PLC->PIP2_1 hydrolyzes IP3 IP3 PIP2_1->IP3 DAG DAG PIP2_1->DAG Ca_release Ca²⁺ Release (from dense stores) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Shape_Change Platelet Shape Change (Transient Aggregation) Ca_release->Shape_Change PKC_activation->Shape_Change ADP_P2Y12 ADP P2Y12 P2Y12 Receptor ADP_P2Y12->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3-Kinase Gi->PI3K cAMP ↓ cAMP AC->cAMP Sustained_Aggregation Sustained Aggregation & Amplification cAMP->Sustained_Aggregation leads to Akt Akt Activation PI3K->Akt Akt->Sustained_Aggregation ADP ADP

Caption: ADP signaling in platelets is mediated by P2Y1 and P2Y12 receptors.

General Experimental Workflow for Plasma ADP Measurement

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analytical Measurement cluster_quantification Data Analysis Blood_Collection Whole Blood Collection (e.g., Heparin tube) Chilling Immediate Chilling Blood_Collection->Chilling Centrifugation1 Low-Speed Centrifugation (Platelet-Rich Plasma) Chilling->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Platelet-Poor Plasma) Centrifugation1->Centrifugation2 Deproteinization Protein Precipitation (e.g., PCA) Centrifugation2->Deproteinization HPLC HPLC Deproteinization->HPLC Luciferase Luciferase Assay Deproteinization->Luciferase MS Mass Spectrometry Deproteinization->MS Standard_Curve Standard Curve Generation HPLC->Standard_Curve Luciferase->Standard_Curve MS->Standard_Curve Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc Result Final ADP Concentration Concentration_Calc->Result

Caption: A generalized workflow for the quantification of this compound in human plasma.

References

Endogenous Sources and Synthesis Pathways of 5'-Adenosine Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Adenosine diphosphate (ADP) is a pivotal molecule in cellular bioenergetics, signaling, and metabolism. As a key component of the cellular adenine nucleotide pool, the regulation of its synthesis and concentration is critical for maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the endogenous sources and synthesis pathways of 5'-ADP, tailored for professionals in research and drug development. We will delve into the primary mechanisms of ADP generation: the hydrolysis of adenosine triphosphate (ATP), the de novo synthesis of purines, and the purine salvage pathway. This guide also offers detailed experimental protocols for the quantification of ADP and the activity of related enzymes, alongside quantitative data and pathway visualizations to facilitate a comprehensive understanding of ADP metabolism.

Endogenous Sources and Synthesis Pathways of this compound

The intracellular pool of this compound is dynamically maintained through three principal pathways:

  • ATP Hydrolysis: The most immediate source of ADP is the hydrolysis of ATP, a reaction that releases energy to drive numerous cellular processes.

  • De Novo Purine Synthesis: This pathway synthesizes purine nucleotides, including ADP, from simple precursor molecules.

  • Purine Salvage Pathway: This energy-efficient pathway recycles purine bases from the degradation of nucleic acids and nucleotides to regenerate nucleotides like AMP, which is then converted to ADP.

ATP Hydrolysis

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a fundamental exergonic reaction that powers a vast array of cellular activities, including muscle contraction, active transport, and signal transduction.[1][2] This reaction is catalyzed by a large family of enzymes known as ATPases.

Reaction: ATP + H₂O → ADP + Pi

The free energy change (ΔG) for this reaction under standard conditions is approximately -30.5 kJ/mol, but within the cell, this value is closer to -57 kJ/mol due to the prevailing concentrations of reactants and products.[1]

De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a complex, multi-step pathway that occurs in the cytosol of most cells. It begins with ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the precursor for both AMP and GMP.[3][4] The conversion of IMP to AMP, and subsequently to ADP, involves two key enzymatic steps.

Pathway from IMP to ADP:

  • Adenylosuccinate Synthetase: This enzyme catalyzes the GTP-dependent conversion of IMP and aspartate to adenylosuccinate.[1][5]

  • Adenylosuccinate Lyase: This enzyme cleaves fumarate from adenylosuccinate to yield AMP.[3]

  • Adenylate Kinase: AMP is then phosphorylated to ADP by adenylate kinase, utilizing another molecule of ATP.

This pathway is tightly regulated by feedback inhibition, where purine nucleotides, including ADP and GDP, allosterically inhibit key enzymes such as PRPP amidotransferase and PRPP synthetase to control the overall rate of purine synthesis.[2][6]

Purine Salvage Pathway

The purine salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling purine bases (adenine, guanine, and hypoxanthine) derived from the breakdown of nucleic acids and nucleotides.

Key enzymes in the adenine salvage pathway leading to ADP:

  • Adenine Phosphoribosyltransferase (APRT): This enzyme catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form AMP.[7][8]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme salvages hypoxanthine and guanine to form IMP and GMP, respectively. IMP can then be converted to AMP as described in the de novo pathway.[9][10]

  • Adenylate Kinase: As in the de novo pathway, adenylate kinase phosphorylates the newly formed AMP to ADP.

The salvage pathway is crucial in tissues with high rates of nucleic acid turnover and in cells that have a limited capacity for de novo synthesis.[11]

Quantitative Data

Intracellular ADP Concentrations

The intracellular concentration of ADP is tightly regulated and varies depending on the cell type, metabolic state, and subcellular compartment. Generally, the ATP/ADP ratio is maintained at a high level, often around 1000, reflecting the cell's energetic status.[12]

Cell/Tissue TypeIntracellular ADP Concentration (µM)ATP/ADP RatioReference(s)
Rat Liver (Cytosol)-6.9[13]
Rat Liver (Mitochondria)-0.9[13]
Muscle Tissue--[14]
Colon Cancer CellsVaries with chemoresistanceLower in resistant cells[15]
Healthy Liver Cells (Extracellular)~0.02 (increases with stress)-[16]

Note: Specific concentrations are often reported as part of an ATP/ADP ratio, and absolute values can vary significantly based on the measurement technique and cellular conditions.

Kinetic Parameters of Key Enzymes

The efficiency and regulation of ADP synthesis are determined by the kinetic properties of the enzymes involved.

EnzymeSubstrate(s)Km (µM)VmaxOrganism/TissueReference(s)
Adenylosuccinate SynthetaseGTP231.35 x 10-3 mM/minE. coli[5]
IMP20E. coli[5]
Aspartate300E. coli[5]
Adenylosuccinate LyaseSAICAR2.3590 s-1Human (recombinant)[17]
SAMP1.7997 s-1Human (recombinant)[17]
Adenine Phosphoribosyltransferase (APRT)PRPP--Leishmania donovani[7][8]
Adenine--Leishmania donovani[7][8]
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)PRPP--Human (recombinant)[9][10]
Hypoxanthine--Human (recombinant)[9][10]

Note: Kinetic parameters are highly dependent on experimental conditions (pH, temperature, ionic strength, etc.). The values presented here are for illustrative purposes.

Experimental Protocols

Accurate quantification of ADP and the activity of related enzymes is essential for studying cellular metabolism and signaling. Below are detailed methodologies for key experiments.

Quantification of Intracellular ADP

This is a highly sensitive method for determining ADP concentrations. The principle involves two steps: first, measuring the existing ATP, and second, converting ADP to ATP and measuring the total ATP. The ADP concentration is then calculated by subtraction.

Materials:

  • Cell or tissue sample

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for extraction

  • Neutralizing buffer (e.g., potassium carbonate)

  • ATP assay kit (containing luciferase, luciferin, and ATP standard)

  • Pyruvate kinase and phosphoenolpyruvate (PEP) for ADP to ATP conversion

  • Luminometer

Protocol:

  • Sample Preparation:

    • Rapidly harvest and quench metabolic activity in cells or tissues (e.g., by freeze-clamping in liquid nitrogen).

    • Homogenize the sample in ice-cold 6% (w/v) TCA or PCA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully collect the supernatant.

    • Neutralize the acidic extract with a neutralizing buffer to a pH of ~7.0.

  • ATP Measurement:

    • Add a small volume of the neutralized extract to the ATP assay reaction mix (containing luciferase and luciferin) in a luminometer tube.

    • Immediately measure the luminescence, which is proportional to the ATP concentration.

  • Total Adenine Nucleotide (ATP + ADP) Measurement:

    • To a separate aliquot of the neutralized extract, add pyruvate kinase and PEP.

    • Incubate at room temperature for 30 minutes to allow for the complete conversion of ADP to ATP.

    • Add this reaction mixture to the ATP assay reaction mix.

    • Measure the total luminescence.

  • Calculation:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the sample from the first measurement.

    • Determine the total (ATP + ADP) concentration from the second measurement.

    • Calculate the ADP concentration by subtracting the initial ATP concentration from the total concentration.

HPLC provides a robust method for the simultaneous separation and quantification of ATP, ADP, and AMP.

Materials:

  • Cell or tissue extract (prepared as in 3.1.1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a buffered aqueous solution with a gradient of an organic solvent like methanol or acetonitrile)

  • Standards for ATP, ADP, and AMP

Protocol:

  • Sample Preparation: Prepare neutralized cell or tissue extracts as described above.

  • Chromatographic Separation:

    • Inject a known volume of the sample onto the C18 column.

    • Elute the nucleotides using a defined gradient of the mobile phase. The more polar nucleotides (like ATP) will elute earlier than the less polar ones.

  • Detection: Monitor the column effluent at a wavelength of 254 nm or 259 nm, which is the absorption maximum for adenine.

  • Quantification:

    • Identify the peaks for ATP, ADP, and AMP based on their retention times compared to the standards.

    • Quantify the amount of each nucleotide by integrating the area under the corresponding peak and comparing it to a standard curve generated with known concentrations of the standards.

Adenylate Kinase Activity Assay

This assay measures the activity of adenylate kinase by quantifying the rate of ATP production from ADP.

Materials:

  • Cell or tissue lysate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • ADP (substrate)

  • ATP detection system (e.g., luciferase-based assay or a coupled enzyme system with hexokinase and glucose-6-phosphate dehydrogenase)

  • Spectrophotometer or luminometer

Protocol:

  • Lysate Preparation:

    • Homogenize cells or tissues in a lysis buffer that preserves enzyme activity.

    • Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

  • Reaction Setup:

    • In a microplate well or cuvette, add the assay buffer and the cell lysate.

    • Initiate the reaction by adding a known concentration of ADP.

  • Detection:

    • Luciferase-based: Continuously monitor the increase in luminescence as ATP is produced.

    • Coupled enzyme assay: In the presence of glucose, hexokinase will use the newly formed ATP to produce glucose-6-phosphate. Glucose-6-phosphate dehydrogenase then reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

  • Calculation:

    • Determine the initial rate of the reaction from the linear portion of the progress curve.

    • Calculate the specific activity of adenylate kinase (e.g., in µmol of ATP produced per minute per mg of protein).

Visualizations of Pathways and Workflows

De Novo Purine Synthesis Pathway to ADP

de_novo_purine_synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase + ATP PRPP->i1 PRPP Amidotransferase + Glutamine IMP Inosine Monophosphate (IMP) Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate Synthetase + Aspartate, GTP AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP Adenylosuccinate Lyase - Fumarate ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase + ATP ADP->i2 i1->IMP Multiple Steps + Glycine, Aspartate, Formate, CO2, ATP

Caption: De Novo synthesis pathway from Ribose-5-Phosphate to ADP.

Purine Salvage Pathway to ADP

purine_salvage_pathway cluster_salvage Purine Salvage Adenine Adenine AMP Adenosine Monophosphate (AMP) Adenine->AMP APRT + PRPP Hypoxanthine Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP HGPRT + PRPP PRPP PRPP ADP Adenosine Diphosphate (ADP) AMP->ADP Adenylate Kinase + ATP IMP->AMP Adenylosuccinate Synthetase & Lyase

Caption: Purine salvage pathways for adenine and hypoxanthine to ADP.

Experimental Workflow for Luciferase-Based ADP Quantification

adp_quantification_workflow cluster_measurement Luminescence Measurement Sample Cell/Tissue Sample Quench Quench Metabolism (e.g., Liquid N2) Sample->Quench Extract Acid Extraction (TCA/PCA) Quench->Extract Centrifuge1 Centrifuge to Remove Debris Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Neutralize Neutralize Extract Supernatant->Neutralize Measure_ATP Measure ATP (Luminescence 1) Neutralize->Measure_ATP Convert_ADP Convert ADP to ATP (Pyruvate Kinase + PEP) Neutralize->Convert_ADP Calculate Calculate ADP Concentration (Luminescence 2 - Luminescence 1) Measure_ATP->Calculate Measure_Total Measure Total ATP (Luminescence 2) Convert_ADP->Measure_Total Measure_Total->Calculate

Caption: Workflow for quantifying ADP using a luciferase-based assay.

Conclusion

The synthesis of this compound is a multifaceted process, intricately linked to the cell's energy status and metabolic needs. Understanding the interplay between ATP hydrolysis, de novo synthesis, and salvage pathways is crucial for researchers in various fields, from basic cell biology to drug development. The provided technical guide, with its detailed protocols, quantitative data, and pathway visualizations, serves as a valuable resource for investigating the complex role of ADP in cellular function and disease. The methodologies outlined here can be adapted to specific research questions, enabling a deeper exploration of the critical role of this essential nucleotide.

References

The Pivotal Role of 5'-Adenosine Diphosphate in Central Nervous System Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, once primarily recognized for their intracellular energetic functions, are now firmly established as critical signaling molecules in the central nervous system (CNS). Among these, 5'-adenosine diphosphate (5'-ADP) has emerged as a key player in a wide array of physiological and pathological processes, ranging from synaptic modulation and neuroinflammation to neurodegeneration. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in neurotransmission and the CNS, with a focus on its receptors, signaling cascades, and the experimental methodologies used to elucidate its functions.

Core Receptors for this compound in the CNS: The P2Y Subfamily

This compound exerts its effects in the CNS primarily through a specific subset of G protein-coupled receptors (GPCRs) known as the P2Y purinergic receptors. Three of these receptors, P2Y1, P2Y12, and P2Y13, are preferentially activated by ADP and are distinctly distributed throughout the neural parenchyma, mediating a diverse range of cellular responses in both neurons and glial cells.

  • P2Y1 Receptors: Predominantly coupled to Gq/11 proteins, the activation of P2Y1 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC), influencing neuronal excitability, synaptic plasticity, and astrocytic calcium signaling. In neurons, P2Y1 receptors are found both pre- and postsynaptically, where they can modulate the release of neurotransmitters like glutamate and GABA.[1][2][3] In astrocytes, these receptors are pivotal in the propagation of intercellular calcium waves.[2]

  • P2Y12 Receptors: Almost exclusively expressed in microglia within the healthy CNS, P2Y12 receptors are coupled to Gi/o proteins.[4][5] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for microglial chemotaxis and activation in response to injury.[4][5] Following CNS damage, the release of ATP and its subsequent hydrolysis to ADP acts as a "find-me" signal, guiding microglial processes toward the site of injury via P2Y12 receptor activation.[6] The expression of P2Y12 is often downregulated in activated, pro-inflammatory microglia.[7]

  • P2Y13 Receptors: Also coupled to Gi/o proteins, P2Y13 receptors share some functional overlap with P2Y12 receptors and are also expressed by microglia.[8] Beyond their role in microglial function, P2Y13 receptors have been implicated in neuroprotective mechanisms and the regulation of adult neural stem cell activation and division.[9][10][11] Their signaling can involve the activation of MAP kinase and PI3K/Akt pathways, contributing to cell survival.[9][10]

Quantitative Data: Receptor Affinities and Extracellular Concentrations

The precise effects of this compound are dictated by its local concentration and the affinity of the available P2Y receptors. The following tables summarize key quantitative data for the interaction of ADP and its analogs with these receptors, as well as reported extracellular concentrations of purines in the CNS.

LigandReceptorSpeciesAffinity (Ki) / Potency (EC50/pEC50)Reference(s)
2-MeSADPP2Y1HumanpEC50: 8.29[12]
2-MeSADPP2Y12HumanEC50: 5 nM[12]
2-MeSADPP2Y13HumanEC50: 19 nM[12]
(N)-methanocarba-2MeSADPP2Y1HumanEC50 = 1.2 ± 0.2 nM[13][14]
2-Chloro-ADPP2Y1HumanKi: 2.3 ± 0.3 µM (antagonist)[12]
ConditionBrain RegionSpeciesExtracellular Adenosine ConcentrationReference(s)
Spontaneous SleepVariousCat15-20% decrease relative to wakefulness[15]
6h Sleep DeprivationBasal ForebrainCatIncrease to 140% of baseline[15]
6h Sleep DeprivationCortexCatModerate increase[15]

Signaling Pathways of this compound in the CNS

The distinct signaling cascades initiated by the activation of ADP-preferring P2Y receptors are fundamental to their diverse physiological and pathological roles.

P2Y_Signaling_Pathways cluster_p2y1 P2Y1 Receptor Signaling cluster_p2y12_13 P2Y12/P2Y13 Receptor Signaling ADP1 This compound P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq/11 P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream_p2y1 Neuronal Excitability Synaptic Plasticity Astrocytic Ca²⁺ Waves Ca_release->downstream_p2y1 PKC->downstream_p2y1 ADP2 This compound P2Y12_13 P2Y12/P2Y13 Receptors ADP2->P2Y12_13 Gi Gi/o P2Y12_13->Gi p38 p38 MAPK P2Y12_13->p38 activates RhoA RhoA/ROCK P2Y12_13->RhoA activates AC Adenylyl Cyclase Gi->AC inhibition PI3K PI3K Gi->PI3K cAMP ↓ cAMP AC->cAMP downstream_p2y12_13 Microglial Chemotaxis Process Extension Cytokine Release Neuroprotection cAMP->downstream_p2y12_13 Akt Akt PI3K->Akt Akt->downstream_p2y12_13 p38->downstream_p2y12_13 RhoA->downstream_p2y12_13

Caption: Signaling cascades of ADP-preferring P2Y receptors in the CNS.

Key Experimental Methodologies

The study of this compound in the CNS relies on a combination of sophisticated techniques to measure its extracellular concentration, receptor activation, and downstream cellular effects.

In Vivo Microdialysis for Purine Measurement

This technique allows for the sampling of extracellular molecules, including ADP and its metabolites, from specific brain regions in awake, behaving animals.

Detailed Protocol:

  • Probe and Cannula Implantation:

    • Anesthetize the animal (e.g., with ketamine/xylazine) and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest.

    • Allow for a post-surgical recovery period of at least one week.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., CMA/10) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a slow, constant flow rate (e.g., 0.3-2.0 µL/min) using a microinfusion pump.

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials, which may contain an internal standard.

  • Sample Analysis:

    • Analyze the collected dialysate for ADP and other purines using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as mass spectrometry or electrochemical detection.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Implant Implant Guide Cannula Stereotaxic->Implant Recover Surgical Recovery (≥ 1 week) Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF (0.3-2.0 µL/min) InsertProbe->Perfuse Stabilize Stabilization Period (1-2 hours) Perfuse->Stabilize Collect Collect Dialysate Samples Stabilize->Collect HPLC HPLC Separation Collect->HPLC Detection Mass Spec / Electrochemical Detection HPLC->Detection Quantify Quantify Purine Concentrations Detection->Quantify

Caption: Workflow for in vivo microdialysis of brain purines.
Patch-Clamp Electrophysiology of ADP-Mediated Responses

Whole-cell patch-clamp recordings are used to directly measure the effects of this compound on the electrical properties of individual neurons and glial cells.

Detailed Protocol:

  • Brain Slice Preparation:

    • Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording Setup:

    • Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the patch pipette with an intracellular solution (e.g., for voltage-clamp: 120 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.3).

  • Data Acquisition:

    • Establish a gigaseal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record membrane currents (voltage-clamp) or membrane potential (current-clamp) in response to bath application of this compound or its analogs.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice Prepare Acute Brain Slices Recover Slice Recovery in aCSF Slice->Recover Transfer Transfer Slice to Recording Chamber Recover->Transfer Pipette Pull and Fill Patch Pipette Gigaseal Establish Gigaseal Pipette->Gigaseal Transfer->Gigaseal WholeCell Achieve Whole-Cell Configuration Gigaseal->WholeCell Record Record Baseline Activity WholeCell->Record ApplyADP Bath Apply this compound Record->ApplyADP RecordResponse Record Post-ADP Activity ApplyADP->RecordResponse Analyze Analyze Changes in Membrane Current/Potential RecordResponse->Analyze

Caption: Workflow for patch-clamp recording of ADP-mediated responses.
Calcium Imaging of Glial Responses to ADP

Fluorescence calcium imaging is employed to visualize the intracellular calcium dynamics in glial cells, particularly astrocytes, following the activation of P2Y1 receptors by this compound.

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Culture primary glial cells or use acute brain slices.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature in the dark.

    • Wash the cells with the buffer to allow for de-esterification of the dye.

  • Imaging:

    • Mount the coverslip or brain slice in a perfusion chamber on an inverted fluorescence microscope.

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm and capture the emission at ~510 nm using a CCD camera.

    • Establish a baseline fluorescence ratio (F340/F380).

  • Stimulation and Data Analysis:

    • Perfuse the cells with a solution containing this compound.

    • Record the changes in the F340/F380 ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

    • Analyze the amplitude, duration, and propagation of the calcium signals.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Culture Culture Glial Cells or Prepare Brain Slices LoadDye Load with Fura-2 AM (30-60 min) Culture->LoadDye Wash Wash to De-esterify Dye LoadDye->Wash Mount Mount on Microscope Stage Wash->Mount Baseline Record Baseline F340/F380 Ratio Mount->Baseline Stimulate Perfuse with this compound Baseline->Stimulate Record Record Changes in F340/F380 Ratio Stimulate->Record Analyze Analyze Calcium Signal (Amplitude, Duration, Propagation) Record->Analyze

Caption: Workflow for calcium imaging of ADP-stimulated glial cells.

Pathophysiological Implications and Therapeutic Potential

The intricate involvement of this compound signaling in fundamental CNS processes underscores its importance in various neurological disorders. Dysregulation of ADP-mediated purinergic signaling is implicated in:

  • Neuroinflammation: The P2Y12 receptor on microglia is a key mediator of the initial response to brain injury and inflammation.[16]

  • Neuropathic Pain: Upregulation of microglial P2Y12 and P2Y13 receptors contributes to the development and maintenance of neuropathic pain states.[8][16]

  • Neurodegenerative Diseases: P2Y1 receptor-mediated astrocytic hyperactivity has been linked to the pathophysiology of conditions like Alzheimer's disease, while P2Y13 receptors may offer neuroprotective effects.[2][3][10]

  • Ischemic Brain Injury: The release of large amounts of ATP and its subsequent degradation to ADP during ischemia can lead to excitotoxicity and neuronal damage, in which P2Y1 receptors play a significant role.[3]

The specificity of P2Y1, P2Y12, and P2Y13 receptors for this compound, coupled with their distinct cellular expression and signaling pathways, makes them attractive targets for therapeutic intervention. The development of selective agonists and antagonists for these receptors holds promise for the treatment of a range of neurological and psychiatric disorders.

Conclusion

5'-Adenosine diphosphate is a vital signaling molecule in the central nervous system, orchestrating a complex interplay between neurons and glial cells through the activation of specific P2Y receptors. A thorough understanding of the molecular mechanisms underlying this compound-mediated neurotransmission, facilitated by the detailed experimental approaches outlined in this guide, is crucial for unraveling the complexities of brain function in both health and disease and for the development of novel therapeutic strategies targeting the purinergic system.

References

Methodological & Application

Application Notes and Protocols for the Measurement of 5'-ADP Levels in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide involved in a myriad of cellular processes, including energy metabolism, signal transduction, and platelet aggregation. As the product of ATP hydrolysis, the intracellular ratio of ATP to ADP is a key indicator of a cell's energetic state.[1] Extracellularly, ADP acts as a signaling molecule by activating purinergic P2 receptors, thereby modulating physiological responses in various tissues, including the nervous and immune systems.[2][3] Given its central role in both health and disease, the accurate quantification of 5'-ADP levels in biological samples is of paramount importance for researchers in basic science and drug development.

These application notes provide a comprehensive overview of the current methodologies for measuring this compound, complete with detailed protocols and expected quantitative values from various biological specimens. The included methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), enzymatic assays, and fluorescent biosensors—offer a range of options to suit different experimental needs, from high-throughput screening to real-time intracellular measurements.

Data Presentation: Quantitative this compound Levels in Biological Samples

The concentration of this compound can vary significantly depending on the cell type, metabolic state, and the presence of pathological conditions. The following tables summarize reported this compound concentrations in various biological samples, providing a valuable reference for researchers.

Table 1: Intracellular this compound Concentrations in Mammalian Cells

Cell TypeThis compound Concentration (µM)Method of MeasurementReference
Human Erythrocytes150 - 250HPLC[4]
Rat Hepatocytes (Mitochondrial)~1000Non-aqueous fractionation[5]
Rat Hepatocytes (Cytosolic)~145Non-aqueous fractionation[5]
Human Leukemic Cell Lines (Viable)ADP:ATP ratio < 0.11Luciferase-based assay[6]
Human Leukemic Cell Lines (Apoptotic)ADP:ATP ratio 0.11 - 1.0Luciferase-based assay[6]
Mouse Fibroblasts (Transformed)Low ADP/ATP ratio in high glucoseLuciferin-luciferase assay[7]
Human Colon Cancer Cells (Oxaliplatin-Resistant)Lower ADP/AMP ratio than parentalHPLC-MS[8]

Table 2: this compound Levels in Other Biological Samples

Sample TypeThis compound ConcentrationMethod of MeasurementReference
E. coli823 µMThermodynamic-based metabolic flux analysis[9]
Healthy Liver Cell Media~20 nM (increases with stimuli)Not specified[10]
Plant Cells (Arabidopsis)Variable depending on tissueFluorescent biosensor[11]
Bacterially Infected Mice (Peritoneal Cavity)Increased levels post-infectionColorimetric assay[12]

Experimental Protocols

Sample Preparation for Nucleotide Extraction

Accurate measurement of this compound begins with proper sample preparation to halt metabolic activity and efficiently extract nucleotides.

A. From Cultured Cells (Adherent and Suspension):

  • Aspirate the culture medium. For adherent cells, wash twice with ice-cold PBS.

  • Add 1 mL of ice-cold 0.3 M perchloric acid (HClO4) with 1 mM EDTA to the cell pellet or plate.

  • For adherent cells, scrape the cells and transfer the suspension to a microcentrifuge tube.

  • Vortex vigorously for 30 seconds and keep on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (acid extract) to a new tube.

  • Neutralize the extract by adding a calculated amount of 2 M KHCO3.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.

  • The resulting supernatant contains the extracted nucleotides and is ready for analysis or storage at -80°C.[13]

B. From Tissue Samples:

  • Excise the tissue of interest and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen to halt metabolism.

  • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

  • Transfer the frozen powder to a pre-weighed tube containing ice-cold 0.3 M perchloric acid (HClO4) with 1 mM EDTA.

  • Homogenize the sample on ice using a tissue homogenizer.

  • Proceed with the centrifugation and neutralization steps as described for cultured cells (steps 5-9).

C. From Blood Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and inhibitors of ectonucleotidases to prevent ATP and ADP degradation.

  • Immediately centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a new tube and deproteinize by adding an equal volume of ice-cold 0.6 M perchloric acid.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant as described for cultured cells (steps 7-9).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of nucleotides.

A. Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Adenine nucleotides are separated on a C18 column, and their elution is detected by UV absorbance at 254 nm.[13]

B. Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 3 µm particle size, 150 x 3 mm)

  • Mobile phase: 50 mM potassium hydrogen phosphate (pH 6.80)[13]

  • ADP standard solutions (0.2 to 10 µM for calibration curve)

  • Prepared sample extracts

C. Protocol:

  • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Inject a series of ADP standard solutions of known concentrations to generate a calibration curve.

  • Inject the prepared and filtered (0.22 µm filter) sample extract.

  • Monitor the absorbance at 254 nm.

  • Identify the ADP peak based on the retention time of the standard.

  • Quantify the amount of ADP in the sample by comparing the peak area to the standard curve.[13]

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of low-abundance metabolites like ADP.

A. Principle: LC separates the components of a mixture, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

B. Materials:

  • LC-MS/MS system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile phase A: e.g., 20 mM ammonium acetate in water (pH 9.8)

  • Mobile phase B: Acetonitrile

  • ADP standard solutions for calibration

C. Protocol:

  • Prepare a calibration curve by diluting ADP standards in the appropriate buffer.

  • Set up the LC gradient for HILIC separation.

  • Configure the mass spectrometer for negative ion mode and set the multiple reaction monitoring (MRM) transitions for ADP.

  • Inject the prepared sample extract.

  • Identify and quantify ADP based on its retention time and specific mass transition.

Quantification of this compound by Enzymatic (Luminescent) Assay

Commercially available kits provide a convenient and high-throughput method for ADP quantification.

A. Principle: These assays typically involve a two-step reaction. First, endogenous ATP is measured using a luciferase-luciferin reaction that produces light. Then, ADP is converted to ATP by an ADP-converting enzyme, and the newly formed ATP is measured in a second luciferase reaction. The amount of ADP is calculated by subtracting the initial ATP level from the total ATP level.

B. Materials:

  • Commercial ADP assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

  • 96-well or 384-well plates

  • Cell lysates or other biological samples

C. Protocol (based on a generic commercial kit):

  • Prepare the cell lysate according to the kit's instructions, typically involving a nucleotide-releasing buffer.

  • Add the ATP detection reagent (containing luciferase and luciferin) to the sample wells.

  • Incubate for the recommended time (e.g., 10 minutes) at room temperature and measure the luminescence (Reading A), which corresponds to the endogenous ATP level.

  • Add the ADP conversion reagent to the same wells.

  • Incubate for the recommended time (e.g., 20 minutes) at room temperature.

  • Measure the luminescence again (Reading B), which corresponds to the total ATP (initial ATP + ATP converted from ADP).

  • Calculate the ADP concentration based on the difference between Reading B and Reading A, using a standard curve generated with known ADP concentrations.

Real-time Measurement of this compound using Fluorescent Biosensors

Genetically encoded fluorescent biosensors allow for the real-time monitoring of ADP or the ATP:ADP ratio in living cells.

A. Principle: Biosensors like PercevalHR are single fluorescent proteins fused to a bacterial regulatory protein that binds ATP and ADP competitively. The binding of these nucleotides induces a conformational change in the sensor, leading to a change in its fluorescent properties, which can be measured ratiometrically.[1][14]

B. Materials:

  • Cells expressing the fluorescent ADP biosensor (e.g., PercevalHR)

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging

  • Imaging chamber for live-cell imaging with temperature and CO2 control

C. Protocol:

  • Culture the cells expressing the biosensor on glass-bottom dishes suitable for microscopy.

  • Mount the dish on the microscope stage and maintain physiological conditions.

  • Excite the biosensor at two different wavelengths (e.g., for PercevalHR, ~490 nm and ~410 nm) and capture the emission fluorescence (e.g., ~515 nm).

  • Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths.

  • The change in this ratio over time reflects the change in the intracellular ATP:ADP ratio.

  • Calibrate the sensor response at the end of the experiment using metabolic inhibitors to achieve minimum and maximum ATP:ADP ratios.[14]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

ADP plays a critical role as an extracellular signaling molecule by activating P2Y G-protein coupled receptors.[15][16] This signaling is crucial in various physiological processes, including immune response, cancer progression, and apoptosis.[12][17][18]

ADP_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 P2Y13 P2Y13 ADP->P2Y13 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi P2Y13->Gi PLC PLC Gq->PLC activates AC AC Gi->AC inhibits ERK ERK Gi->ERK activates PI3K_Akt PI3K/Akt Gi->PI3K_Akt activates IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2+ ↑ [Ca2+] IP3_DAG->Ca2+ Cellular_Response Cellular Response (e.g., Platelet Aggregation, Immune Cell Activation, Apoptosis Modulation) Ca2+->Cellular_Response cAMP->Cellular_Response ERK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: General this compound signaling through P2Y receptors.

Experimental Workflow for this compound Measurement

The general workflow for measuring this compound in biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Cells, Tissue, Plasma) Metabolism_Quenching 2. Metabolism Quenching (e.g., Liquid Nitrogen, Cold Acid) Sample_Collection->Metabolism_Quenching Biosensor Fluorescent Biosensor (for live cells) Sample_Collection->Biosensor Live Cell Imaging Nucleotide_Extraction 3. Nucleotide Extraction (e.g., Perchloric Acid) Metabolism_Quenching->Nucleotide_Extraction Deproteinization_Neutralization 4. Deproteinization & Neutralization Nucleotide_Extraction->Deproteinization_Neutralization Quantification 5. Quantification Method Deproteinization_Neutralization->Quantification HPLC HPLC-UV Quantification->HPLC LCMS LC-MS/MS Quantification->LCMS Enzymatic Enzymatic Assay Quantification->Enzymatic Data_Analysis 6. Data Analysis (Standard Curve, Normalization) HPLC->Data_Analysis LCMS->Data_Analysis Enzymatic->Data_Analysis Biosensor->Data_Analysis

Caption: General workflow for this compound measurement.

Logical Relationship of ADP Measurement Method Selection

The choice of method for quantifying this compound depends on the specific research question and available resources.

Method_Selection cluster_considerations Key Considerations cluster_methods Recommended Method Research_Question Research Question Sensitivity High Sensitivity? Research_Question->Sensitivity Throughput High Throughput? Research_Question->Throughput Real_Time Real-time in live cells? Research_Question->Real_Time Specificity High Specificity? Research_Question->Specificity LCMS LC-MS/MS Sensitivity->LCMS Yes HPLC HPLC-UV Sensitivity->HPLC No Enzymatic Enzymatic Assay Throughput->Enzymatic Yes Biosensor Fluorescent Biosensor Real_Time->Biosensor Yes Specificity->LCMS Yes Specificity->HPLC Moderate

References

Application Notes and Protocols for 5'-ADP Induced Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases.[1] Adenosine diphosphate (ADP) is a key agonist that induces platelet aggregation by activating specific purinergic receptors on the platelet surface.[2][3] The 5'-ADP induced platelet aggregation assay is a widely used in vitro method to assess platelet function, screen for platelet inhibitors, and diagnose platelet-related disorders.[4][5] This document provides a detailed protocol for performing this assay using light transmission aggregometry (LTA), outlines the underlying signaling pathways, and presents expected data in a clear format.

Signaling Pathway of ADP-Induced Platelet Aggregation

ADP mediates platelet activation and aggregation primarily through two G-protein coupled receptors: P2Y1 and P2Y12.[6][7] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient, reversible aggregation through calcium mobilization.[8] The P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response by inhibiting adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP).[8][9] Co-activation of both P2Y1 and P2Y12 is necessary for a full and irreversible aggregation response to ADP.[10]

ADP_Signaling_Pathway cluster_platelet Platelet cluster_receptors Platelet Surface Receptors cluster_downstream Downstream Signaling ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_Change Platelet Shape Change (Primary Aggregation) Ca_mobilization->Shape_Change GPIIb_IIIa GPIIb/IIIa Activation Shape_Change->GPIIb_IIIa AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Sustained_Aggregation Sustained Aggregation (Secondary Aggregation) cAMP_decrease->Sustained_Aggregation Sustained_Aggregation->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: ADP signaling pathway in platelets.

Experimental Protocol: this compound Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the steps for measuring ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials and Reagents
  • Whole blood from healthy donors (fasting for at least 8 hours is recommended)[11]

  • 3.2% Sodium Citrate Vacutainer tubes[1]

  • Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM)

  • Phosphate-Buffered Saline (PBS) or appropriate buffer

  • Pipettes and sterile tips

  • Plastic or siliconized glass tubes

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Water bath or incubator at 37°C

  • Centrifuge

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Platelet_Count 3. Platelet Count Adjustment (Optional but recommended) PRP_Preparation->Platelet_Count Incubation 4. Pre-incubation of PRP (37°C) Platelet_Count->Incubation Baseline 5. Set Baseline (0% with PRP, 100% with PPP) Incubation->Baseline Agonist_Addition 6. Add ADP (Agonist) (or vehicle/inhibitor) Baseline->Agonist_Addition Data_Acquisition 7. Record Light Transmission (5-10 minutes) Agonist_Addition->Data_Acquisition Curve_Analysis 8. Analyze Aggregation Curve (Max Aggregation %, Slope) Data_Acquisition->Curve_Analysis Data_Reporting 9. Report Results Curve_Analysis->Data_Reporting

Caption: Workflow for platelet aggregation assay.

Methodology

1. Blood Collection and Sample Preparation:

  • Collect whole blood into 3.2% sodium citrate tubes using a 19-21 gauge needle with minimal stasis to prevent platelet activation.[12] Ensure a 9:1 blood-to-anticoagulant ratio.[12]

  • Process blood samples within 3 hours of collection.[13] Keep samples at room temperature (18-24°C) and avoid vigorous shaking.[8][12]

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[8] Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.[1]

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells.[14] Collect the supernatant (PPP).

  • Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if necessary.[14]

2. Platelet Aggregation Assay:

  • Turn on the aggregometer and allow it to warm up to 37°C.[8]

  • Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette and place it in the aggregometer to set the 100% aggregation baseline (maximum light transmission).[1]

  • Pipette the same volume of PRP with a stir bar into another cuvette. Place it in the aggregometer to set the 0% aggregation baseline.[1]

  • For the assay, pipette a fresh aliquot of PRP with a stir bar into a cuvette and allow it to incubate at 37°C for at least 2 minutes.[15]

  • To test for inhibition, pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C before adding the agonist.[1]

  • Add a specific concentration of ADP (e.g., 2-10 µM) to the cuvette to induce aggregation.[15][16] The threshold for ADP-induced platelet aggregation in most healthy individuals is between 1 and 7.5 µmol/L.[16]

  • Record the change in light transmission for 5-10 minutes.[1]

3. Data Analysis:

  • The primary endpoint is the maximum percentage of aggregation. Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.

  • For inhibitor studies, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).

Data Presentation

Quantitative data from platelet aggregation assays should be summarized for clear interpretation and comparison.

Table 1: Expected Platelet Aggregation Response to Varying ADP Concentrations

ADP Concentration (µM)Expected Maximum Aggregation (%)Characteristics of Aggregation Curve
1 - 210 - 40%Reversible, primary wave of aggregation.[8]
560 - 80%Biphasic curve with both primary and secondary waves of aggregation.[16]
10> 70%A single, robust, and irreversible wave of aggregation.[16]
20> 70%Strong, irreversible aggregation.

Note: These are typical values and can vary between individuals.

Table 2: Example of an Inhibitor Study on ADP (5 µM)-Induced Platelet Aggregation

Inhibitor ConcentrationVehicle Control1 µM10 µM100 µM
Maximum Aggregation (%) 75 ± 555 ± 625 ± 48 ± 2
Inhibition (%) 026.766.789.3

Data are presented as mean ± standard deviation.

Troubleshooting and Considerations

  • Pre-analytical Variables: Factors such as traumatic venipuncture, incorrect anticoagulant ratio, and improper sample handling can lead to pre-activated platelets and inconsistent results.[12]

  • Donor Variability: Platelet reactivity can vary significantly among individuals due to genetic factors, diet, and medication.[2][17] Donors should refrain from taking medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10 days prior to blood donation.[13][18]

  • Low Platelet Count: A platelet count below 100,000/µL may result in a reduced or absent aggregation response.[18]

  • Biphasic Aggregation: A biphasic curve with ADP is normal and represents the primary (P2Y1-mediated) and secondary (P2Y12-mediated) waves of aggregation.[8] The absence of a secondary wave can indicate a defect in platelet secretion or the effect of an inhibitory compound.[8]

References

Application Notes: Utilizing Fluorescent 5'-ADP Analogs for High-Throughput Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ligand-receptor interactions is fundamental to drug discovery and understanding physiological processes. Purinergic receptors, particularly the P2Y family, are G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like adenosine 5'-diphosphate (ADP).[1][2][3] These receptors are implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, and neurotransmission, making them attractive therapeutic targets.[2][3][4] Traditional radioligand binding assays, while sensitive, pose safety and disposal challenges. Fluorescent analogs of 5'-ADP offer a safer and more versatile alternative for characterizing receptor-ligand interactions, enabling high-throughput screening (HTS) and detailed mechanistic studies.[5] This document provides detailed application notes and protocols for using fluorescent this compound analogs in receptor binding studies.

Featured Fluorescent this compound Analogs

Several fluorescent derivatives of ADP have been developed, each with unique spectral properties and applications. The most commonly used analogs include:

  • 2'/3'-O-(N-Methylanthraniloyl)-ADP (MANT-ADP): This analog exhibits environmentally sensitive fluorescence, meaning its quantum yield increases significantly upon binding to a protein, making it an excellent tool for studying nucleotide-binding proteins.[6][7][8]

  • BODIPY-ADP: BODIPY dyes are known for their sharp emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH. These properties make BODIPY-ADP conjugates robust probes for fluorescence polarization assays.[9][10][11]

  • Trinitrophenyl-ADP (TNP-ADP): TNP derivatives are often used as chromophoric or fluorescent probes. While their fluorescence is generally weaker than MANT or BODIPY derivatives, they can be effective in specific applications, including as antagonists for certain P2Y receptors.[12]

Key Applications

Fluorescent this compound analogs are instrumental in a variety of receptor binding assays:

  • Saturation Binding Assays: These assays are used to determine the equilibrium dissociation constant (Kd) of the fluorescent ligand for its receptor, providing a measure of binding affinity.

  • Competitive Binding Assays: By measuring the displacement of a fluorescent ligand by an unlabeled compound, these assays allow for the determination of the inhibition constant (Ki) of the unlabeled ligand, which is crucial for screening and characterizing novel drug candidates.

  • Fluorescence Polarization (FP) Assays: FP is a powerful technique for studying molecular interactions in solution. When a small fluorescent ligand binds to a larger receptor molecule, the tumbling rate of the complex slows, leading to an increase in the polarization of the emitted light. This principle is widely used in HTS for identifying compounds that disrupt ligand-receptor binding.[13][14][15][16][17]

  • Förster Resonance Energy Transfer (FRET) Assays: FRET can be used to measure distances between a fluorescently labeled ligand and a fluorescently tagged receptor, providing insights into binding modes and conformational changes.

Data Presentation: Quantitative Binding Data

The following table summarizes the binding affinities of various fluorescent ADP analogs for different P2Y receptors, as reported in the literature.

Fluorescent AnalogReceptor SubtypeAssay TypeBinding Constant (Kd/Ki)Reference
MANT-dATP (inverse agonist)P2Y12cAMP InhibitionInverse Agonist Activity[6]
BODIPY-TMR-CGP (agonist)β1-adrenoceptorCRE-SPAP TranscriptionpEC50 = 7.12[9]
Fluorescent Ligand 42P2Y2NanoBRET SaturationpKd = 6.02[18]
MRS5218 (agonist)A3 AdenosineFluorescence MicroscopyKd = 26.1 nM[19]
BODIPY-TMR-CGP (antagonist)β1-adrenoceptorRadioligand DisplacementpKD = 9.23[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved, the following diagrams have been generated using the DOT language.

P2Y_Receptor_Signaling cluster_receptor P2Y Receptor Activation cluster_downstream Downstream Signaling Cascades ADP_Analog Fluorescent This compound Analog P2Y_Receptor P2Y Receptor (e.g., P2Y1, P2Y12) ADP_Analog->P2Y_Receptor Binding G_Protein G Protein (Gq/Gi) P2Y_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Gq activation AC Adenylyl Cyclase (AC) G_Protein->AC Gi inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP decreased production Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation PKA_Activation PKA Activation cAMP->PKA_Activation reduced activation Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response PKA_Activation->Cellular_Response

Caption: P2Y receptor signaling pathways activated by ADP.

FP_Assay_Workflow cluster_preparation Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Fluorescent ADP Analog (Tracer) - Receptor Preparation - Unlabeled Competitor - Assay Buffer Plate_Setup Plate Setup: Dispense Tracer, Receptor, and Competitor into multi-well plate Reagents->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization using a plate reader Incubation->Measurement Data_Processing Calculate Polarization Values Measurement->Data_Processing Curve_Fitting Generate Binding Curves (Saturation or Competition) Data_Processing->Curve_Fitting Parameter_Determination Determine Kd or Ki Curve_Fitting->Parameter_Determination

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Experimental Protocols

Protocol 1: Saturation Binding Assay using Fluorescence Intensity

Objective: To determine the equilibrium dissociation constant (Kd) of a fluorescent ADP analog for its receptor.

Materials:

  • Fluorescent ADP analog (e.g., MANT-ADP)

  • Receptor preparation (e.g., purified receptor, membrane fragments, or whole cells expressing the receptor)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Multi-well plates (e.g., black, low-binding 96- or 384-well plates)

  • Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

  • Prepare a dilution series of the fluorescent ADP analog in assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Kd.

  • Prepare the receptor solution at a constant concentration in assay buffer. The optimal receptor concentration should be determined empirically but is typically in the low nanomolar range.

  • Set up the assay plate:

    • Total Binding: Add a fixed volume of the receptor solution to each well, followed by an equal volume of each concentration of the fluorescent ADP analog.

    • Nonspecific Binding: In a separate set of wells, add the receptor solution, the fluorescent ADP analog, and a high concentration (at least 100-fold greater than the Kd of the unlabeled ligand) of a known unlabeled competitor (e.g., ADP) to saturate the receptors.

    • Blank: Include wells with only assay buffer to measure background fluorescence.

  • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined from kinetic experiments.

  • Measure the fluorescence intensity of each well using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate Specific Binding by subtracting the nonspecific binding from the total binding at each fluorescent ligand concentration.

    • Plot the specific binding as a function of the fluorescent ligand concentration.

    • Fit the data to a one-site binding (hyperbola) equation to determine the Kd and the maximum number of binding sites (Bmax).

Protocol 2: Competitive Binding Assay using Fluorescence Polarization

Objective: To determine the inhibition constant (Ki) of an unlabeled compound for a receptor.

Materials:

  • Fluorescent ADP analog (tracer)

  • Receptor preparation

  • Unlabeled competitor compounds

  • Assay Buffer

  • Multi-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Determine the optimal concentration of the fluorescent tracer and receptor. This is typically done by performing a saturation binding experiment using FP to find a tracer concentration at or below its Kd that gives a stable and robust polarization signal.

  • Prepare a dilution series of the unlabeled competitor compound in assay buffer.

  • Set up the assay plate:

    • Add a fixed volume of the fluorescent tracer and receptor solution to each well.

    • Add an equal volume of each concentration of the competitor compound to the wells.

    • Include control wells with tracer and receptor only (maximum polarization) and tracer only (minimum polarization).

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader equipped with polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent tracer).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

Conclusion

Fluorescent analogs of this compound are invaluable tools for the study of P2Y receptors and other nucleotide-binding proteins. They provide a safe, sensitive, and high-throughput alternative to radioligand-based assays. The protocols outlined in this document provide a framework for researchers to characterize receptor-ligand interactions, screen for novel therapeutic agents, and elucidate the complex signaling pathways governed by purinergic receptors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.

References

Unveiling Cellular Energetics: A Guide to Commercially Available 5'-ADP Assay Kits for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular metabolism and signal transduction, the precise measurement of adenosine diphosphate (5'-ADP) is paramount. As a key regulator of enzymatic activity and a product of ATP hydrolysis, ADP levels provide a critical window into cellular energy status and the activity of a vast array of enzymes, including kinases and ATPases. This document provides detailed application notes and protocols for commercially available this compound assay kits, designed to empower researchers, scientists, and drug development professionals in their quest to unravel complex biological processes.

Application Notes

The quantification of this compound is fundamental to numerous research areas, from basic cell biology to high-throughput drug screening. Commercially available assay kits offer sensitive and convenient methods for this purpose, primarily employing fluorescence or luminescence-based detection. These assays are instrumental in:

  • Enzyme Activity Assays: A primary application is the determination of kinase and ATPase activity. As these enzymes consume ATP and generate ADP, the amount of ADP produced is directly proportional to their catalytic activity. This principle is widely used in drug discovery to screen for inhibitors or activators of these important enzyme classes.[1][2][3][4][5]

  • Metabolic Studies: Monitoring the cellular ADP/ATP ratio is a key indicator of metabolic health and is crucial in studies of apoptosis, oxidative stress, and mitochondrial function.[6][7]

  • Platelet Aggregation Studies: ADP is a potent activator of platelets, and assays measuring its concentration are vital in hematology and thrombosis research.[8]

The choice of assay technology often depends on the required sensitivity, sample type, and throughput. Luminescence-based assays, such as the ADP-Glo™ technology, are renowned for their high sensitivity and broad dynamic range, making them ideal for high-throughput screening (HTS).[3][4][9][10][11][12] Fluorescent assays offer a robust and often more cost-effective alternative, suitable for a wide range of applications.[1][2][13][14][15][16]

Comparative Data of Commercially Available this compound Assay Kits

For easy comparison, the following table summarizes the key features of several commercially available this compound assay kits. This information is compiled from publicly available manufacturer data.

Manufacturer/Kit NameDetection MethodSensitivityKey Features
Promega ADP-Glo™ Kinase Assay [3][4]LuminescenceHigh (Z' factors >0.7 routinely obtained)Homogeneous "mix-and-read" format, well-suited for HTS, measures ADP by converting it to ATP, which then drives a luciferase reaction.[3][4]
BellBrook Labs Transcreener® ADP² Assay [5]Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), or Fluorescence Intensity (FI)High (Z' factors > 0.7)Direct immunodetection of ADP, universal for any kinase, available in multiple detection formats.[5]
BioVision PicoProbe™ ADP Assay Kit [13]FluorometricAs low as 10 pmol or 0.05 µM of ADPSuitable for samples containing reducing substances, stable fluorescent signal.[13]
Assay Genie LumiDazzle ADP Assay Kit [6]LuminescentAs low as 0.02 µM ADP can be quantifiedHomogeneous, "mix-incubate-measure" format, rapid method to measure ADP levels in two steps.[6]
Cell Biolabs, Inc. ADP Assay Kit [14]FluorometricDetection sensitivity limit of 3.1 µM ADPSuitable for lysates, serum, plasma, urine, and culture supernatants.[14]
FUJIFILM Wako Fluorospark™ Kinase/ADP Multi-Assay Kit [2]FluorometricHigh sensitivitySimple enzymatic coupling reaction, quantifies ADP as red fluorescent Resorufin.[2]
Tribioscience ADP Colorimetric/Fluorometric Assay Kit [17][18]Colorimetric or Fluorometric1 to 1000 µM detection rangeDual-detection capability, simple and rapid protocol.[17][18]

Experimental Protocols

The following protocols provide a generalized methodology for a typical fluorescence-based and a luminescence-based this compound assay. Researchers should always refer to the specific manufacturer's instructions for the chosen kit.

I. Generalized Fluorescence-Based ADP Assay Protocol

This protocol is based on the principle of an enzymatic coupling reaction that leads to the generation of a fluorescent product.

A. Reagent Preparation:

  • Assay Buffer: Prepare the assay buffer as per the kit instructions. This may involve diluting a concentrated stock solution with distilled water.

  • ADP Standard: Prepare a stock solution of ADP. Create a series of dilutions from the stock to generate a standard curve (e.g., 0 µM to 100 µM).

  • Detection Reagent Mix: Prepare the detection reagent mix immediately before use. This typically contains the coupling enzymes and a fluorogenic substrate. Protect this solution from light.

B. Standard Curve and Sample Measurement:

  • Add a specific volume (e.g., 50 µL) of each ADP standard and sample to the wells of a 96-well microplate.

  • Add an equal volume (e.g., 50 µL) of the Detection Reagent Mix to all wells.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

C. Data Analysis:

  • Subtract the fluorescence reading of the blank (0 µM ADP) from all standard and sample readings.

  • Plot the net fluorescence values of the standards against their corresponding ADP concentrations to generate a standard curve.

  • Determine the ADP concentration in the samples by interpolating their net fluorescence values on the standard curve.

II. Generalized Luminescence-Based ADP Assay Protocol (e.g., ADP-Glo™ Principle)

This protocol is based on the conversion of ADP to ATP, which then drives a luciferase-mediated light-producing reaction.

A. Reagent Preparation:

  • ADP-Glo™ Reagent: Reconstitute the lyophilized ADP-Glo™ Reagent with the provided buffer. This reagent terminates the enzymatic reaction and depletes the remaining ATP.

  • Kinase Detection Reagent: Prepare the Kinase Detection Reagent, which contains the enzyme and substrate necessary to convert ADP to ATP and the luciferase/luciferin components.

B. Assay Procedure:

  • Perform the primary enzymatic reaction (e.g., a kinase reaction) in a microplate well, which generates ADP.

  • Add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the unused ATP. Incubate as recommended (e.g., 40 minutes at room temperature).

  • Add the Kinase Detection Reagent to each well. This initiates the conversion of ADP to ATP and the subsequent light-producing reaction. Incubate as recommended (e.g., 30-60 minutes at room temperature).

  • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • The luminescence signal is directly proportional to the amount of ADP produced in the initial enzymatic reaction.

  • For inhibitor screening, the reduction in luminescence signal corresponds to the inhibition of the enzyme activity.

Visualizing the Workflow and Underlying Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided.

ADP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Standards, Detection Mix) Plate_Setup Plate Setup (Add Standards & Samples) Reagent_Prep->Plate_Setup Sample_Prep Sample Preparation (Lysates, Supernatants, etc.) Sample_Prep->Plate_Setup Add_Reagent Add Detection Reagent Plate_Setup->Add_Reagent Incubation Incubation Add_Reagent->Incubation Measurement Signal Measurement (Fluorescence/Luminescence) Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculate_Conc Calculate ADP Concentration Standard_Curve->Calculate_Conc

Caption: General workflow for a this compound assay.

Purinergic_Signaling ATP Extracellular ATP Ectonucleotidases Ectonucleotidases (e.g., CD39) ATP->Ectonucleotidases Hydrolysis ADP Extracellular ADP ADP->Ectonucleotidases Hydrolysis P2Y_Receptors P2Y Receptors (P2Y1, P2Y12, P2Y13) ADP->P2Y_Receptors Activation AMP AMP Adenosine Adenosine AMP->Adenosine via CD73 P1_Receptors P1 Receptors (A1, A2A, A2B, A3) Adenosine->P1_Receptors Activation Ectonucleotidases->ADP Ectonucleotidases->AMP Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, cAMP modulation) P2Y_Receptors->Downstream_Signaling P1_Receptors->Downstream_Signaling

Caption: Simplified purinergic signaling pathway.

References

Application Notes and Protocols for 5'-ADP Stimulation of Cultured Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of 5'-Adenosine Diphosphate (5'-ADP) on cultured endothelial cells. The following sections outline the necessary procedures for cell culture, stimulation with this compound, and subsequent analysis of key signaling pathways and physiological responses.

Introduction

5'-Adenosine Diphosphate (ADP) is a crucial signaling molecule in the vascular system. It is released from various sources, including activated platelets and red blood cells, and plays a significant role in modulating endothelial cell function.[1] Endothelial cells respond to ADP through purinergic receptors, primarily the P2Y receptor family, initiating signaling cascades that influence vascular tone, permeability, and angiogenesis.[2][3] Understanding the mechanisms of ADP-induced endothelial cell responses is vital for the development of therapeutic strategies for cardiovascular diseases.

Data Presentation: Quantitative Parameters for this compound Stimulation

The following table summarizes key quantitative data for the stimulation of cultured endothelial cells with this compound, compiled from various studies. This information can serve as a starting point for experimental design.

ParameterCell TypeValueResponse MeasuredSource
Effective Concentration (EC50) Bovine Aortic Endothelial Cells (BAEC)~15 µMPhosphorylation of eNOS, AMPK, GSK3β, and ERK1/2[1]
Optimal Concentration for Migration Human Umbilical Vein Endothelial Cells (HUVEC)1 - 10 µmol/LCell Migration[4]
Concentration for ERK Phosphorylation Bovine Choroidal Endothelial Cells (BCEC)100 - 200 µMMaximal ERK Phosphorylation[5]
Stimulation Time for eNOS Phosphorylation Bovine Aortic Endothelial Cells (BAEC)2 - 15 minIncreased phosphorylation of eNOS at Ser1179 and Ser635[1]
Stimulation Time for ERK Phosphorylation Bovine Choroidal Endothelial Cells (BCEC)5 - 10 minPeak ERK Phosphorylation[5]

Signaling Pathways

This compound stimulation of endothelial cells primarily activates the P2Y1 receptor, a G-protein coupled receptor. This initiates a signaling cascade that can lead to several downstream effects, including the activation of endothelial nitric oxide synthase (eNOS) and mitogen-activated protein kinases (MAPKs), which are involved in cell migration and proliferation.

ADP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates Rac1 Rac1 P2Y1->Rac1 Activates MAPK_pathway MAPK Pathway (ERK1/2, JNK, p38) P2Y1->MAPK_pathway Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase Induces CaM Calmodulin Ca2_increase->CaM Activates CaMKKbeta CaMKKβ CaM->CaMKKbeta Activates AMPK AMPK CaMKKbeta->AMPK Activates eNOS eNOS AMPK->eNOS Phosphorylates (Ser635) Rac1->eNOS Phosphorylates (Ser1179, Ser635) NO Nitric Oxide eNOS->NO Produces Cell_Migration Cell Migration MAPK_pathway->Cell_Migration Promotes

Caption: this compound signaling cascade in endothelial cells.

Experimental Protocols

The following are detailed protocols for culturing endothelial cells and performing key experiments to assess the effects of this compound stimulation.

Endothelial Cell Culture

This protocol is a general guideline for the culture of primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Primary endothelial cells (e.g., HUVEC)

  • Complete endothelial cell growth medium (with supplements like VEGF, FGF, and serum)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution (0.05%)

  • Gelatin-based coating solution

  • Culture flasks or dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coat culture flasks or dishes with a gelatin-based coating solution for at least 2 minutes, then aspirate the excess solution before seeding cells.[6]

  • Thaw cryopreserved cells rapidly in a 37°C water bath.[6]

  • Transfer the thawed cell suspension to a sterile centrifuge tube containing pre-warmed complete endothelial cell growth medium and centrifuge at 200 x g for 5 minutes.[6]

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.[6]

  • Seed the cells onto the gelatin-coated culture vessel.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Change the culture medium every 24-48 hours.[6]

  • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

Cell_Culture_Workflow start Start coat_flask Coat Flask with Gelatin start->coat_flask thaw_cells Thaw Cryopreserved Cells start->thaw_cells seed_cells Seed Cells into Flask coat_flask->seed_cells centrifuge Centrifuge and Resuspend thaw_cells->centrifuge centrifuge->seed_cells incubate Incubate at 37°C, 5% CO2 seed_cells->incubate change_medium Change Medium Every 24-48h incubate->change_medium check_confluency Check for 80-90% Confluency change_medium->check_confluency check_confluency->incubate No passage Passage Cells check_confluency->passage Yes end End passage->end

Caption: Endothelial cell culture and passaging workflow.

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cultured endothelial cells on glass coverslips or in a 96-well plate

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Culture endothelial cells to confluency on a suitable imaging support.

  • Load the cells with a fluorescent Ca2+ indicator (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with the desired concentration of this compound (e.g., 10-100 µM).

  • Record the change in fluorescence intensity over time. The response to ADP is typically rapid, with a transient peak followed by a sustained elevation.[7]

  • Analyze the fluorescence data to determine the change in intracellular calcium concentration.

Nitric Oxide (NO) Production Assay

This protocol outlines the measurement of nitric oxide (NO) production by endothelial cells following this compound stimulation. NO is unstable, so its production is often indirectly measured by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent.

Materials:

  • Cultured endothelial cells in a multi-well plate

  • Serum-free culture medium

  • This compound stock solution

  • Griess Reagent System

  • Nitrate reductase (if measuring total nitrate/nitrite)

  • Microplate reader

Procedure:

  • Seed endothelial cells in a multi-well plate and grow to confluency.

  • Wash the cells with serum-free medium and then incubate in fresh serum-free medium.

  • Stimulate the cells with this compound (e.g., 50 µM) for a specified time (e.g., 20 minutes).[1]

  • Collect the cell culture supernatant.

  • If desired, convert nitrate to nitrite using nitrate reductase according to the manufacturer's instructions.

  • Add the Griess reagent to the supernatant and incubate at room temperature for the recommended time to allow for color development.[8]

  • Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.[8]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cell Migration Assay (Boyden Chamber)

This protocol describes how to assess the effect of this compound on endothelial cell migration using a Boyden chamber assay.

Materials:

  • Boyden chamber apparatus with porous membranes (e.g., 8 µm pore size)

  • Cultured endothelial cells

  • Serum-free medium

  • This compound

  • Chemoattractant (e.g., VEGF as a positive control)

  • Fixing and staining reagents (e.g., methanol and Giemsa stain)

  • Microscope

Procedure:

  • Coat the underside of the Boyden chamber membrane with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

  • Harvest endothelial cells and resuspend them in serum-free medium.

  • Place the serum-free medium containing this compound (e.g., 1-10 µmol/L) or a chemoattractant in the lower chamber of the Boyden apparatus.[4]

  • Add the endothelial cell suspension to the upper chamber.

  • Incubate the chamber for 4-6 hours at 37°C to allow for cell migration through the porous membrane.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Compare the number of migrated cells in the ADP-treated wells to the control wells.

Migration_Assay_Workflow start Start prepare_chamber Prepare Boyden Chamber start->prepare_chamber add_stimulant Add this compound to Lower Chamber prepare_chamber->add_stimulant add_cells Add Endothelial Cells to Upper Chamber add_stimulant->add_cells incubate Incubate for 4-6h add_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain count_cells Count Migrated Cells fix_stain->count_cells end End count_cells->end

Caption: Boyden chamber cell migration assay workflow.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on cultured endothelial cells. By utilizing these methods, researchers can further elucidate the role of purinergic signaling in vascular biology and explore potential therapeutic targets for a variety of cardiovascular pathologies.

References

Quantifying 5'-ADP Release from Activated Platelets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists, platelets release the contents of their dense granules, including significant amounts of adenosine-5'-diphosphate (ADP). This released ADP acts as a potent signaling molecule, binding to P2Y1 and P2Y12 receptors on nearby platelets, leading to further platelet recruitment and aggregation, thus amplifying the thrombotic response.[1][2] The quantification of ADP release is therefore a key parameter in assessing platelet function, investigating bleeding disorders, and evaluating the efficacy of antiplatelet therapies.[3][4]

These application notes provide detailed protocols for the quantification of 5'-ADP release from activated platelets using established methodologies. The accompanying data and diagrams are intended to serve as a comprehensive resource for researchers in basic science, clinical diagnostics, and drug development.

Signaling Pathways of Platelet Activation and ADP Release

Platelet activation is initiated by agonists such as thrombin, collagen, or thromboxane A2 (TXA2), which bind to their respective G-protein coupled receptors (GPCRs) or glycoprotein receptors on the platelet surface.[2][5] This initial signaling cascade leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These events trigger a conformational change in platelets and the secretion of granular contents.[6]

ADP released from dense granules plays a crucial role in amplifying this activation signal. It binds to two distinct P2Y receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, stimulates phospholipase C (PLC), leading to a transient increase in intracellular calcium and platelet shape change.[7] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP is essential for sustained platelet activation and aggregation.[1][7] The synergistic action of both receptors is necessary for a complete and robust platelet aggregation response.[7]

Platelet activation and ADP signaling cascade.

Experimental Methodologies

Several methods are available for the quantification of ADP release from activated platelets. The choice of method often depends on the required sensitivity, throughput, and available equipment. The most common techniques are luminescence-based assays and high-performance liquid chromatography (HPLC).

Luminescence-Based ATP/ADP Release Assay (Lumi-Aggregometry)

This is the most widely used method due to its high sensitivity and real-time measurement capabilities.[8] It relies on the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, producing light.[3] Since dense granules contain both ATP and ADP, and the ATP:ADP ratio is relatively constant, the measurement of ATP release is a reliable indicator of dense granule secretion.[9] To measure ADP specifically, it can be enzymatically converted to ATP prior to the luciferase reaction.

G cluster_workflow Luminescence Assay Workflow start Platelet Sample (PRP or Washed Platelets) add_reagents Add Luciferin- Luciferase Reagent start->add_reagents incubate Incubate at 37°C add_reagents->incubate add_agonist Add Platelet Agonist incubate->add_agonist measure Measure Luminescence add_agonist->measure quantify Quantify ATP/ADP (vs. Standard Curve) measure->quantify

Workflow for luminescence-based ATP/ADP assay.

Protocol: Lumi-Aggregometry for ATP Release

This protocol is adapted for use with a lumi-aggregometer, which simultaneously measures platelet aggregation and ATP release.

Materials:

  • Platelet-Rich Plasma (PRP) or Washed Platelets

  • Platelet Agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))

  • Luciferin-luciferase reagent (e.g., Chrono-Lume)[10]

  • ATP Standard

  • Lumi-aggregometer cuvettes with stir bars

  • Lumi-aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.

    • Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with the brake off.[7]

    • Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.

    • Keep PRP at room temperature and use within 2-3 hours.[11]

  • Assay Performance:

    • Pipette 400-450 µL of PRP into a lumi-aggregometer cuvette containing a stir bar.[7]

    • Add 50 µL of the luciferin-luciferase reagent.[7]

    • Place the cuvette in the heating block of the lumi-aggregometer and incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).[7][11]

    • Establish a baseline reading.

    • Add the desired concentration of platelet agonist (typically 5-50 µL) to initiate platelet activation and secretion.

    • Record the luminescence signal for 5-10 minutes.

  • Quantification:

    • At the end of the run, add a known amount of an ATP standard (e.g., 2 µM final concentration) to calibrate the luminescence signal.

    • Calculate the amount of ATP released from the platelets by comparing the sample's luminescence peak height or area under the curve to that of the ATP standard.

    • Results are typically expressed as nmoles or pmoles of ATP released per 10^8 platelets.[3][9]

High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct and robust method for the simultaneous quantification of ATP and ADP.[3][4] This technique separates nucleotides based on their physicochemical properties, providing high specificity and accuracy.

Protocol: HPLC for ADP and ATP Quantification

This protocol outlines the general steps for quantifying ADP and ATP in the supernatant of activated platelets.

Materials:

  • Washed Platelets or PRP

  • Platelet Agonist

  • Stopping Reagent (e.g., ice-cold EDTA/formaldehyde)

  • Perchloric Acid (PCA) or other protein precipitation agent

  • HPLC system with a UV detector (254 or 260 nm)[12]

  • Anion-exchange or reverse-phase C18 column

  • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

  • ADP and ATP standards

Procedure:

  • Platelet Stimulation and Sample Collection:

    • Prepare washed platelets or PRP to a standardized concentration (e.g., 2-5 x 10^8 platelets/mL).[9][11]

    • Incubate the platelet suspension at 37°C with stirring.

    • Add the platelet agonist and incubate for a defined period (e.g., 1-5 minutes).

    • Stop the reaction by adding an equal volume of ice-cold stopping reagent.

    • Immediately centrifuge the sample at high speed (e.g., 12,000 x g) for 2 minutes at 4°C to pellet the platelets.

  • Sample Preparation for HPLC:

    • Transfer the supernatant to a new tube.

    • Precipitate proteins by adding perchloric acid to a final concentration of 0.6 M, followed by incubation on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with potassium carbonate.

    • Filter the sample through a 0.22 µm filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase.

    • Inject the prepared sample.

    • Elute the nucleotides using a suitable gradient program.

    • Detect ADP and ATP by UV absorbance at 254 or 260 nm.[12]

  • Quantification:

    • Generate a standard curve using known concentrations of ADP and ATP standards.

    • Identify and quantify the ADP and ATP peaks in the sample chromatogram by comparing their retention times and peak areas to the standard curve.

    • Express the results as the concentration of ADP and ATP released (e.g., in µM or nmoles/10^8 platelets).

Quantitative Data Summary

The amount of ADP released from activated platelets can vary depending on the agonist, its concentration, and the platelet preparation method. The following tables summarize representative quantitative data from the literature.

Table 1: ATP and ADP Release from Human Platelets in Response to Various Agonists (HPLC Method) [3]

Agonist (Concentration)Time (seconds)ADP Released (nmol/10^8 platelets)ATP Released (nmol/10^8 platelets)
Thrombin (10 mU/mL)150.8 ± 0.20.5 ± 0.1
601.5 ± 0.30.9 ± 0.2
3002.0 ± 0.41.2 ± 0.3
Convulxin (1 nmol/L)150.5 ± 0.10.3 ± 0.1
601.2 ± 0.20.7 ± 0.1
3001.8 ± 0.31.1 ± 0.2
U46619 (1 µmol/L)150.4 ± 0.10.2 ± 0.1
601.0 ± 0.20.6 ± 0.1
3001.6 ± 0.31.0 ± 0.2
Data are presented as mean ± SD.

Table 2: Total and Released ATP/ADP in Washed Human Platelets (Luminescence-Based Assay Kit) [9]

NucleotideTotal Content (nmol/10^8 platelets)Released upon TRAP (10µM) Activation (pmol/10^8 platelets)
ATP0.24 ± 0.032.1 ± 0.51
ADP0.23 ± 0.043.35 ± 0.87
Data are presented as mean ± SEM.

Table 3: ATP Release from Diluted Whole Blood in Response to Agonists (Luminescence Method) [13][14]

Agonist (Concentration)ATP Released (pmol/10^7 platelets)
TRAP (40 µM)168.6 ± 24.7 to 243.1 ± 29.7
Convulxin (1 nM)17.1 ± 2.9 to 18.9 ± 2.4
Data are presented as mean ± SEM.

Conclusion

The quantification of this compound release from activated platelets is a fundamental tool in platelet research and clinical diagnostics. Both luminescence-based assays and HPLC provide reliable and quantitative data. The choice of methodology should be guided by the specific research question, available resources, and desired throughput. The protocols and data presented in these application notes offer a solid foundation for establishing and performing these assays in the laboratory. Careful standardization of platelet preparation, agonist concentrations, and data analysis is crucial for obtaining reproducible and meaningful results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Robust Separation and Quantification of ATP, ADP, and AMP in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the separation and quantification of the key adenine nucleotides—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—from cell lysates using High-Performance Liquid Chromatography (HPLC). The accurate measurement of these molecules is critical for assessing the energetic state of cells, investigating cellular metabolism, and understanding the impact of therapeutic agents.[1][2] This guide covers ion-pair reversed-phase HPLC, a widely used and robust method, offering detailed protocols for sample preparation, chromatographic separation, and data analysis.

Introduction

ATP, ADP, and AMP are central to cellular energy transfer and metabolism. The relative ratio of these nucleotides, often expressed as the adenylate energy charge (AEC), is a key indicator of a cell's energetic health and metabolic status.[3] Dysregulation of these nucleotides is associated with various pathological conditions, making their precise quantification essential in biomedical research and drug development.[1][4] HPLC is a highly sensitive and reliable technique for the simultaneous determination of ATP, ADP, and AMP in complex biological matrices like cell lysates.[1][5] This note details validated methods to achieve this, focusing on providing reproducible and accurate results.

Data Presentation: Comparison of HPLC Methods

Several HPLC methods are suitable for the separation of adenine nucleotides. Ion-pair reversed-phase HPLC is a common and effective choice, offering excellent resolution and reproducibility.[3][6][7] Other techniques include hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography.[1][8][9]

Table 1: Comparison of Ion-Pair Reversed-Phase HPLC Methods for ATP, ADP, and AMP Separation

ParameterMethod 1Method 2
Column C18 (3 x 150 mm, 2.7 µm)[1][10]C18 (fully porous silica)[2]
Mobile Phase Isocratic: 50 mM Potassium Hydrogen Phosphate (pH 6.80)[1][10]Isocratic: 0.1 M Ammonium Dihydrogen Phosphate (NH4H2PO4), pH 6.0, with 1% Methanol[2]
Flow Rate Not SpecifiedOptimized for peak separation[2]
Detection UV at 254 nm[1][10]UV (wavelength not specified)[2]
Run Time < 4.5 minutes[1]Not Specified

Table 2: Quantitative Performance Data

AnalyteLinearity Range (µM)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
ATP 0.2 - 10S/N ratio of 3:1[1]S/N ratio of 10:1[1][1]
ADP 0.2 - 10S/N ratio of 3:1[1]S/N ratio of 10:1[1][1]
AMP 0.2 - 10S/N ratio of 3:1[1]S/N ratio of 10:1[1][1]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

Accurate determination of adenine nucleotides requires rapid inactivation of ATPases and efficient extraction.[6]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 3 M, for neutralization

  • Centrifuge capable of 4°C and >13,000 x g

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Quenching and Washing:

    • Aspirate the culture medium.

    • Immediately wash the cells twice with ice-cold PBS to remove extracellular nucleotides and arrest metabolic activity.

  • Extraction:

    • Add an appropriate volume of ice-cold 0.6 M PCA directly to the culture plate to lyse the cells and precipitate proteins. For a 10 cm dish, 1 mL is typically used.

    • Scrape the cells and transfer the acidic lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate briefly.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Neutralize the extract by adding 3 M K2CO3 dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0. The addition of K2CO3 will cause the formation of a potassium perchlorate precipitate.

  • Final Clarification:

    • Incubate the neutralized extract on ice for 15 minutes to ensure complete precipitation of potassium perchlorate.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Sample Storage:

    • Transfer the supernatant, which contains the nucleotides, to a new tube.

    • The sample is now ready for HPLC analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Ion-Pair Reversed-Phase HPLC Method

This protocol is based on a validated method for the rapid separation of ATP, ADP, and AMP.[1][10]

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm)

  • Mobile Phase: 50 mM Potassium Hydrogen Phosphate, adjusted to pH 6.80 with potassium hydroxide or phosphoric acid. Filter through a 0.22 µm membrane.

  • ATP, ADP, and AMP standards for calibration curves

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP (e.g., 0.2, 0.5, 1, 2, 5, 10 µM) in the mobile phase.

  • Calibration Curve: Inject each standard solution and record the peak areas. Construct a calibration curve for each nucleotide by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared cell lysate samples.

  • Data Analysis: Identify the peaks for AMP, ADP, and ATP based on the retention times obtained from the standard solutions. Quantify the amount of each nucleotide in the samples using the calibration curves.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cell_culture Cell Culture wash Wash with ice-cold PBS cell_culture->wash lysis Lyse with cold Perchloric Acid wash->lysis centrifuge1 Centrifuge to pellet protein lysis->centrifuge1 neutralize Neutralize supernatant centrifuge1->neutralize centrifuge2 Centrifuge to remove precipitate neutralize->centrifuge2 final_sample Collect Supernatant (Sample) centrifuge2->final_sample hplc_injection Inject Sample into HPLC final_sample->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for nucleotide extraction and HPLC analysis.

Purinergic Signaling Pathway

G cluster_receptors Receptor Activation ATP ATP ADP ADP ATP->ADP E-NTPDase/CD39 AMP AMP ATP->AMP E-NPP P2_receptors P2 Receptors ATP->P2_receptors ADP->AMP E-NTPDase/CD39 ADP->P2_receptors Adenosine Adenosine AMP->Adenosine ecto-5'-nucleotidase/CD73 P1_receptors P1 Receptors Adenosine->P1_receptors

Caption: Extracellular purinergic signaling cascade.

Conclusion

The protocols and methods described in this application note provide a reliable framework for the separation and quantification of ATP, ADP, and AMP from cell lysates. The use of ion-pair reversed-phase HPLC with UV detection offers a sensitive, rapid, and cost-effective solution for researchers in various fields.[1] Careful sample preparation is paramount to obtaining accurate results that reflect the true energetic state of the cells under investigation.

References

Application Notes and Protocols for Experimental Models of Thrombosis Using 5'-ADP Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing and analyzing thrombosis in experimental animal models using 5'-Adenosine Diphosphate (ADP) infusion. The methodologies described herein are essential for studying the pathophysiology of thrombosis and for the preclinical evaluation of novel antithrombotic agents.

Introduction

Adenosine diphosphate (ADP) is a key platelet agonist that plays a crucial role in hemostasis and thrombosis. Released from dense granules of activated platelets, ADP amplifies the thrombotic response by activating its cognate P2Y1 and P2Y12 purinergic receptors on the platelet surface. Experimental models utilizing ADP infusion are valuable for investigating the signaling pathways of platelet activation and for assessing the efficacy of antiplatelet therapies.

ADP Signaling in Platelet Aggregation

The binding of ADP to its receptors on platelets initiates a cascade of intracellular events culminating in platelet aggregation and thrombus formation. The P2Y1 and P2Y12 receptors, both G protein-coupled receptors, mediate distinct but synergistic signaling pathways.

  • P2Y1 Receptor Signaling: Coupled to Gq, the activation of the P2Y1 receptor leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, leading to a transient platelet shape change and the initiation of aggregation.[1][2]

  • P2Y12 Receptor Signaling: Coupled to Gi, the activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This decrease in cAMP potentiates platelet activation and is essential for a full and sustained aggregation response.[1][2][3] The P2Y12 pathway also involves the activation of PI3 kinase.[3] Concomitant signaling from both P2Y1 and P2Y12 receptors is necessary for robust ADP-induced platelet aggregation.[1][2]

ADP_Signaling_Pathway cluster_platelet Platelet Membrane cluster_cytosol Platelet Cytosol ADP 5'-ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibition PI3K PI3 Kinase Gi->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Akt_phos Akt Phosphorylation PI3K->Akt_phos Ca_release Ca²⁺ Release IP3_DAG->Ca_release Aggregation Platelet Aggregation Thrombus Formation Ca_release->Aggregation initiates cAMP_decrease->Aggregation sustains Akt_phos->Aggregation contributes to

ADP-induced platelet signaling pathway.

Experimental Protocols

Protocol 1: ADP-Induced Thromboembolism Model in Mice

This protocol describes the induction of systemic thromboembolism in mice via intravenous (IV) infusion of ADP, a model useful for studying acute, widespread platelet aggregation.

Materials:

  • Adenosine-5'-diphosphate sodium salt (ADP)

  • Sterile, pyrogen-free 0.9% saline

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Anesthetic (e.g., urethane or isoflurane)

  • 30-gauge needles and 1 mL syringes

  • Heating pad

  • Microsampling equipment (capillary tubes, EDTA-coated tubes)

  • Automated hematology analyzer

Procedure:

  • Preparation of ADP Solution:

    • Prepare a stock solution of ADP in sterile 0.9% saline. For stability, it is recommended to prepare this solution fresh on the day of the experiment or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the ADP stock solution with sterile 0.9% saline to the desired final concentration. A typical injection volume is 100 µL per 20 g mouse.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent and place it on a heating pad to maintain body temperature.

    • Position the mouse to allow access to a lateral tail vein for IV injection.

  • Baseline Blood Collection (Optional but Recommended):

    • Prior to ADP infusion, collect a small blood sample (e.g., 20 µL) from the tail tip or saphenous vein into an EDTA-coated tube for a baseline platelet count.

  • ADP Infusion:

    • Administer the prepared ADP solution via the lateral tail vein as a bolus injection.

  • Post-Infusion Blood Collection and Analysis:

    • At predetermined time points after ADP infusion (e.g., 1, 5, and 10 minutes), collect blood samples using the microsampling technique.

    • Immediately analyze the blood samples for platelet counts using an automated hematology analyzer. A significant drop in circulating platelets indicates the formation of platelet aggregates, primarily in the pulmonary vasculature.

Experimental Workflow:

ADP_Thromboembolism_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_adp Prepare ADP Solution (in sterile saline) adp_injection Inject ADP via Tail Vein prep_adp->adp_injection anesthetize Anesthetize Mouse baseline_blood Collect Baseline Blood Sample (t=0) anesthetize->baseline_blood baseline_blood->adp_injection post_blood Collect Blood Samples (e.g., t=1, 5, 10 min) adp_injection->post_blood platelet_count Measure Platelet Counts post_blood->platelet_count data_analysis Analyze Platelet Count Reduction platelet_count->data_analysis

Workflow for ADP-induced thromboembolism model.
Protocol 2: Intravital Microscopy of ADP-Induced Thrombosis

This protocol allows for the real-time visualization and quantification of thrombus formation in the microvasculature following local or systemic ADP administration. The mouse cremaster muscle or mesentery are commonly used vascular beds for this purpose.

Materials:

  • As per Protocol 1

  • Fluorescently labeled anti-platelet antibody (e.g., anti-CD41) or fluorescent dye for platelets (e.g., calcein AM)

  • Intravital microscopy setup (fluorescence microscope, high-speed camera)

  • Surgical tools for exposing the cremaster muscle or mesentery

  • Physiological buffer for superfusion

Procedure:

  • Animal and Fluorescent Labeling Preparation:

    • Anesthetize the mouse.

    • Administer a fluorescently labeled anti-platelet antibody intravenously to label circulating platelets in vivo. Allow for circulation and clearance of unbound antibody (typically 5-10 minutes).

  • Surgical Preparation:

    • Surgically expose the cremaster muscle or mesentery and exteriorize it onto the microscope stage.

    • Continuously superfuse the exposed tissue with a warmed physiological buffer to maintain tissue viability.

  • Baseline Imaging:

    • Identify a suitable arteriole or venule and acquire baseline images of the vessel prior to ADP administration.

  • ADP Administration:

    • Systemic Infusion: Administer ADP intravenously as described in Protocol 1.

    • Local Application: Alternatively, ADP can be applied locally to the exposed vasculature via a micropipette to induce localized thrombus formation.

  • Real-Time Imaging and Quantification:

    • Immediately following ADP administration, begin continuous image acquisition of the vessel of interest.

    • Record the dynamics of platelet adhesion, aggregation, and thrombus growth over time.

    • Image analysis software can be used to quantify thrombus size, growth rate, and stability (embolization).

Data Presentation

The following tables summarize quantitative data from representative studies using ADP-induced thrombosis models.

Table 1: ADP Dosages and Effects on Platelet Counts in Mice

Mouse StrainADP Dose (IV)Time Point (post-infusion)Platelet Count Reduction (%)Reference
Balb/c400 µg/kg10 minSignificant reduction[1]
C57BL/62.5 mg/kgNot specifiedDose-dependent thrombus formation[4]
C57BL/60.5 mg/kgNot specifiedMild pulmonary thrombosis[4]

Table 2: Quantitative Analysis of ADP-Induced Pulmonary Thrombi in Mice

ADP Dose (IV)Maximum Thrombus Area (µm²)Area Under the Curve (AUC)Reference
0.5 mg/kg~1000~2.5 x 10⁴[4]
2.5 mg/kg~4000~1.0 x 10⁵[4]

Table 3: Effects of Antiplatelet Agents on ADP-Induced Thrombosis

AgentTargetModelEffectReference
EptifibatideαIIbβ3 integrinADP-induced pulmonary thrombosisComplete abrogation of thrombus formation[4]
CangrelorP2Y12 ReceptorADP-induced blood flow reductionSignificantly reduced response[3]
Conclusion

The experimental models of thrombosis using this compound infusion are robust and reproducible methods for studying the mechanisms of platelet-driven thrombus formation. The protocols provided herein offer a standardized approach for researchers in both academic and industrial settings. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data for the investigation of thrombotic diseases and the development of novel therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 5'-ADP in Aqueous Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Adenosine 5'-diphosphate (5'-ADP) in aqueous solutions for various experimental applications. Proper handling and awareness of stability factors are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by three main factors:

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis of ADP to Adenosine 5'-monophosphate (AMP) and inorganic phosphate.[1] It is crucial to maintain low temperatures during storage and experiments whenever possible.

  • pH: this compound is most stable in neutral pH conditions (around 7.0). Both acidic and alkaline conditions can catalyze its degradation.[1][2]

  • Enzymatic Degradation: The presence of contaminating phosphatases or nucleotidases in experimental systems can rapidly degrade ADP.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Solid Form: Store solid this compound powder at -20°C in a desiccated environment.

  • Aqueous Solutions: Prepare stock solutions in a buffer with a neutral pH (e.g., Tris-HCl, pH 7.4). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Q3: How can I minimize ADP degradation during my experiments?

A3: To minimize ADP degradation during experiments, consider the following:

  • Use freshly prepared or properly thawed aliquots of your ADP solution for each experiment.

  • Perform experiments on ice or at a controlled, low temperature whenever the protocol allows.

  • Ensure the purity of your reagents and water to minimize enzymatic contamination.

  • If your experimental system is known to have phosphatase activity, consider using a non-hydrolyzable ADP analog if appropriate for your application.

Q4: Can the presence of divalent cations affect ADP stability?

A4: Yes, the presence of divalent cations like Mg²⁺ can influence the rate of ADP hydrolysis. While Mg²⁺ is often required for the activity of enzymes that utilize ADP, it can also contribute to the non-enzymatic hydrolysis of the phosphodiester bonds.[1] The effect is complex and can depend on the specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected results in enzyme assays. ADP degradation leading to lower effective substrate concentration.Prepare fresh ADP solutions. Keep all solutions on ice. Verify the pH of your assay buffer. Consider running a time-course experiment to assess ADP stability under your specific assay conditions.
Reduced platelet aggregation response in functional assays. Hydrolysis of ADP to AMP, which is a much weaker platelet agonist.Use freshly prepared ADP solutions for each assay. Ensure the storage temperature of the ADP reagent has been consistently maintained.[3] A significant drop in platelet reactivity has been observed with ADP stored for 8 to 13 days compared to freshly thawed ADP.[3]
High background signal in ADP detection assays. Contamination of ADP stock with AMP or ATP.Purchase high-purity ADP. Verify the purity of your stock solution using HPLC.
Precipitate formation upon thawing of ADP solution. Formation of insoluble salts.Ensure the buffer concentration is appropriate. Briefly vortex the solution after thawing to ensure homogeneity.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the apparent first-order rate constants (k) for the hydrolysis of ADP to AMP at different conditions. A higher rate constant indicates faster degradation.

Temperature (°C)pHRate Constant (k₂) (x 10⁻⁵ sec⁻¹)
603.21.42
607.10.28
6010.10.45
703.24.47
707.10.83
7010.11.32
803.213.8
807.12.51
8010.13.89

Data adapted from a kinetic study on the anaerobic hydrolysis of adenosine phosphates.[4]

Experimental Protocols

Protocol: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the concentration of this compound in an aqueous solution over time to determine its stability under specific experimental conditions.

1. Materials and Reagents:

  • This compound sodium salt

  • Ultrapure water

  • Buffer of choice (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile or Methanol

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 10 mM).

  • Incubate the ADP solution under the desired experimental conditions (e.g., specific temperature and pH).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the ADP solution.

  • To stop the degradation, immediately deproteinize the sample by adding an equal volume of ice-cold 0.6 M PCA.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃.

  • Centrifuge again to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Analysis:

  • Equilibrate the C18 column with the mobile phase.

  • Inject a standard solution of ADP to determine its retention time.

  • Inject the prepared samples.

  • Run a gradient elution to separate ADP from its degradation products (AMP) and other potential contaminants. A typical gradient might be:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient to 15% Mobile Phase B

    • 15-20 min: Hold at 15% Mobile Phase B

    • 20-25 min: Return to 100% Mobile Phase A

  • Detect the analytes using a UV detector at 259 nm.[5]

  • Quantify the peak area of ADP at each time point and compare it to the initial concentration to determine the rate of degradation.

Signaling Pathways Involving this compound

This compound is a key signaling molecule that activates purinergic P2Y receptors, a family of G protein-coupled receptors (GPCRs). The two most well-characterized ADP receptors on platelets and other cells are P2Y₁ and P2Y₁₂.[6][7][8]

P2Y₁ Receptor Signaling Pathway

The P2Y₁ receptor is primarily coupled to Gq/11 proteins.[9] Its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to various cellular responses, including platelet shape change.[8]

P2Y1_Signaling_Pathway ADP This compound P2Y1 P2Y₁ Receptor ADP->P2Y1 Gq Gq/11 P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cell_Response

P2Y₁ Receptor Signaling Cascade
P2Y₁₂ Receptor Signaling Pathway

The P2Y₁₂ receptor is coupled to Gi proteins.[9] Activation of the P2Y₁₂ receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of Protein Kinase A (PKA), thereby promoting platelet activation and aggregation. P2Y₁₂ activation also stimulates the Phosphoinositide 3-kinase (PI3K) pathway.[7]

P2Y12_Signaling_Pathway ADP This compound P2Y12 P2Y₁₂ Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Activation Platelet Activation & Aggregation PKA->Platelet_Activation inhibits PI3K->Platelet_Activation

P2Y₁₂ Receptor Signaling Cascade
Experimental Workflow for Assessing ADP Stability

The following diagram illustrates the general workflow for conducting an experiment to determine the stability of a this compound solution.

ADP_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_ADP Prepare this compound Stock Solution in Buffer Aliquoting Aliquot into Single-Use Tubes Prep_ADP->Aliquoting Storage Store at -20°C or -80°C Aliquoting->Storage Thaw Thaw Aliquot on Ice Storage->Thaw Incubate Incubate under Experimental Conditions (Temperature, pH) Thaw->Incubate Sampling Collect Samples at Different Time Points Incubate->Sampling Quench Quench Reaction (e.g., with Perchloric Acid) Sampling->Quench Neutralize Neutralize and Remove Precipitate Quench->Neutralize HPLC Analyze by HPLC Neutralize->HPLC Quantify Quantify ADP Peak Area HPLC->Quantify Data_Analysis Calculate Degradation Rate Quantify->Data_Analysis

Workflow for ADP Stability Assessment

References

Technical Support Center: Stabilizing 5'-ADP During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the degradation of 5'-adenosine diphosphate (5'-ADP) during sample preparation. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The primary cause of this compound degradation is enzymatic activity by ectonucleotidases present on the cell surface and in plasma. The main enzymes involved are from the ectonucleoside triphosphate diphosphohydrolase (ENTPDase) family, particularly CD39, which hydrolyzes ATP to ADP and then ADP to AMP.[1][2] Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine.[1][2] Degradation can also be influenced by sample handling, storage temperature, and the type of anticoagulant used.

Q2: Why is preventing this compound degradation critical for my experiments?

A2: this compound is a key signaling molecule involved in numerous physiological processes, including platelet aggregation and immune responses.[3] Its accurate quantification is crucial for research in thrombosis, inflammation, and cancer.[2][4] Degradation of ADP can lead to artificially low measurements and the formation of downstream metabolites like adenosine, which has its own distinct biological activities, potentially confounding experimental results.

Q3: What is the general pathway of this compound degradation?

A3: this compound is an intermediate in the degradation pathway of adenosine triphosphate (ATP). The pathway is as follows: ATP → ADP → AMP → Adenosine. This process is primarily mediated by the ectonucleotidases CD39 and CD73.

This compound Degradation Pathway

ADP_Degradation cluster_enzymes Ectonucleotidases ATP ATP ADP This compound ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis CD39_1 CD39 (ENTPDase1) CD39_1->ADP CD39_2 CD39 (ENTPDase1) CD39_2->AMP CD73 CD73 (Ecto-5'-nucleotidase) CD73->Adenosine

Caption: Enzymatic cascade of this compound degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable this compound levels Enzymatic degradation during sample processing.Immediately add a cocktail of ectonucleotidase inhibitors to the sample upon collection. Keep samples on ice throughout the procedure.
Improper anticoagulant used.Use collection tubes containing EDTA, which has been shown to better preserve nucleotide stability compared to lithium heparin.[5] Sodium citrate is also a common choice, particularly for platelet aggregation studies.[6]
Delayed sample processing.Process blood samples as quickly as possible after collection, ideally within 10 minutes to 4 hours.[7] If immediate processing is not possible, store samples appropriately as outlined in the stability data below.
Inconsistent results between replicates Variable sample handling procedures.Standardize the entire workflow from collection to analysis. Ensure consistent timing, temperature, and centrifugation steps for all samples.
Incomplete mixing with anticoagulant.Gently invert the collection tube 5-10 times immediately after blood draw to ensure thorough mixing with the anticoagulant and prevent microclot formation.[7][6]
Hemolysis during sample collection.Use a larger gauge needle (e.g., 19 or 21 gauge) for venipuncture and avoid excessive suction to minimize shear stress on red blood cells.[7]
High levels of adenosine or AMP Significant degradation of ATP and ADP.This confirms that enzymatic degradation is occurring. Implement the use of ectonucleotidase inhibitors and optimize sample handling for cold temperatures and speed.

Data on Inhibitors and Stability

Ectonucleotidase Inhibitors

A common strategy to prevent this compound degradation is the use of a cocktail of inhibitors targeting different ectonucleotidases.

Inhibitor Target Enzyme Reported Ki or IC50 Notes
ARL 67156 Human CD39Ki = ~1 µMCompetitive inhibitor. Also shows some inhibition of CD73.[8]
PSB-172102 Human CD39Ki = 1.13 µM
Ceritinib Human CD39Low micromolar rangeNon-competitive, allosteric inhibitor.[9]
α,β-methylene adenosine 5'-diphosphate (APCP) CD73100 µM used for inhibitionA commonly used inhibitor for CD73.[10]
POM-1 CD39-A control inhibitor mentioned in assay protocols.

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on experimental conditions.

Stability of this compound in Plasma
Anticoagulant Storage Temperature Time Stability Notes
EDTA Room Temperature-Significantly higher ADP levels compared to lithium heparin, suggesting better stability.[5]
Lithium Heparin Room Temperature-Lower ADP levels compared to EDTA, indicating more degradation.[11][5]
Sodium Citrate Room Temperature (15-28°C)Up to 4 hoursSamples should be tested within this timeframe for platelet aggregation studies.[6]
Sodium Citrate 4°C vs. 22°CUp to 3 daysPlatelet responsiveness to ADP deteriorates over time at both temperatures, with cold storage showing no significant benefit.[4]
Aqueous Solution 22-25°C-Stable.[12]
Aqueous Solution > 50°C-Complete hydrolysis.[12]
Aqueous Solution Frozen-Recommended for long-term storage to ensure stability. Avoid freeze-thaw cycles.[13]

Experimental Protocols

Protocol for Blood Collection and Plasma Preparation to Minimize this compound Degradation

This protocol is a general guideline. Specific experimental needs may require modifications.

  • Preparation:

    • Prepare collection tubes containing an appropriate anticoagulant (EDTA is recommended for nucleotide stability).[11][5]

    • If using inhibitors, prepare a concentrated stock solution of an ectonucleotidase inhibitor cocktail (e.g., ARL 67156 and APCP). The final concentration will need to be optimized for your specific application.

    • Pre-chill the collection tubes on ice.

  • Blood Collection:

    • Use a 19 or 21 gauge needle for venipuncture to minimize hemolysis.[7]

    • Collect blood directly into the pre-chilled anticoagulant-containing tube.

    • Immediately and gently invert the tube 5-10 times to ensure thorough mixing.[7][6]

  • Inhibitor Addition:

    • Immediately after collection, add the ectonucleotidase inhibitor cocktail to the whole blood.

  • Plasma Isolation:

    • Keep the blood sample on ice.

    • Centrifuge the blood at a low speed (e.g., 150 x g for 10 minutes at 4°C) to obtain platelet-rich plasma (PRP).[6]

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 20 minutes at 4°C).[6]

    • Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Storage:

    • For immediate analysis, keep the plasma on ice.

    • For long-term storage, snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C.[14][15] Avoid repeated freeze-thaw cycles.[13]

Sample Preparation Workflow

Sample_Prep_Workflow cluster_collection Sample Collection cluster_stabilization Stabilization cluster_processing Processing (on ice) cluster_analysis_storage Analysis & Storage Collection Venipuncture (19-21g needle) Tube Pre-chilled EDTA tube Collection->Tube Mix Gently invert 5-10x Tube->Mix Inhibitors Add Ectonucleotidase Inhibitor Cocktail Mix->Inhibitors Centrifuge_PRP Centrifuge at 150g for 10 min Inhibitors->Centrifuge_PRP Collect_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->Collect_PRP Centrifuge_PPP Centrifuge remaining at 2500g for 20 min Collect_PRP->Centrifuge_PPP Collect_PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->Collect_PPP Analysis Immediate Analysis (on ice) Collect_PPP->Analysis Storage Snap-freeze and store at -80°C Collect_PPP->Storage

Caption: Workflow for optimal this compound preservation.

References

Technical Support Center: Optimizing 5'-ADP for In Vitro Platelet Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize 5'-adenosine diphosphate (ADP) concentration for in vitro platelet activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of 5'-ADP in platelet activation?

A1: this compound is a crucial agonist in platelet activation. When released from the dense granules of activated platelets or damaged cells, it amplifies the activation response.[1][2] ADP activates platelets by binding to two distinct G-protein-coupled P2Y receptors on the platelet surface: P2Y1 and P2Y12.[1][3][4][5] The coordinated action of both receptors is essential for a full and robust platelet response.[1][6][7]

  • P2Y1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium, inducing platelet shape change and initiating a transient aggregation.[1][3][4][8]

  • P2Y12 Receptor: Coupled to the Gi protein, its activation inhibits adenylyl cyclase, which decreases cyclic AMP (cAMP) levels. This is critical for potentiating and sustaining aggregation, promoting granule secretion, and stabilizing thrombi.[1][3][8]

Q2: Why am I seeing a biphasic (two-wave) aggregation pattern with ADP?

A2: A biphasic aggregation response is characteristic of ADP-induced platelet activation in citrated platelet-rich plasma (PRP).[9][10] The initial, reversible wave of aggregation is primarily mediated by the P2Y1 receptor.[3][7] The second, irreversible wave is a result of the release of endogenous agonists from the platelet granules, such as additional ADP and thromboxane A2 (TXA2), which then act on their respective receptors to amplify the aggregation response.[11]

Q3: What is a typical concentration range for this compound in platelet aggregation studies?

A3: A common starting concentration range for ADP and its stable analogs like 2-Chloro-ADP is 1-10 µM.[12][13] However, the optimal concentration should be determined empirically for your specific experimental conditions, as it can be influenced by factors such as the donor, platelet count, and the specific assay being used.[12][14] For some applications, concentrations as high as 100 µM have been used.[4][15]

Troubleshooting Guide

Issue 1: Weak or No Aggregation Response

Potential Cause Troubleshooting Step
Suboptimal ADP Concentration Perform a dose-response curve to determine the optimal ADP concentration for your specific platelet preparation and experimental setup. A common starting range is 1-10 µM.[12][13]
Poor Platelet Viability/Health Ensure proper blood collection technique with minimal trauma to the vein.[12] Process blood samples promptly, ideally within 30 minutes to 4 hours of collection.[12] Avoid vigorous shaking or mixing of blood tubes.[13]
Low Platelet Count Measure the platelet count in your platelet-rich plasma (PRP). A typical optimal range is 200-400 x 10⁹/L.[11][13] If the count is low, adjust the centrifugation speed and time during PRP preparation.
Presence of Inhibitors Screen donors to ensure they have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs, P2Y12 inhibitors) for at least 10 days prior to blood collection.[13]
Degraded ADP Solution Prepare fresh ADP solutions for your experiments. Ensure proper storage of stock solutions as recommended by the manufacturer.

Issue 2: Spontaneous Platelet Aggregation in Control Samples

Potential Cause Troubleshooting Step
Pre-activated Platelets This is often a sign of platelet activation during sample collection or processing.[12] Review your venipuncture technique to ensure it is clean and smooth.[12] Discard the first few mL of blood to avoid tissue factor contamination.[13]
Incorrect Anticoagulant Ratio Use 3.2% sodium citrate and ensure a 9:1 blood-to-anticoagulant ratio.[12][13] Improper ratios can affect platelet function.
Inappropriate Sample Handling Mix the blood gently with the anticoagulant.[12] Transport and store blood samples at room temperature (18-24°C), as cooling can activate platelets.[11][12]
Contaminated Glassware/Plasticware Use clean, high-quality plasticware to minimize platelet adhesion and activation.[13]

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications. Use a 19-21 gauge needle with a light tourniquet. Discard the first 2-3 mL of blood. Collect blood into tubes containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio.[13]

  • Sample Handling: Gently invert the collection tubes to mix the blood and anticoagulant. Transport and process samples at room temperature.

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-20 minutes at room temperature with the centrifuge brake off.[16] Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10-15 minutes) to pellet the remaining cells.[16] Collect the supernatant, which is the PPP.

  • Platelet Count Adjustment (Optional): If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.[13]

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[12][13]

  • Baseline Calibration:

    • Pipette the appropriate volume of PPP into a cuvette and place it in the reference well to set 100% light transmission (or 100% aggregation).[12][13]

    • Pipette the same volume of PRP into a cuvette with a magnetic stir bar and place it in the sample well to set 0% light transmission (or 0% aggregation).[12][13]

  • Aggregation Assay:

    • Pipette the required volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.

    • Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for a few minutes while stirring.[12]

    • Add the desired volume of ADP agonist solution to the cuvette to achieve the final target concentration.

    • Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[16]

Signaling Pathways and Workflows

ADP_Signaling_Pathway ADP-Induced Platelet Activation Pathway ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization Shape_Change Shape Change (Transient Aggregation) Ca_Mobilization->Shape_Change Integrin_Activation αIIbβ3 Integrin Activation Ca_Mobilization->Integrin_Activation Shape_Change->Integrin_Activation cAMP ↓ cAMP AC->cAMP Sustained_Aggregation Sustained Aggregation & Stabilization cAMP->Sustained_Aggregation amplifies cAMP->Integrin_Activation Integrin_Activation->Sustained_Aggregation

Caption: ADP signaling cascade in platelets.

Experimental_Workflow General Workflow for Platelet Aggregation Assay Start Start: Donor Screening & Consent Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Prep 2. PRP Preparation (Low-Speed Centrifugation) Blood_Collection->PRP_Prep PPP_Prep 3. PPP Preparation (High-Speed Centrifugation) PRP_Prep->PPP_Prep Assay 6. Aggregation Assay (Add ADP to PRP) PRP_Prep->Assay Calibration 5. Baseline Calibration (PRP=0%, PPP=100%) PPP_Prep->Calibration Instrument_Setup 4. Aggregometer Setup (Warm to 37°C) Instrument_Setup->Calibration Calibration->Assay Data_Analysis 7. Data Acquisition & Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro platelet aggregation.

References

Technical Support Center: Bioluminescent 5'-ADP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using bioluminescent 5'-ADP assays, such as the ADP-Glo™ Kinase Assay. Our goal is to help you identify and mitigate common sources of interference to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a bioluminescent this compound assay?

A bioluminescent this compound assay is a method to measure the activity of ADP-generating enzymes, such as kinases.[1][2] The assay is typically performed in two steps. First, after the enzyme reaction, a reagent is added to stop the reaction and deplete the remaining ATP.[1][3] In the second step, a detection reagent is added to convert the ADP produced into ATP, which then serves as a substrate for a luciferase enzyme to generate a light signal.[1][3] The intensity of the luminescence is directly proportional to the amount of ADP produced, and therefore, to the activity of the enzyme.[2][4]

Q2: What are the most common sources of interference in these assays?

Small molecules are a frequent source of interference in luciferase-based assays.[5][6] These interferences can lead to either false-positive or false-negative results and generally fall into three main categories:

  • Direct Luciferase Inhibition: The compound directly binds to and inhibits the luciferase enzyme, reducing the luminescent signal.[5][7]

  • Signal Quenching: Colored compounds can absorb the light emitted by the luciferase reaction, leading to an apparent decrease in signal.[5][8]

  • Enzyme Stabilization: Paradoxically, some compounds can bind to and stabilize the luciferase enzyme, leading to an accumulation of the reporter and an increased luminescent signal.[5]

Q3: How can I distinguish between a true inhibitor of my kinase and a compound that interferes with the assay?

To differentiate between true inhibitors and assay interference, it is crucial to perform counter-screens.[7] A common method is to test the compounds in the absence of the kinase but in the presence of a known amount of ADP. If the compound still reduces the luminescent signal, it is likely interfering with the detection reagents.[7] Orthogonal assays, which use a different detection technology (e.g., fluorescence polarization), can also be employed to confirm hits.[7]

Q4: Can components of my sample matrix interfere with the assay?

Yes, components other than your test compounds can interfere. For example, high concentrations of certain nanoparticles, such as silica nanoparticles, have been shown to interfere with ATP bioluminescence assays.[9][10] It is important to run appropriate controls with your sample matrix to account for these potential effects.

Troubleshooting Guide

Problem 1: I am seeing a decrease in luminescence in my inhibitor screen, but I suspect false positives.

  • Question: How can I confirm if my "hit" compounds are directly inhibiting the luciferase enzyme?

  • Answer: You should perform a luciferase inhibition counter-screen. This involves running the assay without your target kinase and instead adding a known concentration of ADP to the wells. If your compound inhibits the signal in this setup, it is likely a luciferase inhibitor.[7]

Problem 2: My results are highly variable between replicate wells.

  • Question: What could be causing high variability in my luminescence readings?

  • Answer: High variability can stem from several factors. One common issue is incomplete mixing of reagents, especially viscous ones.[11] Ensure thorough mixing after each reagent addition. Pipetting errors, particularly with small volumes, can also contribute to variability.[12] Additionally, well-to-well crosstalk, where signal from a very bright well "leaks" into an adjacent well, can be an issue.[13] It is advisable to not place very high-signal wells next to very low-signal wells.[13]

Problem 3: I observe an unexpected increase in luminescence with some of my test compounds.

  • Question: Why would a potential inhibitor cause an increase in the light signal?

  • Answer: An increase in signal can be due to a phenomenon where a compound stabilizes the luciferase enzyme, protecting it from degradation and leading to a higher effective concentration of the enzyme over time.[5] This results in a stronger luminescent signal. It's also possible that the compound is autofluorescent, although this is less common in luminescence assays compared to fluorescence assays.[14][15]

Problem 4: The overall signal in my assay is very low.

  • Question: What should I check if my luminescent signal is weaker than expected?

  • Answer: Low signal can be due to several reasons. Check the stability and proper storage of your reagents, as luciferin and coelenterazine can lose efficiency over time.[8] Ensure that the kinase and substrate concentrations are optimal for producing a detectable amount of ADP. You may need to perform an enzyme titration to determine the optimal concentration.[12] Also, confirm that your luminometer settings, such as integration time, are appropriate for the assay.[16]

Data Presentation: Common Interferences

The following table summarizes common classes of compounds that can interfere with bioluminescent this compound assays.

Interfering Agent ClassMechanism of InterferenceEffect on SignalMitigation Strategy
Aryl Sulfonamides (e.g., H89) Direct inhibition of Renilla luciferase.[7]DecreaseUse a non-Renilla based luciferase system if possible; perform counter-screens.
Flavonoids (e.g., Resveratrol) Direct inhibition of firefly luciferase.[6][8]DecreasePerform counter-screens; use an orthogonal assay for hit confirmation.
Colored Compounds (Dyes) Light absorption (quenching).[5][8]DecreaseMeasure the absorbance spectrum of the compound; use a spectrally distinct luciferase if available.
Colloidal Aggregators Non-specific protein sequestration and denaturation.[14]DecreaseInclude a detergent (e.g., Triton X-100) in the assay buffer; confirm hits in a secondary assay.
Silica Nanoparticles Interference with ATP bioluminescence.[9][10]DecreaseRun appropriate vehicle controls containing the nanoparticles.

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

This protocol is designed to identify compounds that directly inhibit the luciferase enzyme used in the detection step.

  • Prepare Reagents:

    • Assay Buffer

    • ADP solution at a concentration that gives a mid-range signal in your assay.

    • Test compounds diluted to the desired concentrations.

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells of a 384-well plate.

    • Add 5 µL of test compound dilutions to the appropriate wells.

    • Add 5 µL of ADP solution to all wells.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to deplete any contaminating ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Compare the luminescence in wells with test compounds to control wells (containing vehicle). A significant decrease in signal indicates potential luciferase inhibition.

Protocol 2: Testing for Colored Compound Interference (Light Quenching)

This protocol helps determine if a compound is absorbing the light produced by the luciferase reaction.

  • Prepare a Stable Luminescent Signal:

    • In a set of microcentrifuge tubes, perform the full ADP-Glo™ reaction (kinase reaction, ATP depletion, and signal generation) to produce a stable and high-level luminescent signal.

  • Assay Plate Setup:

    • Add 25 µL of the pre-generated luminescent reaction to wells of a 384-well plate.

    • Add 1 µL of your test compound dilutions to these wells.

    • Add 1 µL of vehicle (e.g., DMSO) to control wells.

  • Data Acquisition:

    • Immediately measure the luminescence of the plate.

  • Data Analysis:

    • A concentration-dependent decrease in luminescence in the presence of your compound suggests it is quenching the signal. To confirm, you can also measure the absorbance spectrum of your compound to see if it overlaps with the emission spectrum of the luciferase.

Visualizations

ADP_Glo_Pathway cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Detection Kinase Kinase ADP ADP Kinase->ADP synthesizes ATP ATP ATP->ADP Substrate Substrate Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ATP_new Newly Synthesized ATP ADP->ATP_new ATP_remaining Remaining ATP ADP_Glo_Reagent->ATP_remaining depletes Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ADP converts to Luciferase Luciferase Light Light Luciferase->Light catalyzes Luciferin Luciferin ATP_new->Light + Luciferin

Caption: Workflow of the bioluminescent this compound assay.

Troubleshooting_Workflow Start Inhibition Observed in Primary Screen Counterscreen Perform Luciferase Counterscreen Start->Counterscreen Inhibition_Counterscreen Inhibition in Counterscreen? Counterscreen->Inhibition_Counterscreen Luciferase_Inhibitor Compound is a Luciferase Inhibitor (False Positive) Inhibition_Counterscreen->Luciferase_Inhibitor Yes No_Inhibition_Counterscreen No Inhibition in Counterscreen Inhibition_Counterscreen->No_Inhibition_Counterscreen No Orthogonal_Assay Perform Orthogonal Assay (e.g., FP, TR-FRET) No_Inhibition_Counterscreen->Orthogonal_Assay Activity_Orthogonal Activity in Orthogonal Assay? Orthogonal_Assay->Activity_Orthogonal True_Hit Compound is a Confirmed Hit Activity_Orthogonal->True_Hit Yes False_Positive Compound is a False Positive (Assay-specific) Activity_Orthogonal->False_Positive No

Caption: Decision tree for troubleshooting potential false positives.

Interference_Mechanisms Interference Assay Interference Direct_Inhibition Direct Luciferase Inhibition Interference->Direct_Inhibition Signal_Quenching Signal Quenching (Light Absorption) Interference->Signal_Quenching Enzyme_Stabilization Luciferase Stabilization Interference->Enzyme_Stabilization Other Other Mechanisms (e.g., Aggregation) Interference->Other

Caption: Common mechanisms of assay interference.

References

improving signal-to-noise ratio in 5'-ADP receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5'-ADP receptor binding assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio in this compound receptor binding assays?

A low signal-to-noise ratio is often a result of high non-specific binding (NSB) or a weak specific binding signal. Key factors contributing to this include suboptimal concentrations of the radioligand or receptor, inappropriate buffer composition, insufficient washing, or issues with the assay format itself. A systematic optimization of these parameters is crucial for robust assay performance.[1]

Q2: How can I reduce high non-specific binding (NSB)?

High NSB can obscure the specific signal. Here are several strategies to mitigate it:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.[1]

  • Adjust Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) or use detergents (e.g., Tween-20) at low concentrations to prevent the ligand from sticking to plates and filters.[2] Increasing the salt concentration can also shield charged proteins from interacting with surfaces.[2]

  • Pre-treat Filter Plates: Soaking filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter material itself.

  • Increase Wash Steps: Perform additional, rapid washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Select an Appropriate Competitor: To define NSB, use a structurally different, high-affinity unlabeled ligand to displace only the specific binding of the radioligand.

Q3: What is the difference between a saturation and a competition binding assay?

  • Saturation Binding Assay: This assay determines the density of receptors (Bmax) in a sample and the affinity of the radioligand for the receptor (Kd). It involves incubating the receptor preparation with increasing concentrations of the radioligand.[1]

  • Competition Binding Assay: This assay determines the affinity (Ki) of an unlabeled test compound for a receptor. It involves incubating the receptor preparation with a fixed concentration of a radioligand and increasing concentrations of the unlabeled test compound.

Q4: How do I choose the right radioligand for my this compound receptor binding assay?

The ideal radioligand should possess the following characteristics:

  • High Affinity: A high affinity (Kd typically < 100 nM) is crucial as low-affinity radioligands may dissociate too quickly during wash steps.[3]

  • High Specificity: The radioligand should bind with high affinity to the target receptor and low affinity to other receptors.

  • Low Non-specific Binding: This is essential for achieving a good assay window.

  • Chemical Stability: The radioligand must be stable under the assay and storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound receptor binding assays and provides solutions to improve the signal-to-noise ratio.

Issue 1: High Non-Specific Binding (NSB)

High NSB is a frequent problem that masks the specific binding signal.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Radioligand Concentration Too High Use a lower concentration of radioligand, ideally at or below its Kd value.Reduced binding to non-receptor components, lowering the background signal.
Inappropriate Buffer Composition Optimize buffer pH. Increase salt concentration (e.g., NaCl) to reduce charge-based interactions. Add blocking agents like 0.1-1% BSA. Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) to disrupt hydrophobic interactions.[2]Decreased non-specific adherence of the radioligand to assay components, improving the signal-to-noise ratio.
Suboptimal Incubation Time/Temperature Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding without increasing NSB. Shorter incubation times can sometimes reduce NSB.Achieve maximal specific binding with minimal background.
Insufficient Washing Increase the number and/or volume of wash steps. Use ice-cold wash buffer to slow dissociation of the specific ligand-receptor complex.More effective removal of unbound radioligand, leading to a lower background.
High Protein Concentration Titrate the amount of membrane protein used in the assay. A typical range is 10-100 µg per well, but this should be optimized for each receptor and radioligand pair.Reduced non-specific binding sites, improving the ratio of specific to non-specific signal.
Issue 2: Low Specific Binding Signal

A weak specific signal can make it difficult to distinguish from background noise.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Low Receptor Expression Use a cell line with higher expression of the target this compound receptor or increase the amount of membrane preparation per well (while monitoring for increases in NSB).A stronger specific binding signal that is clearly distinguishable from background.
Inactive Receptor Ensure proper membrane preparation and storage to maintain receptor integrity. Avoid repeated freeze-thaw cycles.Increased population of active receptors available for binding, leading to a higher specific signal.
Radioligand Degradation Check the age and storage conditions of the radioligand. Use fresh aliquots for each experiment.Consistent and reliable binding signal.
Suboptimal Assay Conditions Optimize buffer pH and ionic strength for the specific this compound receptor subtype. Perform experiments at different temperatures (e.g., 4°C, 25°C, 37°C) to find the optimal condition.Enhanced ligand-receptor interaction, resulting in a stronger specific signal.

Quantitative Data Summary

The following tables provide examples of quantitative data for this compound receptor binding assays to serve as a reference for assay development and troubleshooting.

Table 1: Radioligand Affinities (Kd) for P2Y Receptors

Receptor SubtypeRadioligandKd (nM)Cell/Tissue SourceReference
P2Y1[³H]MRS22798Sf9 cells expressing human P2Y1[4]
P2Y12[³H]PSB-04133.3 ± 0.6Human platelets[5]
P2Y12[³H]PSB-041314 ± 4.5Mouse platelets[5]
P2Y12AZ124642376.3 (IC50)Competitive binding studies[6]

Table 2: Example of Buffer Optimization for Reducing Non-Specific Binding

Buffer ComponentConcentrationSignal-to-Noise RatioNotes
BSA 0.1%3:1Baseline
0.5%5:1Optimal for reducing NSB without affecting specific binding.
1.0%4.5:1Higher concentrations may slightly decrease specific binding.
NaCl 50 mM2.5:1Baseline
100 mM4:1Increased ionic strength reduces non-specific electrostatic interactions.
150 mM3.8:1High salt may begin to disrupt specific binding.
Tween-20 0%3:1Baseline
0.01%4.5:1Reduces hydrophobic interactions of the radioligand with plasticware.
0.05%4.2:1Higher concentrations may interfere with receptor integrity.

Experimental Protocols

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and radioligand affinity (Kd).

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target this compound receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the radioligand in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). A typical concentration range is 0.1 x Kd to 10 x Kd.[1]

    • For each radioligand concentration, set up triplicate wells for total binding and non-specific binding.

    • Total Binding Wells: Add binding buffer, membrane preparation (e.g., 20-50 µg protein), and the corresponding radioligand dilution.

    • Non-Specific Binding Wells: Add binding buffer, membrane preparation, a high concentration of an unlabeled competitor (e.g., 10 µM ADP or a specific antagonist), and the corresponding radioligand dilution.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% PEI.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of free radioligand and fit the data using non-linear regression to a one-site binding hyperbola to determine the Bmax and Kd values.[3]

Protocol 2: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound.

  • Membrane Preparation:

    • Follow the same procedure as in the saturation binding assay.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer.

    • Set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

    • Total Binding Wells: Add binding buffer, membrane preparation, and a fixed concentration of radioligand (typically at or below its Kd).

    • Non-Specific Binding Wells: Add binding buffer, membrane preparation, a high concentration of a standard unlabeled competitor, and the fixed concentration of radioligand.

    • Competition Wells: Add binding buffer, membrane preparation, the corresponding dilution of the test compound, and the fixed concentration of radioligand.

  • Incubation, Termination, and Quantification:

    • Follow steps 3-5 from the saturation binding assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Shape_Change Platelet Shape Change & Aggregation Ca_release->Platelet_Shape_Change Initiates PKC->Platelet_Shape_Change Contributes to

Caption: P2Y1 receptor signaling pathway initiated by this compound.

P2Y12 Receptor Signaling Pathway

P2Y12_Signaling ADP This compound P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Platelet_Aggregation Platelet Aggregation (Stabilized) AC->Platelet_Aggregation Inhibition leads to cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP_P->Platelet_Aggregation Inhibition of phosphorylation leads to

Caption: P2Y12 receptor signaling pathway initiated by this compound.

P2Y13 Receptor Signaling Pathway

P2Y13_Signaling ADP This compound P2Y13 P2Y13 Receptor ADP->P2Y13 Binds Gi Gi P2Y13->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits Cell_Survival Cell Survival & Neuroprotection GSK3->Cell_Survival Inhibition promotes

Caption: P2Y13 receptor signaling pathway promoting cell survival.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_NSB Is Non-Specific Binding (NSB) > 30% of Total Binding? Start->Check_NSB High_NSB High NSB Issue Check_NSB->High_NSB Yes Low_Signal Low Specific Signal Issue Check_NSB->Low_Signal No Optimize_Radioligand Decrease Radioligand Concentration High_NSB->Optimize_Radioligand Check_Receptor Verify Receptor Activity and Concentration Low_Signal->Check_Receptor Optimize_Buffer Optimize Buffer: - Add BSA (0.1-1%) - Adjust Salt (100-150mM NaCl) - Add Tween-20 (0.01-0.05%) Optimize_Radioligand->Optimize_Buffer Optimize_Washing Increase Wash Steps/ Volume Optimize_Buffer->Optimize_Washing Re_evaluate Re-evaluate Assay Optimize_Washing->Re_evaluate Check_Radioligand Check Radioligand Integrity Check_Receptor->Check_Radioligand Check_Radioligand->Re_evaluate

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

References

challenges in measuring real-time 5'-ADP release from cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Real-Time 5'-ADP Release Measurement. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring real-time 5'-Adenosine Diphosphate (ADP) release from cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in measuring real-time ADP release from cells?

A1: Measuring real-time ADP release is challenging due to several factors:

  • Low Concentration & Rapid Degradation: Extracellular ADP is often present at low concentrations and is rapidly hydrolyzed by ectonucleotidases (like CD39 and CD73) on the cell surface into AMP and adenosine, making detection difficult.[1][2]

  • Interference from ATP: ADP measurements are typically performed in the presence of a large excess of structurally similar ATP, which can interfere with detection methods.[3][4] Achieving high selectivity for ADP over ATP is a major hurdle.

  • Temporal and Spatial Resolution: Capturing the rapid, localized release of ADP from the cell surface requires methods with high temporal (sub-second) and spatial resolution.

  • Mechanical Stimulation: Many cell types release ATP and ADP in response to mechanical stress, such as fluid changes during an experiment, which can complicate the interpretation of results.[5]

  • Assay Artifacts: The measurement method itself can introduce artifacts. For example, some luciferase enzymes used in assays have intrinsic adenylate kinase activity, which can alter nucleotide concentrations.[6]

Q2: What are the main methods for measuring real-time ADP release?

A2: The three primary methods are:

  • Fluorescent Biosensors: These are engineered proteins that exhibit a change in fluorescence upon binding to ADP.[3][7] They offer high sensitivity and temporal resolution, allowing for real-time measurements in living cells.[8][9]

  • Luciferase-Based Bioluminescence Assays: These assays use a multi-step enzymatic reaction. First, any existing ATP is depleted. Then, ADP is converted to ATP, which is subsequently detected by the light-producing reaction of luciferase.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates nucleotides from a sample, providing accurate quantification.[12] While robust and less prone to interference from sample components, it is an endpoint measurement and not suitable for continuous real-time monitoring of live cells.

Q3: Why is selectivity against ATP so critical for an ADP sensor?

A3: Selectivity is crucial because ATP is the precursor to ADP and is often present in the extracellular environment at much higher concentrations. An ADP sensor that also binds to ATP would produce a high background signal, masking the smaller signal from ADP release.[3] This would make it impossible to accurately quantify the dynamics of ADP. Therefore, successful ADP biosensors are engineered to have a much higher affinity for ADP than for ATP, often with a discrimination factor of over 400-fold.[3][7]

Troubleshooting Guide

This guide addresses common problems encountered during real-time ADP release experiments.

Issue 1: Low or No Detectable ADP Signal
Potential Cause Troubleshooting Steps
Rapid ADP Degradation Extracellular ADP is quickly broken down by ectonucleotidases (e.g., CD39).[1][2] Consider adding inhibitors of these enzymes, but first, verify their compatibility with your cell type and assay.
Insufficient Cell Stimulation The stimulus (e.g., agonist, mechanical stress) may not be potent enough to evoke detectable ADP release. Optimize the stimulus concentration and duration.
Low Cell Number or Viability Ensure you have a sufficient number of healthy, viable cells. Perform a cell viability assay (e.g., Trypan Blue) before the experiment. Dead or dying cells can leak nucleotides, confounding results.[5]
Incorrect Assay Sensitivity The concentration of released ADP may be below the detection limit of your assay. Refer to the manufacturer's specifications for your assay kit or biosensor's dissociation constant (Kd).[4]
Reagent Degradation Ensure all reagents, enzymes (luciferase, ADP-converting enzyme), and biosensors are stored correctly and have not expired. Prepare fresh reagents as needed.
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
ATP Interference The sensor or assay may be detecting the high ambient levels of ATP. Use a highly selective ADP biosensor or an assay kit (e.g., ADP-Glo™) designed to deplete ATP before ADP measurement.[3][10]
ADP Contamination in Reagents ATP stock solutions can contain contaminating ADP. Use the highest purity ATP available or treat the stock to remove residual ADP.[3]
Cell Lysis or Damage Excessive mechanical stress or cytotoxicity from the stimulus can cause cells to lyse, releasing their entire intracellular nucleotide pool. Handle cells gently and check for signs of damage via microscopy or an LDH release assay.[13]
Autofluorescence (Fluorescent Methods) Cells or media components may be autofluorescent at the measurement wavelength. Measure the background fluorescence of unstained cells and media and subtract it from your signal.
Intrinsic Enzyme Activity (Luminescence Assays) The luciferase enzyme may have adenylate kinase activity, which can interconvert ATP, ADP, and AMP, affecting the baseline.[6] Ensure your assay protocol accounts for this.
Issue 3: Signal Instability or Drift
Potential Cause Troubleshooting Steps
Temperature Fluctuations Enzymatic reactions and biosensor binding kinetics are temperature-sensitive. Use a temperature-controlled stage or plate reader to maintain a stable temperature throughout the experiment.
Photobleaching (Fluorescent Methods) Continuous exposure to excitation light can cause fluorophores to photobleach. Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with live cells.
Sensor/Probe Instability The biosensor itself may not be stable over the time course of the experiment. Review literature on the stability of your chosen sensor.[14]
Focus Drift (Microscopy) In microscopy-based measurements, a drift in focus can cause apparent changes in signal intensity. Use an autofocus system if available.

Method Comparison

The choice of method depends on the specific experimental requirements, such as the need for real-time kinetics versus endpoint quantification.

Parameter Fluorescent Biosensors Luciferase-Based Assays HPLC
Principle Conformational change upon ADP binding alters fluorescence.[3]Enzymatic conversion of ADP to ATP, followed by luciferin-luciferase reaction.[10]Chromatographic separation and UV detection of nucleotides.[12]
Temporal Resolution High (milliseconds to seconds).[7]Moderate (seconds to minutes).[10]Low (endpoint measurement).[12]
Live Cell Compatible Yes, ideal for real-time imaging.[9]Yes, but typically measures supernatant or requires cell lysis.[15][16]No, requires sample processing (cell removal/lysis).[12]
Selectivity vs. ATP High (engineered for >400-fold selectivity).[7]High (relies on enzymatic depletion of ATP).[10]Very High (baseline separation of peaks).[12]
Sensitivity High (sub-micromolar).[3]Very High (picomolar to nanomolar).[16]Moderate (micromolar).[12]
Key Limitation Potential for photobleaching and cellular toxicity.Indirect measurement; multi-step process can be slow.Not a real-time method; requires extensive sample preparation.[12]

Visualized Workflows and Pathways

// Path for "Yes" success [label="Proceed with Data Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for "No" q2 [label="What is the issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Issue Branches issue1 [label="Low or No Signal", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue2 [label="High Background", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; issue3 [label="Signal is Unstable", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol1a [label="Check Cell Viability\n& Stimulus", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Verify Reagent Integrity\n& Assay Sensitivity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1c [label="Consider ADP Degradation\n(Use Ecto-enzyme Inhibitors)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

sol2a [label="Check for ATP Interference\n(Use Selective Sensor)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Check for ADP Contamination\n in Reagents", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Minimize Cell Damage\n(Handle Gently)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

sol3a [label="Stabilize Temperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="Reduce Photobleaching\n(Lower Excitation)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3c [label="Check for Focus Drift", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> q1; q1 -> success [label="Yes"]; q1 -> q2 [label="No"];

q2 -> issue1; q2 -> issue2; q2 -> issue3;

issue1 -> {sol1a; sol1b; sol1c} [arrowhead=none]; issue2 -> {sol2a; sol2b; sol2c} [arrowhead=none]; issue3 -> {sol3a; sol3b; sol3c} [arrowhead=none]; }

Caption: A troubleshooting decision tree for real-time ADP measurement experiments.

// Enzymes cd39 [label="CD39\n(Ectonucleotidase)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cd73 [label="CD73\n(Ecto-5'-nucleotidase)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections cell -> atp [label="Release\n(e.g., via Pannexin channels)"]; atp -> cd39 [style=dashed]; cd39 -> adp [label="Hydrolysis"]; adp -> cd39 [style=dashed, label="Substrate"]; cd39 -> amp [label="Hydrolysis"]; amp -> cd73 [style=dashed]; cd73 -> ado [label="Hydrolysis"]; }

Caption: Enzymatic degradation pathway of extracellular ATP and ADP by ectonucleotidases.

ADP_Glo_Assay_Principle

Caption: Workflow for the ADP-Glo™ luciferase-based assay to measure ADP.

Experimental Protocols

Protocol 1: Luciferase-Based ADP Measurement (Adapted from Commercial Kits)

This protocol provides a general workflow for measuring ADP in cell supernatants using a bioluminescence assay like the ADP/ATP Ratio or ADP-Glo™ kits.[10][15][17]

Materials:

  • Cells in culture (adherent or suspension)

  • White, opaque 96-well microplates (for luminescence)

  • ADP/ATP Ratio or ADP-Glo™ Assay Kit (containing nucleotide-releasing buffer, ATP detection reagent, ADP conversion enzyme, luciferase, etc.)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10³–10⁴ cells per well and culture under desired conditions. Include wells for background measurements (media only).

  • Cell Stimulation: Treat cells with your stimulus of interest to induce ADP release. Include untreated control wells.

  • ATP Measurement (Optional but Recommended):

    • Add 100 µL of the ATP detection reagent to each well. This reagent typically contains luciferase and its substrate.

    • Incubate for 2-10 minutes at room temperature, protected from light.

    • Measure the initial luminescence (RLU A). This reading corresponds to the extracellular ATP present at the time of measurement.

  • ADP Conversion to ATP:

    • To the same wells, add 5-10 µL of the ADP Converting Enzyme. This enzyme will convert all ADP in the sample to ATP.

    • Incubate for 2-10 minutes at room temperature, protected from light.

  • Total Nucleotide Measurement:

    • Measure the final luminescence (RLU B). This signal represents the sum of the initial ATP plus the ATP converted from ADP.

  • Calculations:

    • Subtract the background reading (media only) from all sample readings.

    • The ADP-dependent signal is calculated as (RLU B - RLU A).

    • Quantify the ADP concentration by comparing the signal to a standard curve generated with known ADP concentrations.

Protocol 2: Real-Time ADP Measurement with Fluorescent Biosensors

This protocol describes the general use of a genetically encoded or protein-based fluorescent biosensor for real-time imaging of ADP release.

Materials:

  • Cells expressing a genetically encoded ADP biosensor (e.g., PercevalHR for ATP:ADP ratio) or incubated with a fluorescent protein biosensor (e.g., MDCC-ParM).[3][9]

  • Fluorescence microscope with a temperature-controlled, perfusion-ready stage.

  • Imaging buffer (e.g., HEPES-buffered saline).

  • Cell stimulus.

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution microscopy. If using a genetically encoded sensor, ensure adequate expression. If using a protein sensor, follow the specific loading protocol.

  • Microscope Setup: Place the dish on the microscope stage and allow the temperature to equilibrate to 37°C.

  • Baseline Recording:

    • Perfuse the cells with imaging buffer.

    • Begin image acquisition using the appropriate filter sets for your biosensor.

    • Record a stable baseline fluorescence signal for several minutes before applying the stimulus.

  • Stimulation and Recording:

    • Introduce the stimulus into the perfusion line.

    • Continue to record the fluorescence signal in real-time. An increase or decrease in fluorescence (depending on the sensor) indicates a change in ADP concentration.

    • Acquire images every few seconds to capture the dynamics of the response.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells or cell populations.

    • Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse recording.

    • Normalize the fluorescence signal to the baseline reading (F/F₀) to quantify the relative change in ADP concentration over time.

Quantitative Data Summary

ADP and ATP Content in Human Platelets

The following table summarizes nucleotide concentrations in resting and activated human platelets, highlighting the significant release of ADP upon stimulation. Data adapted from a study on healthy human donors.[16]

Parameter Total Content in Platelets (nmoles per 10⁸ platelets) Released upon TRAP Activation (pmoles per 10⁸ platelets)
ATP 0.24 ± 0.032.1 ± 0.51
ADP 0.23 ± 0.043.35 ± 0.87
ATP:ADP Ratio 1.04 : 11 : 1.59

TRAP: Thrombin receptor activating peptide. This data shows that while resting platelets contain roughly equal amounts of ATP and ADP, they preferentially release ADP upon activation.[16]

References

factors affecting the reproducibility of 5'-ADP aggregation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 5'-Adenosine diphosphate (ADP) induced platelet aggregation assays. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5'-ADP-induced platelet aggregation?

A1: this compound induces platelet aggregation by binding to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3][4] The simultaneous activation of both receptors is necessary for a complete and sustained aggregation response.[1][3][5]

  • P2Y1 Receptor: This Gq-coupled receptor, upon activation, initiates a signaling cascade that leads to an increase in intracellular calcium levels. This initial signal is responsible for platelet shape change and a transient, reversible aggregation.[1][2][5]

  • P2Y12 Receptor: This Gi-coupled receptor inhibits adenylyl cyclase, which results in decreased levels of cyclic AMP (cAMP).[1][3] Lower cAMP levels reduce the inhibition of platelet activation, thereby amplifying and sustaining the aggregation response, leading to the formation of stable platelet aggregates.[1]

Q2: What is the recommended anticoagulant for blood collection, and why is its concentration important?

A2: The recommended anticoagulant for platelet aggregation studies is 3.2% (109 mM) or 3.8% (129 mM) buffered sodium citrate.[6] It is crucial to maintain a strict 9:1 blood-to-anticoagulant ratio. Citrate works by chelating calcium, which prevents coagulation but leaves enough ionized calcium for platelets to function in vitro. Relatively small variations in citrate concentration can significantly impact platelet aggregation results, with higher concentrations generally leading to reduced aggregation.[6][7][8] Studies have shown that 109 mM citrate may be preferable as it tends to support platelet aggregation better than 129 mM citrate.[6]

Q3: What is the optimal platelet count for platelet-rich plasma (PRP) in these assays?

A3: The optimal platelet count in PRP for aggregation studies is typically in the range of 200 to 350 x 10⁹/L.[9] While some protocols suggest that adjusting the platelet count may not be necessary for all applications, it is a critical parameter for ensuring reproducibility, especially when comparing different samples or experiments.[10][11] Platelet counts below 100 x 10⁹/L are generally not considered optimal for these functional tests.[9][12]

Q4: How long after blood collection can I perform the assay?

A4: It is highly recommended to complete platelet function testing within two to three hours of blood collection.[6][9] Platelet function deteriorates over time in vitro. Studies have shown a significant decrease in ADP-induced aggregation after 4 hours of storage at room temperature.[13] Storing whole blood for up to 6 hours at room temperature before preparing PRP may have a minimal effect on responses to some agonists, but a reduction in aggregation of up to 20% has been observed with ADP.[14]

Q5: At what temperature should I store blood samples and PRP?

A5: Blood samples and prepared platelet-rich plasma (PRP) should be stored at room temperature (around 22°C).[15] Storing platelets at 4°C can cause irreversible activation and loss of discoid shape, making them unresponsive to agonists.[16][17] Conversely, storage at 37°C can lead to a gradual decrease in the aggregation response.[17] To avoid temperature-induced platelet activation, it is best to maintain samples at a consistent room temperature throughout the pre-analytical phase.[17]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or Very Weak Aggregation Reagent Issues: • Expired or improperly stored this compound. • Incorrect this compound concentration.• Use a fresh vial of this compound and prepare a new stock solution. • Verify the final concentration of this compound in the assay. A typical starting concentration is 5 µM.[18]
Platelet Issues: • Low platelet count in PRP. • Poorly responsive platelets due to donor medication (e.g., aspirin, clopidogrel) or underlying conditions.• Measure the platelet count in the PRP and adjust if it is below 200 x 10⁹/L.[9] • Ensure donors have not taken antiplatelet medications for at least 7-10 days prior to donation.
Procedural Errors: • Aggregometer not calibrated or at the correct temperature (37°C). • Stir bar not functioning correctly.• Calibrate the aggregometer with platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation. • Ensure the aggregometer is maintained at 37°C.[18] • Check that the stir bar is rotating at the correct speed.
Spontaneous Aggregation (Aggregation in the absence of this compound) Sample Handling: • Traumatic venipuncture leading to platelet activation. • Vigorous mixing of blood collection tubes. • Contaminated glassware or plasticware.• Ensure a clean venipuncture to minimize tissue factor contamination. • Gently invert blood collection tubes 3-5 times to mix with the anticoagulant. • Use clean, high-quality plasticware to prevent platelet adhesion and activation.
Sample Preparation: • Centrifugation at too high a speed or for too long. • Sample storage at cold temperatures.• Follow the recommended centrifugation protocol (e.g., 150-200 x g for 10-15 minutes) to prepare PRP.[19] • Maintain samples at room temperature throughout the process.[15]
Poor Reproducibility Between Replicates or Experiments Pre-analytical Variability: • Inconsistent blood-to-anticoagulant ratio. • Variation in time from blood collection to assay. • Inconsistent PRP platelet count.• Ensure blood collection tubes are filled to the correct volume. • Standardize the time between venipuncture and performing the aggregation assay (ideally within 2-3 hours).[6][9] • Adjust the platelet count of the PRP to a consistent value for all experiments.[9]
Analytical Variability: • Inconsistent pipetting technique. • Fluctuations in aggregometer temperature.• Use calibrated pipettes and ensure consistent pipetting technique for all reagents and samples. • Regularly check and maintain the temperature of the aggregometer at 37°C.[18]

Quantitative Data Summary

Table 1: Effect of Sodium Citrate Concentration on ADP-Induced Platelet Aggregation

Citrate ConcentrationEffect on Platelet AggregationReference
3.2% (109 mM)Higher and more stable platelet aggregation response.[6]
3.8% (129 mM)Lower platelet aggregation response compared to 109 mM.[6]
Increasing ConcentrationsResults in a reduction in platelet aggregation.[7]

Table 2: Impact of Storage Time and Temperature on ADP-Induced Platelet Aggregation

Storage TemperatureStorage TimeEffect on Platelet AggregationReference
Room Temperature (~22°C)Day 1Reduced to 34.9 ± 10.6% of fresh platelet aggregation.[15][16]
Day 2Reduced to 26.8 ± 4.2% of fresh platelet aggregation.[15][16]
Day 3Significantly deteriorated to 6.0 ± 1.2%.[15][16]
4°CDay 1Aggregation response was 68.11 ± 34.2%.[15][16]
Day 2Aggregation response was 57.1 ± 21.4%.[15][16]
Day 3Aggregation response was 5.9 ± 2.6%.[15][16]
37°CUp to 5 hoursGradual decrease in aggregation response.[17]

Experimental Protocols

Protocol: this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in platelet-rich plasma (PRP) in response to this compound using a light transmission aggregometer.

1. Materials:

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and magnetic stir bars

  • Calibrated micropipettes

  • Human whole blood collected in 3.2% sodium citrate tubes

  • This compound stock solution (e.g., 1 mM in saline)

  • Saline (0.9% NaCl)

  • Plastic tubes for sample handling

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into 3.2% sodium citrate tubes, ensuring a 9:1 blood-to-anticoagulant ratio.

  • Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.[19]

  • Carefully aspirate the upper layer of PRP using a plastic pipette and transfer it to a clean plastic tube.

  • To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.

  • Collect the supernatant (PPP) and store it in a separate plastic tube.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

  • (Optional but recommended) Measure the platelet count in the PRP and adjust to 200-350 x 10⁹/L using autologous PPP.[9]

3. Light Transmission Aggregometry Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar and place it in the reference well to set 100% light transmission (or 100% aggregation).

    • Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission (or 0% aggregation).

  • Aggregation Assay:

    • Pipette the required volume of PRP into a new cuvette with a magnetic stir bar.

    • Place the cuvette in the sample well and allow it to equilibrate to 37°C for at least 2 minutes with stirring.

    • Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration (e.g., 5 µM).[18]

    • Record the change in light transmission for a set period (typically 5-10 minutes) to generate the aggregation curve.

4. Data Analysis:

  • Determine the maximum aggregation percentage from the aggregation curve.

  • Analyze the slope of the aggregation curve, which represents the rate of aggregation.

  • Observe the shape of the curve for characteristics such as primary and secondary waves of aggregation.

Visualizations

ADP_Signaling_Pathway cluster_platelet Platelet Membrane ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq protein P2Y1->Gq Gi Gi protein P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 ShapeChange Shape Change & Transient Aggregation Ca2->ShapeChange GPIIbIIIa_inactive GPIIb/IIIa (inactive) Ca2->GPIIbIIIa_inactive PlateletAggregation Platelet Aggregation ShapeChange->PlateletAggregation AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP prevents conversion of ATP to cAMP SustainedAggregation Sustained Aggregation cAMP->SustainedAggregation SustainedAggregation->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation GPIIbIIIa_active->PlateletAggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active

Caption: ADP signaling pathway in platelets.

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase BloodCollection 1. Blood Collection (3.2% Sodium Citrate, 9:1 ratio) Centrifugation1 2. First Centrifugation (150-200 x g, 10-15 min) BloodCollection->Centrifugation1 PRP_Isolation 3. PRP Isolation Centrifugation1->PRP_Isolation Centrifugation2 4. Second Centrifugation (1500-2000 x g, 10-15 min) Centrifugation1->Centrifugation2 Remaining Blood Resting 6. PRP Rest (30 min at Room Temp) PRP_Isolation->Resting PPP_Isolation 5. PPP Isolation Centrifugation2->PPP_Isolation Calibration 8. Calibration (PPP=100%, PRP=0%) PPP_Isolation->Calibration Assay 9. Aggregation Assay (Add this compound to PRP) Resting->Assay WarmUp 7. Aggregometer Warm-up (37°C) WarmUp->Calibration Calibration->Assay DataRecording 10. Data Recording (5-10 min) Assay->DataRecording Analysis 11. Data Analysis (% Max Aggregation, Slope) DataRecording->Analysis Interpretation 12. Interpretation of Results Analysis->Interpretation

Caption: Experimental workflow for this compound aggregation assay.

Troubleshooting_Logic cluster_checks cluster_outcomes cluster_solutions Start Inconsistent or Unexpected Aggregation Results WeakOrNoAgg Weak or No Aggregation? Start->WeakOrNoAgg SpontaneousAgg Spontaneous Aggregation? Start->SpontaneousAgg PoorReproducibility Poor Reproducibility? Start->PoorReproducibility CheckReagents Check Reagents (this compound age, concentration) Sol_Weak • Prepare fresh reagents • Verify platelet count • Check donor history CheckReagents->Sol_Weak CheckSample Check Sample (Donor meds, collection technique) Sol_Spontaneous • Review blood draw technique • Use gentle sample handling • Ensure clean labware CheckSample->Sol_Spontaneous Sol_Reproducibility • Standardize all pre-analytical steps • Use calibrated pipettes • Ensure consistent timing CheckSample->Sol_Reproducibility CheckPRP Check PRP (Platelet count, visual inspection) CheckPRP->Sol_Weak CheckInstrument Check Instrument (Temp, calibration, stir bar) CheckInstrument->Sol_Reproducibility WeakOrNoAgg->CheckReagents Yes WeakOrNoAgg->CheckPRP Yes SpontaneousAgg->CheckSample Yes SpontaneousAgg->CheckPRP Yes PoorReproducibility->CheckSample Yes PoorReproducibility->CheckInstrument Yes

Caption: Troubleshooting logic for aggregation assays.

References

Technical Support Center: 5'-ADP Analog Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of 5'-ADP analogs in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound analog assays?

A1: Non-specific binding refers to the interaction of this compound analogs with surfaces or molecules other than the intended biological target, such as receptors or enzymes. This can be due to hydrophobic or electrostatic interactions with microplates, sensor chips, or other proteins in the assay.[1] It is a significant issue as it can lead to high background signals, reduced assay sensitivity, and inaccurate measurement of binding affinity, ultimately resulting in misleading data and false-positive results.[1]

Q2: How can I differentiate between specific and non-specific binding of my this compound analog?

A2: A common method to distinguish between specific and non-specific binding is to perform a competition assay. In this setup, you would measure the binding of your labeled this compound analog in the presence of a high concentration of an unlabeled, known binder to the target. A significant decrease in the signal in the presence of the competitor indicates specific binding, while the remaining signal can be attributed to non-specific binding.

Q3: What are the primary factors that contribute to non-specific binding?

A3: Several factors can contribute to non-specific binding, including:

  • Hydrophobic Interactions: The analog may bind to hydrophobic surfaces of microplates or sensor chips.

  • Electrostatic Interactions: Charged analogs can interact with oppositely charged surfaces or molecules.

  • Protein Aggregation: Aggregates of the target protein can create sticky surfaces that bind the analog non-specifically.

  • Assay Component Interactions: The analog may interact with other components in the assay buffer, such as blocking agents or detergents.[2]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with this compound analogs.

Issue 1: High Background Signal in Fluorescence Polarization (FP) Assays

Possible Cause: The fluorescently labeled this compound analog is binding to the surfaces of the microplate wells or other components in the assay buffer.[3]

Troubleshooting Workflow:

A High Background Signal B Optimize Buffer Conditions A->B Start Here C Add Blocking Agent B->C If signal persists F Successful Assay B->F If resolved D Select Appropriate Microplate C->D If still high C->F If resolved E Review Fluorophore Choice D->E Final check D->F If resolved E->F If resolved

Figure 1. Troubleshooting high background in FP assays.

Detailed Steps:

  • Optimize Buffer Conditions:

    • Ionic Strength: Increase the salt concentration (e.g., 50-200 mM NaCl) to minimize electrostatic interactions.[4]

    • pH: Adjust the buffer pH to be near the isoelectric point of your target protein to reduce its overall charge.[4]

    • Detergents: Include a non-ionic detergent, such as 0.01-0.1% Tween-20 or Triton X-100, to disrupt hydrophobic interactions.[2]

  • Add a Blocking Agent:

    • Bovine Serum Albumin (BSA): A commonly used blocking agent. Start with a concentration of 0.1-1 mg/mL.[2] However, be aware that BSA may bind some fluorophores, so alternatives should be considered if this is an issue.[5]

    • Casein: Another effective blocking agent that can be used at similar concentrations to BSA.[6]

  • Select Appropriate Microplate:

    • Use low-binding or non-binding surface microplates, which are often made of polypropylene or have a special coating to reduce non-specific interactions.[5]

  • Review Fluorophore Choice:

    • Some fluorophores are inherently "stickier" than others. If the problem persists, consider using a different fluorescent label for your ADP analog.

Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR) Experiments

Possible Cause: The this compound analog (analyte) is binding to the sensor chip surface or the immobilized ligand in a non-specific manner.[2]

Troubleshooting Workflow:

A High Non-Specific Binding in SPR B Optimize Running Buffer A->B Initial Step C Modify Immobilization Strategy B->C If NSB persists F Reliable Kinetic Data B->F If resolved D Use a Reference Surface C->D Essential Control C->F If resolved E Data Correction D->E Post-run analysis E->F Final Result

Figure 2. Troubleshooting non-specific binding in SPR.

Detailed Steps:

  • Optimize Running Buffer:

    • Surfactants: Include a non-ionic surfactant like Tween-20 (typically at 0.005%) in your running buffer to reduce hydrophobic interactions.[2]

    • Ionic Strength: Increase the NaCl concentration (up to 500 mM) to minimize charge-based non-specific binding.[2]

    • pH Adjustment: Modify the pH of the running buffer to reduce electrostatic interactions between the analyte and the sensor surface.[2]

  • Modify Immobilization Strategy:

    • Ligand Density: Avoid excessively high ligand densities on the sensor chip, as this can lead to steric hindrance and non-specific binding.

    • Immobilization Chemistry: Choose an immobilization chemistry that minimizes the non-specific binding of your analyte. For example, if your analyte is positively charged, avoid negatively charged surfaces.

  • Use a Reference Surface:

    • Always use a reference flow cell where a non-relevant protein is immobilized or the surface is just activated and blocked. This allows for the subtraction of non-specific binding signals from your experimental data.

  • Data Correction:

    • Even with optimization, some non-specific binding may occur. Use the data from your reference cell to correct the binding responses in your active cell.

Quantitative Data Summary

The following table summarizes the effectiveness of common blocking agents and buffer additives in reducing non-specific binding. The percentage reduction is an approximation and can vary depending on the specific assay system.

Agent Typical Concentration Mechanism of Action Estimated Reduction in NSB Reference
Bovine Serum Albumin (BSA) 0.1 - 1 mg/mLBlocks non-specific protein binding sites70-90%[2][6]
Casein 0.1 - 1 mg/mLBlocks non-specific protein binding sites>90%[7]
Non-fat Dry Milk 1 - 5% (w/v)Blocks non-specific protein binding sites>90%[7]
Tween-20 0.005 - 0.1% (v/v)Reduces hydrophobic interactions50-80%[2][8]
NaCl 50 - 500 mMReduces electrostatic interactions40-70%[2][4]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay for this compound Analog Inhibitors

Objective: To determine the inhibitory potential of a compound against the binding of a fluorescently labeled this compound analog to its target protein.

Materials:

  • Target protein

  • Fluorescently labeled this compound analog (tracer)

  • Test compounds (inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of your target protein in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at or below the Kd of the tracer-protein interaction.

    • Prepare serial dilutions of your test compounds in assay buffer.

  • Assay Setup:

    • Add 5 µL of the test compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 2X target protein solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for at least 30 minutes at room temperature, protected from light, to reach binding equilibrium.

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for your fluorophore.

  • Controls:

    • Negative Control (0% Inhibition): Wells containing assay buffer, target protein, and tracer (no inhibitor).

    • Positive Control (100% Inhibition): Wells containing assay buffer, a known saturating concentration of a potent unlabeled inhibitor, target protein, and tracer.

    • Blank: Wells containing only assay buffer.

Surface Plasmon Resonance (SPR) Assay for this compound Analog Binding Kinetics

Objective: To determine the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ) of a this compound analog binding to its target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (ligand)

  • This compound analog (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference surface should be prepared by performing the activation and deactivation steps without protein injection.

  • Analyte Binding:

    • Prepare a dilution series of the this compound analog in running buffer.

    • Inject the different concentrations of the analyte over both the ligand and reference surfaces, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove any bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference surface sensorgram from the ligand surface sensorgram to obtain the specific binding response.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Signaling Pathway Visualization

P2Y12 Receptor Signaling Pathway

This compound analogs are often used to study P2Y receptors, such as the P2Y12 receptor, which plays a crucial role in platelet aggregation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP VASP PKA->VASP phosphorylates Platelet_Activation Inhibition of Platelet Aggregation VASP->Platelet_Activation leads to ADP ADP Analog ADP->P2Y12

References

Technical Support Center: Optimizing Buffer Conditions for 5'-ADP Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for enzyme kinetics studies involving 5'-Adenosine Diphosphate (ADP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an enzyme that utilizes 5'-ADP?

A1: The optimal pH is highly specific to the enzyme being studied. While many enzymes that bind ADP function optimally in a pH range of 7.0 to 8.5, it is crucial to determine the empirical optimum for your specific enzyme.[1][2] For example, the optimal pH for ATP and ADP hydrolysis by E-NTPDases in rat cardiac synaptosomes is 8.0.[1] Extreme pH values, both high and low, can lead to a complete loss of enzyme activity due to denaturation.[2][3][4] The pH can affect the ionization state of amino acid residues in the enzyme's active site and the charge of the ADP substrate, both of which are critical for binding and catalysis.[3]

Q2: How does ionic strength affect this compound enzyme kinetics?

A2: Ionic strength is a critical parameter that can significantly influence enzyme activity by affecting the interactions between the enzyme and its substrate. Increasing salt concentrations can decrease the affinity for ligands like ADP.[5] For instance, the affinity of Na,K-ATPase for ADP was observed to decrease by up to 30 times with increasing salt concentration.[5] The effects can be complex; for some enzymes, the reaction rate increases at low ionic strengths and then decreases as the ionic strength becomes too high.[6] It is recommended to optimize the ionic strength for each specific enzyme-ADP pair to ensure maximal activity and reproducible results.[2][7]

Q3: Are metal ions necessary for enzymes that use this compound?

A3: Yes, many enzymes that interact with ADP and other nucleotides require divalent metal ions as cofactors for their activity. Magnesium (Mg²⁺) is the most common and physiologically relevant cofactor for ATP- and ADP-utilizing enzymes.[8] The metal ion can play a crucial role in the binding of the nucleotide to the enzyme's active site and in the catalytic mechanism itself.[9][10] For example, the binding of Mg²⁺ strongly affects the interaction of ATP with various proteins.[8] While Mg²⁺ is most common, other divalent cations like Manganese (Mn²⁺) can sometimes substitute for or even be preferred by certain enzymes.[11] It is essential to include an optimal concentration of the appropriate divalent cation in your assay buffer.

Q4: Which type of buffer should I choose for my this compound enzyme kinetics experiment?

A4: The choice of buffer is critical for maintaining a stable pH throughout the experiment.[12] Common buffers used in enzyme assays include Tris-HCl, HEPES, and phosphate buffers.[12][13] When selecting a buffer, consider the following:

  • pKa: The buffer's pKa should be close to the desired assay pH to ensure adequate buffering capacity.

  • Metal Chelation: Some buffers, like those containing primary amines (e.g., Tris), can chelate metal ions, which may affect the activity of metalloenzymes.[13]

  • Temperature Sensitivity: The pH of some buffers, notably Tris, is sensitive to temperature changes.[12] If your experiment involves temperature variations, consider using a buffer with a lower temperature coefficient, such as HEPES.[12]

  • Interference: Ensure the buffer components do not interfere with your assay detection method. For example, phosphate can interfere with assays that detect inorganic phosphate (Pi).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: The pH of the buffer is outside the enzyme's optimal range.Determine the optimal pH for your enzyme by performing the assay over a range of pH values.[2][3]
Incorrect Ionic Strength: The salt concentration is too high or too low, inhibiting enzyme activity.Optimize the ionic strength by testing a range of salt concentrations (e.g., 25 mM to 200 mM NaCl or KCl).[5][6]
Missing or Incorrect Metal Cofactor: The required divalent cation (e.g., Mg²⁺) is absent or at a suboptimal concentration.Add the appropriate divalent cation to the assay buffer. Titrate the concentration to find the optimum, typically in the range of 1-10 mM.[8][10]
Buffer Interference: The buffer is inhibiting the enzyme or interfering with the assay.Test alternative buffer systems with similar pKa values.[13] If using a coupled assay, ensure the buffer is compatible with all enzymes in the system.[14]
High Background Signal Contaminating Enzyme Activity: The enzyme preparation or other reagents may contain contaminating enzymes that consume or produce ADP.Use highly purified enzyme and reagents. Include appropriate controls, such as reactions without the enzyme or substrate, to identify the source of the background signal.
Non-enzymatic Substrate Degradation: this compound may be unstable under the assay conditions.Ensure the stability of ADP in your assay buffer by incubating it under assay conditions without the enzyme and measuring its degradation.
Assay Reagent Instability: Components of a coupled assay system may be unstable.Prepare fresh reagents for each experiment and store them under recommended conditions.[15]
Poor Reproducibility Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.Use calibrated pipettes and prepare a master mix of common reagents to minimize pipetting errors.[15][16]
Temperature Fluctuations: Inconsistent incubation temperatures between experiments.Use a temperature-controlled incubator or water bath to ensure a constant and accurate reaction temperature.[15]
Reagent Degradation: Improper storage or repeated freeze-thaw cycles of reagents.Aliquot reagents into single-use volumes and store them at the recommended temperature.[15]

Experimental Protocols

Protocol 1: Determination of Optimal pH for a this compound Utilizing Enzyme

This protocol describes a general method to determine the optimal pH for an enzyme that uses this compound as a substrate using a continuous spectrophotometric coupled enzyme assay.

Materials:

  • Purified enzyme of interest

  • This compound stock solution

  • Coupling enzymes (e.g., Pyruvate Kinase and Lactate Dehydrogenase for ATP-producing enzymes)

  • Substrates for the coupling reaction (e.g., Phosphoenolpyruvate and NADH)

  • A series of buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5, Glycine-NaOH for pH 9.0-10.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Buffer Preparation: Prepare a series of 100 mM buffer solutions with pH values spanning the expected optimal range (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).

  • Reaction Mixture Preparation: For each pH value, prepare a reaction mixture in a cuvette containing the buffer, a saturating concentration of this compound, the necessary cofactors (e.g., MgCl₂), and the coupling enzyme system components (e.g., PEP and NADH).

  • Temperature Equilibration: Pre-incubate the reaction mixtures at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a small, fixed amount of the purified enzyme to each cuvette and mix thoroughly.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time for each pH value.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each pH. Plot the initial velocities against the corresponding pH values to determine the optimal pH.

Protocol 2: Optimization of Ionic Strength

This protocol outlines a method to determine the optimal ionic strength for a this compound dependent enzyme.

Materials:

  • Purified enzyme of interest

  • This compound stock solution

  • Assay buffer at the predetermined optimal pH

  • Stock solution of a salt (e.g., 2 M NaCl or KCl)

  • Detection reagents for the specific enzyme assay

Procedure:

  • Assay Setup: Prepare a series of reaction tubes, each containing the assay buffer at the optimal pH, the enzyme, and all necessary substrates and cofactors except for the varying salt concentration.

  • Varying Ionic Strength: Add different volumes of the stock salt solution to the reaction tubes to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Adjust the final volume with deionized water to ensure all reactions have the same total volume.

  • Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for 5 minutes.

  • Reaction Initiation: Start the reaction by adding this compound to each tube.

  • Activity Measurement: Measure the enzyme activity in each tube using the appropriate assay method (e.g., continuous spectrophotometric, quench-flow, or endpoint assay).

  • Data Analysis: Plot the measured enzyme activity against the salt concentration to identify the optimal ionic strength that yields the highest activity.

Data Presentation

Table 1: Effect of pH on Enzyme Activity

pHBuffer SystemInitial Velocity (µmol/min/mg)
6.0MES15.2 ± 1.1
6.5MES35.8 ± 2.5
7.0HEPES78.4 ± 5.1
7.5HEPES95.3 ± 6.2
8.0Tris-HCl100.0 ± 7.0
8.5Tris-HCl82.1 ± 5.8
9.0Glycine-NaOH45.6 ± 3.9

Table 2: Influence of Ionic Strength (NaCl) on Enzyme Activity

[NaCl] (mM)Relative Activity (%)
065 ± 4
2588 ± 6
50100 ± 7
10092 ± 5
15075 ± 5
20055 ± 4

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Buffers (Varying pH) A1 Aliquot Master Mix to Wells P1->A1 pH Optimization P2 Prepare Reagent Master Mix P2->A1 A2 Add Enzyme A1->A2 A3 Incubate at Optimal Temperature A2->A3 A4 Initiate Reaction with this compound A3->A4 D1 Monitor Reaction Progress A4->D1 D2 Calculate Initial Velocities D1->D2 D3 Plot Data & Determine Optimum D2->D3

Caption: Workflow for optimizing buffer pH.

Troubleshooting_Logic Start Low Enzyme Activity? Check_pH Is pH Optimal? Start->Check_pH Yes Check_Ionic Is Ionic Strength Optimal? Check_pH->Check_Ionic Yes Optimize_pH Perform pH Titration Check_pH->Optimize_pH No Check_Cofactor Is Metal Cofactor Present? Check_Ionic->Check_Cofactor Yes Optimize_Ionic Perform Salt Titration Check_Ionic->Optimize_Ionic No Add_Cofactor Add & Titrate Cofactor Check_Cofactor->Add_Cofactor No Check_Buffer Consider Buffer Interference Check_Cofactor->Check_Buffer Yes Success Activity Restored Optimize_pH->Success Optimize_Ionic->Success Add_Cofactor->Success

Caption: Troubleshooting low enzyme activity.

References

Validation & Comparative

comparing the effects of 5'-ADP and ATP on purinergic signaling

Author: BenchChem Technical Support Team. Date: December 2025

Extracellular adenosine 5'-triphosphate (ATP) and its hydrolysis product, adenosine 5'-diphosphate (ADP), are pivotal signaling molecules in the intricate network of purinergic signaling. Their effects are mediated through a diverse family of purinergic receptors, namely the ionotropic P2X receptors and the G-protein coupled P2Y receptors.[1][2] Understanding the distinct and overlapping actions of these two nucleotides is crucial for researchers in physiology, pharmacology, and drug development, as purinergic signaling is implicated in a vast array of physiological and pathological processes, including neurotransmission, inflammation, and hemostasis.[3][4][5]

This guide provides a comprehensive comparison of the effects of 5'-ADP and ATP on purinergic signaling, supported by experimental data and detailed methodologies.

Receptor Activation: A Tale of Two Receptor Families

The primary distinction in the actions of ATP and ADP lies in their receptor specificity and affinity. P2X receptors, which are ligand-gated ion channels, are almost exclusively activated by ATP.[6][7][8][9][10] The binding of ATP to P2X receptors triggers the opening of a channel permeable to cations like Na+, K+, and Ca2+, leading to rapid cellular depolarization and downstream signaling events.[4][7] Structural studies have revealed that the three phosphate groups of ATP are crucial for its interaction with the P2X receptor binding pocket, explaining why ADP, with only two phosphate groups, has little to no agonistic effect on these receptors.[9][11]

In contrast, the P2Y receptor family, which consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), is responsive to a broader range of nucleotides, including both ATP and ADP.[12][13] However, the potency of ATP and ADP varies significantly across the different P2Y receptor subtypes, leading to distinct physiological outcomes.

Comparative Agonist Potency at P2Y Receptors

The following table summarizes the half-maximal effective concentrations (EC50) of ATP and ADP at various human P2Y receptor subtypes, illustrating their differential potencies.

Receptor SubtypePreferred Agonist(s)ATP EC50 (µM)ADP EC50 (µM)Primary G-protein Coupling
P2Y1 ADP>100.02 - 0.2Gq/11
P2Y2 ATP, UTP0.5 - 3>100Gq/11
P2Y11 ATP17 - 65>100Gs and Gq/11
P2Y12 ADPAntagonist0.03 - 0.1Gi
P2Y13 ADPPartial Agonist0.03 - 0.1Gi

Note: EC50 values can vary depending on the experimental system and assay conditions.

Downstream Signaling Pathways: Divergent Cellular Responses

The differential activation of P2X and P2Y receptors by ATP and ADP initiates distinct downstream signaling cascades, culminating in a wide range of cellular responses.

ATP-Mediated Signaling

ATP, through its activation of P2X receptors, leads to a rapid influx of cations, most notably Ca2+.[4][5] This increase in intracellular Ca2+ can directly trigger various cellular processes, including neurotransmitter release, muscle contraction, and activation of calcium-dependent enzymes.[7] Furthermore, ATP's activation of certain P2Y receptors, such as P2Y2 and P2Y11, coupled to Gq/11 and Gs proteins respectively, leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC).[4][12] PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), causing further Ca2+ release from intracellular stores and activation of protein kinase C (PKC).[4] AC activation, on the other hand, leads to the production of cyclic AMP (cAMP), a ubiquitous second messenger.[12]

ATP_Signaling cluster_P2X P2X Receptors cluster_P2Y P2Y Receptors ATP ATP P2X P2X Receptor (Ligand-gated ion channel) ATP->P2X P2Y2_11 P2Y₂, P2Y₁₁ Receptors (GPCR) ATP->P2Y2_11 Ca_influx Ca²⁺ Influx P2X->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Cellular_Response_P2X Cellular Response (e.g., Neurotransmission, Muscle Contraction) Depolarization->Cellular_Response_P2X Gq11_Gs Gq/11, Gs Activation P2Y2_11->Gq11_Gs PLC_AC PLC / AC Activation Gq11_Gs->PLC_AC IP3_DAG_cAMP IP₃, DAG / cAMP Production PLC_AC->IP3_DAG_cAMP Ca_release_PKC Ca²⁺ Release & PKC Activation IP3_DAG_cAMP->Ca_release_PKC Cellular_Response_P2Y Cellular Response (e.g., Proliferation, Inflammation) Ca_release_PKC->Cellular_Response_P2Y

Caption: ATP Signaling Pathways
ADP-Mediated Signaling

ADP primarily exerts its effects through the activation of specific P2Y receptor subtypes, most notably P2Y1, P2Y12, and P2Y13.[12][13] Activation of the Gq/11-coupled P2Y1 receptor by ADP leads to PLC activation and subsequent Ca2+ mobilization, similar to the pathway activated by ATP at other P2Y receptors.[4] However, the activation of the Gi-coupled P2Y12 and P2Y13 receptors by ADP results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][13] This reduction in cAMP is a key signaling event in processes such as platelet aggregation.

ADP_Signaling cluster_P2Y1 P2Y₁ Receptor cluster_P2Y12_13 P2Y₁₂/P2Y₁₃ Receptors ADP ADP P2Y1 P2Y₁ Receptor (GPCR) ADP->P2Y1 P2Y12_13 P2Y₁₂, P2Y₁₃ Receptors (GPCR) ADP->P2Y12_13 Gq11 Gq/11 Activation P2Y1->Gq11 PLC PLC Activation Gq11->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release_PKC_1 Ca²⁺ Release & PKC Activation IP3_DAG->Ca_release_PKC_1 Cellular_Response_P2Y1 Cellular Response (e.g., Platelet Shape Change) Ca_release_PKC_1->Cellular_Response_P2Y1 Gi Gi Activation P2Y12_13->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Response_P2Y12_13 Cellular Response (e.g., Platelet Aggregation) cAMP_decrease->Cellular_Response_P2Y12_13

Caption: ADP Signaling Pathways

Key Experimental Data: A Comparative Look

The distinct signaling properties of ATP and ADP translate into measurable differences in cellular and physiological responses. Key areas where their effects have been extensively compared include platelet aggregation and intracellular calcium mobilization.

Platelet Aggregation

ADP is a well-established and potent inducer of platelet aggregation, a critical process in hemostasis and thrombosis.[14][15] It mediates this effect through the coordinated activation of P2Y1 and P2Y12 receptors on the platelet surface.[16] In contrast, ATP does not typically induce aggregation of human platelets and can even inhibit ADP-induced aggregation.[17][18]

Quantitative Comparison of Platelet Aggregation

AgonistConcentration RangeHuman Platelet ResponseKey Receptors Involved
ADP 1 - 10 µMPotent aggregationP2Y1, P2Y12
ATP 1 - 10 µMNo aggregation / InhibitionP2X1 (transient Ca2+ influx), Antagonism at P2Y12
Intracellular Calcium Mobilization

Both ATP and ADP can induce an increase in intracellular calcium concentration ([Ca2+]i), but the kinetics and underlying mechanisms differ.[3][19] ATP, acting on P2X receptors, causes a rapid and transient influx of extracellular Ca2+.[5] Both ATP and ADP, acting on Gq/11-coupled P2Y receptors (e.g., P2Y1 for ADP, P2Y2 for ATP), trigger the release of Ca2+ from intracellular stores via the PLC-IP3 pathway.[3][4]

Comparative Effects on Intracellular Calcium

AgonistReceptor(s)Primary Calcium SourceKinetics of [Ca2+]i Increase
ATP P2X, P2Y2Extracellular influx and intracellular storesRapid and transient (P2X), Slower and more sustained (P2Y)
ADP P2Y1Intracellular storesSlower and more sustained

Experimental Protocols

To aid researchers in their investigations of purinergic signaling, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium Flux

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to ATP or ADP stimulation using a fluorescent calcium indicator.[5][16][19][20]

Materials:

  • Cells expressing purinergic receptors of interest

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ATP and ADP stock solutions

  • Microplate reader with fluorescence detection and kinetic read capabilities

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using the microplate reader.

  • Agonist Stimulation:

    • Prepare serial dilutions of ATP and ADP in HBSS.

    • Using the microplate reader's injector, add the agonist solutions to the wells while continuously recording the fluorescence intensity.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each agonist concentration to determine dose-response relationships and EC50 values.

Caption: Workflow for Calcium Flux Assay
Platelet Aggregometry

This protocol outlines the light transmission aggregometry (LTA) method to compare the effects of ATP and ADP on platelet aggregation.[21][22][23]

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline

  • ATP and ADP stock solutions

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Aggregation Assay:

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Allow the PRP to equilibrate for a few minutes.

    • Add a specific concentration of ADP or ATP to the PRP and immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The increase in light transmission corresponds to the extent of platelet aggregation. The maximum aggregation percentage and the slope of the aggregation curve can be used to quantify the response to each agonist.

Caption: Workflow for Platelet Aggregometry

References

A Comparative Guide to the In Vivo Validation of PercevalHR: A Novel Genetically-Encoded 5'-ADP Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel genetically encoded biosensor, PercevalHR, for the in vivo monitoring of the ATP:ADP ratio, a critical indicator of cellular energy status. PercevalHR represents a significant advancement over its predecessor, Perceval, and offers distinct advantages over traditional methods for measuring cellular ADP levels. This document details the biosensor's performance characteristics, compares it with alternative techniques, and provides detailed experimental protocols for its in vivo application.

Introduction to PercevalHR

PercevalHR is a fluorescent biosensor engineered to be highly sensitive to the physiological ATP:ADP ratios found in mammalian cells.[1] It is a genetically encoded sensor, meaning it can be expressed within specific cells and tissues to provide real-time, in vivo measurements of energy dynamics with subcellular resolution.[1][2] This biosensor is an optimized version of the original Perceval, with an improved dynamic range and a shifted sensitivity to better match the higher ATP:ADP ratios characteristic of healthy mammalian cells.[1][2]

The sensor's fluorescence is ratiometric, with two excitation peaks that respond differently to ATP and ADP binding.[1][3] ATP binding enhances fluorescence at approximately 500 nm excitation, while ADP binding increases fluorescence at around 420 nm excitation.[1][3] This ratiometric nature allows for a robust readout that is less susceptible to variations in sensor expression levels.[4]

Performance Characteristics of PercevalHR

PercevalHR offers significant improvements in performance over the original Perceval sensor and provides key advantages for in vivo studies. The quantitative performance metrics are summarized in the table below.

ParameterPercevalHROriginal PercevalReference
ATP:ADP Ratio (KR) ~3.5~0.5[1][2]
Dynamic Range (Max Signal Change) >8-fold~2-fold[1]
Temporal Resolution (Ligand Unloading) ~1.5 - 2.1 seconds at 25°C~10 seconds[1][5]
Optimal Detection Range (ATP:ADP) ~0.4 to ~40<5[1]
pH Sensitivity Yes, requires correctionYes[4][6]

Comparison with Alternative Methods

PercevalHR provides a powerful alternative to traditional methods for measuring ADP, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
PercevalHR Genetically encoded fluorescent sensor for ATP:ADP ratio.High spatial and temporal resolution, non-invasive, suitable for in vivo and single-cell imaging.[1][2]Requires genetic modification, pH sensitive and may require simultaneous pH measurement for accurate interpretation.[4][6]
Luciferase-based Assays Enzymatic reaction that consumes ATP to produce light.High sensitivity for ATP.Destructive to cells, requires external substrate (luciferin), long image acquisition times, and consumes ATP, potentially altering the very state it measures.[1][2]
31P-Nuclear Magnetic Resonance (31P-NMR) Non-invasive spectroscopic technique to measure free ATP and ADP.Non-invasive, can be used in tissues and in vivo.[1][2]Low sensitivity, lacks single-cell spatial resolution.[1][2]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of nucleotides from cell extracts.Accurate quantification of total nucleotide concentrations.Destructive to cells, provides population-level data, does not distinguish between free and protein-bound ADP pools.[1]

Experimental Protocols

In Vivo Imaging of PercevalHR in C. elegans**

This protocol is adapted for imaging the anchor cell (AC) in C. elegans larvae but can be modified for other cell types.[7]

Materials:

  • C. elegans strain expressing PercevalHR in the cell type of interest.

  • NGM agar plates seeded with OP50 E. coli.

  • M9 buffer.

  • Levamisole solution for anesthesia.

  • Microscope slides and coverslips.

  • Point-scanning or spinning disk confocal microscope.

Procedure:

  • Synchronize a population of C. elegans expressing PercevalHR.

  • Grow worms to the desired developmental stage (e.g., L3 stage for anchor cell imaging).

  • Pick and transfer worms to a drop of M9 buffer containing levamisole on a microscope slide.

  • Cover with a coverslip.

  • Microscopy Setup (Example with Zeiss LSM 880): [7]

    • Use a 10x or 20x objective to locate the worms.

    • Switch to a high-magnification objective (e.g., 60x) to find the cells of interest.

    • Use low laser power during focusing to minimize photobleaching, preferably with the 488 nm laser.[7]

    • Set up two excitation wavelengths: ~405 nm (for ADP-bound state) and ~488 nm (for ATP-bound state).

    • Acquire images sequentially for each excitation wavelength.

  • Image Analysis:

    • Use software like Fiji (ImageJ) for image processing.

    • Perform background subtraction.

    • Generate a ratiometric image by dividing the 488 nm channel by the 405 nm channel.

    • The resulting ratio values correlate with the ATP:ADP ratio.

Ex Vivo Imaging of PercevalHR in Mouse Brain Slices

This protocol is for two-photon imaging of PercevalHR in acute brain slices.[8]

Materials:

  • Mouse expressing PercevalHR in the brain region of interest (via viral injection or transgenic line).

  • Vibratome for slicing.

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2/5% CO2.

  • Two-photon laser scanning microscope (2PLSM).

  • Perfusion system for the imaging chamber.

Procedure:

  • Prepare acute brain slices (e.g., 300 µm thick) from the mouse expressing PercevalHR.

  • Allow slices to recover in aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the imaging chamber on the microscope stage, continuously perfused with heated aCSF (32-33°C).

  • Two-Photon Microscopy Setup: [8]

    • Locate the region of interest using a low-magnification objective.

    • Switch to a high-magnification water-immersion objective (e.g., 60x).

    • Use two-photon excitation wavelengths of approximately 820 nm (ADP-sensitive) and 950 nm (ATP-sensitive).[8]

    • Acquire images at both excitation wavelengths.

  • Data Acquisition and Analysis:

    • Record time-lapse images to monitor dynamic changes in the ATP:ADP ratio in response to stimuli (e.g., neuronal activation, metabolic inhibitors).

    • Analyze the ratio of fluorescence intensity from the two excitation wavelengths to determine changes in the ATP:ADP ratio.

Visualizations

Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Glucose Deprivation, Neuronal Activity) Cellular_Respiration Cellular Respiration & Glycolysis Metabolic_Stress->Cellular_Respiration Inhibits ATP_Production ATP Production Cellular_Respiration->ATP_Production Drives ATP_Levels Decreased Cellular ATP ATP_Production->ATP_Levels ADP_Levels Increased Cellular ADP PercevalHR PercevalHR Biosensor ADP_Levels->PercevalHR Binds to ATP_Levels->ADP_Levels ATP_Levels->PercevalHR Binds to Fluorescence_Ratio Change in Fluorescence Ratio (488nm / 405nm) PercevalHR->Fluorescence_Ratio Results in

Caption: Signaling pathway illustrating how PercevalHR detects changes in cellular energy status.

Experimental_Workflow cluster_preparation Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis Animal_Model Express PercevalHR in Animal Model (e.g., C. elegans, Mouse) Sample_Prep Prepare Sample for Imaging (Anesthesia or Brain Slicing) Animal_Model->Sample_Prep Microscope Confocal or Two-Photon Microscope Setup Sample_Prep->Microscope Dual_Excitation Acquire Images at Dual Excitation Wavelengths (~405nm and ~488/950nm) Microscope->Dual_Excitation Image_Processing Image Processing (Background Subtraction) Dual_Excitation->Image_Processing Ratio_Calculation Calculate Ratiometric Image (Intensity Ch2 / Intensity Ch1) Image_Processing->Ratio_Calculation Data_Interpretation Interpret Ratio as Relative ATP:ADP Level Ratio_Calculation->Data_Interpretation

Caption: General experimental workflow for in vivo imaging using the PercevalHR biosensor.

References

A Comparative Analysis of P2Y1 and P2Y12 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of P2Y1 and P2Y12 receptor antagonists, supported by experimental data. This document delves into their distinct signaling mechanisms, pharmacological properties, and the experimental protocols used for their evaluation.

Adenosine diphosphate (ADP) is a critical mediator in hemostasis and thrombosis, exerting its effects on platelets through two primary G protein-coupled receptors: P2Y1 and P2Y12.[1] While both receptors are activated by ADP, they trigger distinct intracellular signaling cascades that collectively lead to platelet activation and aggregation.[2] This guide offers a comparative analysis of antagonists targeting these two receptors, highlighting their therapeutic potential and the methodologies used to characterize them.

Distinguishing P2Y1 and P2Y12 Signaling Pathways

The differential roles of P2Y1 and P2Y12 in platelet activation stem from their coupling to different G proteins. The P2Y1 receptor couples to Gq, leading to the activation of phospholipase Cβ (PLCβ).[1][3] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, initiating platelet shape change and a transient, reversible aggregation.[2][4]

In contrast, the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This Gi-mediated pathway is crucial for amplifying and sustaining the platelet aggregation response initiated by P2Y1 activation.[5][6] The distinct signaling pathways of P2Y1 and P2Y12 receptors are a key focus for the development of targeted antiplatelet therapies.

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Signaling cluster_P2Y12 P2Y12 Receptor Signaling P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq ADP PLCb PLCβ Gq->PLCb PIP2_1 PIP2 PLCb->PIP2_1 hydrolyzes IP3 IP3 PIP2_1->IP3 DAG DAG PIP2_1->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Shape_Change Platelet Shape Change & Transient Aggregation Ca2_release->Shape_Change P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi ADP AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Sustained_Aggregation Sustained Platelet Aggregation PKA->Sustained_Aggregation amplifies

Figure 1: P2Y1 and P2Y12 receptor signaling pathways in platelets.

Comparative Pharmacology of P2Y1 and P2Y12 Antagonists

While P2Y12 has been a successful target for approved antiplatelet drugs, P2Y1 antagonists are primarily in preclinical and clinical development.[2][7] Preclinical studies suggest that P2Y1 antagonism may offer a promising antithrombotic effect with a potentially lower bleeding risk compared to P2Y12 inhibitors.[8][9]

P2Y12 Receptor Antagonists

P2Y12 inhibitors are a cornerstone of antiplatelet therapy, particularly for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[7][10] These agents can be broadly categorized into irreversible (thienopyridines) and reversible antagonists.

  • Thienopyridines (Clopidogrel, Prasugrel): These are prodrugs that require hepatic metabolism to form an active metabolite that irreversibly binds to the P2Y12 receptor.[10][11]

  • Reversible Antagonists (Ticagrelor, Cangrelor): Ticagrelor is an orally active, direct-acting antagonist, while cangrelor is administered intravenously.[12][13] They bind reversibly to the P2Y12 receptor at a site distinct from ADP.[7]

A network meta-analysis of 15 randomized controlled trials involving 54,025 patients undergoing PCI showed that while the newer oral P2Y12 inhibitors ticagrelor and prasugrel have comparable clinical outcomes to the intravenous cangrelor, they demonstrated greater reductions in ischemic events compared to clopidogrel.[12][14]

P2Y1 Receptor Antagonists

Research into P2Y1 antagonists is an active area, with several compounds demonstrating antithrombotic potential in preclinical models.[4][15] One such example is BMS-884775, a potent and selective P2Y1 receptor antagonist.[8]

A preclinical study in rabbits directly compared the effects of the P2Y1 antagonist BMS-884775 with the P2Y12 antagonist clopidogrel.[9] Both agents demonstrated dose-dependent antithrombotic activity. However, at comparable levels of antithrombotic efficacy (approximately 80% thrombus inhibition), BMS-884775 was associated with a significantly lower increase in bleeding time compared to clopidogrel.[8][9]

AntagonistTargetClassReversibilityAdministrationKey Comparative Finding
Clopidogrel P2Y12ThienopyridineIrreversibleOral (Prodrug)Standard of care, but slower onset and variable response.[10]
Prasugrel P2Y12ThienopyridineIrreversibleOral (Prodrug)More potent and faster acting than clopidogrel, but with a higher bleeding risk in some populations.[10][11]
Ticagrelor P2Y12Cyclopentyl-triazolo-pyrimidineReversibleOral (Active Drug)Faster onset and more consistent platelet inhibition than clopidogrel.[7][13]
Cangrelor P2Y12ATP analogReversibleIntravenousRapid onset and offset of action, suitable for acute settings.[12]
BMS-884775 P2Y1Small moleculeReversibleIntravenousIn preclinical models, showed similar antithrombotic efficacy to clopidogrel with less bleeding.[8][9]
MRS2179 P2Y1ATP analog--A selective P2Y1 antagonist used in preclinical research to demonstrate the role of P2Y1 in thrombosis.[15]

Table 1: Comparative overview of selected P2Y1 and P2Y12 receptor antagonists.

Quantitative Comparison of Preclinical Efficacy

The following table summarizes key quantitative data from a preclinical comparison of the P2Y1 antagonist BMS-884775 and the P2Y12 antagonist clopidogrel in a rabbit model of arterial thrombosis.[9]

Treatment GroupDoseThrombus Inhibition (%)Bleeding Time Increase (fold)
BMS-884775 (IV) 0.01+0.04 mg/kg+mg/kg/h33 ± 21.2 ± 0.1
0.03+0.12 mg/kg+mg/kg/h56 ± 31.9 ± 0.1
0.1+0.4 mg/kg+mg/kg/h77 ± 22.9 ± 0.2
0.3+1.2 mg/kg+mg/kg/h93 ± 44.6 ± 0.3
Clopidogrel (PO) 1 mg/kg/d21 ± 71.8 ± 0.04
3 mg/kg/d60 ± 42.4 ± 0.1
10 mg/kg/d80 ± 36.2 ± 0.3

Table 2: Dose-dependent effects of a P2Y1 antagonist (BMS-884775) and a P2Y12 antagonist (clopidogrel) on thrombus formation and bleeding time in rabbits.[9] Data are presented as mean ± SEM.

Experimental Protocols for Antagonist Characterization

The evaluation of P2Y1 and P2Y12 receptor antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. P2Y1 Receptor Calcium Flux Assay:

  • Objective: To determine the potency of a P2Y1 antagonist in inhibiting ADP-induced intracellular calcium mobilization.

  • Methodology:

    • Human platelets are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Platelets are pre-incubated with varying concentrations of the P2Y1 antagonist.

    • ADP is added to stimulate the P2Y1 receptor.

    • The change in intracellular calcium concentration is measured using a fluorometer.

    • The IC50 value, the concentration of antagonist that inhibits 50% of the maximal calcium response, is calculated.[8][9]

2. Platelet Aggregation Assay (Optical Aggregometry):

  • Objective: To assess the effect of antagonists on ADP-induced platelet aggregation.

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from citrated whole blood.

    • PRP is placed in an aggregometer cuvette with a stir bar at 37°C.

    • The antagonist or vehicle is added to the PRP and incubated.

    • An aggregating agent, such as ADP, is added to induce platelet aggregation.

    • The change in light transmittance through the PRP is monitored over time, which corresponds to the extent of platelet aggregation.[8][9]

3. VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay:

  • Objective: To specifically measure the inhibition of the P2Y12 receptor signaling pathway.

  • Methodology:

    • Whole blood is incubated with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation via the cAMP pathway.

    • ADP is then added to activate the P2Y12 receptor, which inhibits adenylyl cyclase and thus reduces VASP phosphorylation.

    • In the presence of a P2Y12 antagonist, the inhibitory effect of ADP is blocked, and VASP remains phosphorylated.

    • The phosphorylation status of VASP is determined by flow cytometry using a specific antibody.[16][17]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Test Compound ca_flux Calcium Flux Assay (P2Y1 Potency) start->ca_flux aggregation Platelet Aggregation (Functional Inhibition) start->aggregation vasp VASP Assay (P2Y12 Selectivity) start->vasp ic50 Determine IC50 ca_flux->ic50 aggregation->ic50 selectivity Assess Selectivity vasp->selectivity animal_model Animal Model of Thrombosis (e.g., Rabbit Carotid Artery) ic50->animal_model drug_admin Administer Test Compound animal_model->drug_admin thrombus_measurement Measure Thrombus Formation drug_admin->thrombus_measurement bleeding_time Measure Bleeding Time drug_admin->bleeding_time efficacy Determine Antithrombotic Efficacy thrombus_measurement->efficacy safety Assess Bleeding Risk bleeding_time->safety

Figure 2: A generalized experimental workflow for the evaluation of P2Y receptor antagonists.

In Vivo Models

Electrically-Induced Carotid Artery Thrombosis Model:

  • Objective: To evaluate the antithrombotic efficacy of a test compound in an in vivo setting.

  • Methodology:

    • Anesthetized animals (e.g., rabbits) are prepared for surgery to expose a carotid artery.

    • A stimulating electrode is placed on the artery to induce endothelial injury and thrombus formation.

    • The test compound or vehicle is administered (e.g., intravenously or orally).

    • After a set period of stimulation, the thrombotic mass is excised and weighed.

    • The reduction in thrombus weight in the treated group compared to the control group indicates the antithrombotic efficacy.[8][9]

Bleeding Time Measurement:

  • Objective: To assess the potential bleeding risk associated with an antithrombotic agent.

  • Methodology:

    • A standardized incision is made, for example, on the cuticle of an anesthetized animal.

    • The time until bleeding ceases is measured.

    • An increase in bleeding time in the treated group compared to the control group suggests an increased bleeding tendency.[8][9]

Conclusion

The P2Y1 and P2Y12 receptors represent distinct but complementary targets for antiplatelet therapy. While P2Y12 antagonists are well-established in clinical practice, the development of P2Y1 antagonists holds promise for new therapeutic strategies, potentially offering a favorable balance between antithrombotic efficacy and bleeding risk. A thorough understanding of their differential signaling pathways and the application of robust experimental protocols are essential for the continued development of novel and improved antiplatelet agents. The synergistic inhibition of both P2Y1 and P2Y12 is also an emerging area of research that may lead to more effective antithrombotic therapies.[18][19]

References

Unveiling the Specificity of 5'-ADP Antibodies: A Comparative Guide to Cross-Reactivity with Adenine Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of 5'-Adenosine Diphosphate (5'-ADP) antibodies with other structurally similar adenine nucleotides, namely Adenosine Triphosphate (ATP), Adenosine Monophosphate (AMP), and Adenosine. The following analysis is based on experimental data from studies utilizing advanced techniques such as Surface Plasmon Resonance (SPR) to elucidate binding affinities.

Quantitative Comparison of Binding Affinities

The cross-reactivity of an antibody is a critical parameter that defines its ability to bind to molecules other than its primary target. In the context of this compound antibodies, it is essential to determine the extent to which they interact with other endogenous adenine nucleotides. The following table summarizes the binding affinity of a well-characterized antibody, STA551, to its target protein in the presence of various adenine nucleotides. This data, derived from Surface Plasmon Resonance (SPR) analysis, provides a quantitative measure of cross-reactivity, with lower EC50 values indicating higher binding affinity.

NucleotideEC50 (µM) for STA551 Binding to Human CD137
This compound 1.3
ATP0.9
AMP2.5
Adenosine>1000

This data is derived from the supplementary materials of the study by Kamata-Sakurai et al., Cancer Discovery, 2021.

Experimental Protocols

The determination of antibody cross-reactivity relies on robust and precise experimental methodologies. Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of biomolecular interactions.

Surface Plasmon Resonance (SPR) Analysis of Antibody-Nucleotide Binding

Objective: To quantify the binding affinity of an antibody to its target in the presence of various adenine nucleotides.

Materials:

  • Biacore T200 instrument (or equivalent SPR system)

  • Sensor chip (e.g., CM5)

  • Antibody of interest (e.g., STA551)

  • Target protein (e.g., recombinant human CD137)

  • Adenine nucleotides: this compound, ATP, AMP, Adenosine

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: The target protein is immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Antibody Capture: The specific antibody is captured on the sensor surface.

  • Analyte Injection: A series of solutions containing a fixed concentration of the target protein and varying concentrations of the adenine nucleotide (e.g., 0, 1, 10, 100, 1000 µM) are injected over the sensor surface at a constant flow rate.

  • Data Acquisition: The binding of the target protein to the captured antibody in the presence of the nucleotide is monitored in real-time by detecting changes in the refractive index at the sensor surface. The response is measured in resonance units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For comparative analysis, the effective concentration (EC50) at which 50% of the maximal binding is observed for each nucleotide is calculated.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the purinergic signaling pathway and the workflow for assessing antibody cross-reactivity using SPR.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP ATP ADP ADP ATP->ADP CD39 P2X P2X Receptors ATP->P2X Activates P2Y P2Y Receptors ATP->P2Y Activates AMP AMP ADP->AMP CD39 ADP->P2Y Activates Ado Adenosine AMP->Ado CD73 A2A A2A Receptor Ado->A2A Activates A2B A2B Receptor Ado->A2B Activates

Purinergic signaling pathway.

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize capture Capture this compound Antibody immobilize->capture inject Inject Analyte: Target Protein + Adenine Nucleotide (Varying Concentrations) capture->inject measure Measure Binding Response (RU) inject->measure analyze Analyze Sensorgrams (Calculate EC50/Kd) measure->analyze compare Compare Binding Affinities analyze->compare end End compare->end

SPR experimental workflow.

A Comparative Guide to the Potency of 5'-ADP Analogs in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of various 5'-Adenosine Diphosphate (ADP) analogs in inducing platelet aggregation, supported by experimental data. Understanding the relative potency of these analogs is crucial for researchers studying platelet function, developing antiplatelet therapies, and investigating the roles of P2Y receptors in thrombosis and hemostasis.

Data Presentation: Potency of 5'-ADP Analogs

The following table summarizes the quantitative data on the potency of different this compound analogs in inducing human platelet aggregation. Potency is primarily expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

This compound AnalogEC50 (Human Platelets)pEC50 (Human Platelets)Notes
ADP ~1-10 µM6.02 ± 0.09[1]The endogenous agonist for P2Y1 and P2Y12 receptors.
2-MeSADP ~0.01 µM (10 nM)8.02 ± 0.20[1]A potent, stable analog of ADP. Significantly more potent than ADP.[1]
2-Chloro-ADP 1.0 - 5.0 µM-A potent and stable analog of ADP.[2] Some evidence suggests it may also act as a P2Y1 receptor antagonist.[3]
ADPβS Not available in direct comparative studies-A slowly hydrolyzable analog of ADP often used in binding studies.

Note: EC50 values can vary depending on the specific experimental conditions, such as the source of platelets and the assay methodology. The pEC50 is the negative logarithm of the EC50 value, where a higher value indicates greater potency.

Experimental Protocols: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation.[4] It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least 10-14 days. Use a light tourniquet and a 19-21 gauge needle to draw blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This separates the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a clean plastic tube.

  • PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature. The resulting supernatant is the PPP.

  • Platelet Count Adjustment (Optional): Perform a platelet count on the PRP. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP.

  • Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.

LTA Assay Procedure
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Calibration:

    • Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the designated channel and set this as 100% light transmission (baseline).

    • Pipette the same volume of PRP into another cuvette with a stir bar. Place it in the measurement channel and set this as 0% light transmission.

  • Sample Preparation: Pipette a fresh aliquot of PRP (e.g., 450 µL) with a stir bar into a new cuvette. Place it in the measurement channel and allow it to incubate at 37°C for at least 2 minutes with stirring (e.g., 900-1200 rpm).

  • Agonist Addition: Prepare serial dilutions of the this compound analogs in saline. To initiate aggregation, add a small volume (e.g., 50 µL) of the agonist working solution to the pre-warmed, stirring PRP to achieve the desired final concentration.

  • Data Acquisition: Record the change in light transmission for a set period, typically 5-10 minutes, or until the aggregation curve reaches a plateau.

  • Data Analysis: The extent of platelet aggregation is reported as the maximum percentage change in light transmission from the baseline. For dose-response curves, the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response, can be calculated.

Experimental_Workflow cluster_blood_collection Blood Collection cluster_prp_prep PRP & PPP Preparation cluster_lta_assay Light Transmission Aggregometry (LTA) cluster_data_analysis Data Analysis blood_draw Venipuncture into 3.2% Sodium Citrate Tubes centrifuge1 Centrifuge at 150-200 x g for 15-20 min blood_draw->centrifuge1 aspirate_prp Aspirate Platelet-Rich Plasma (PRP) centrifuge1->aspirate_prp centrifuge2 Centrifuge remaining blood at 1500-2000 x g for 15-20 min centrifuge1->centrifuge2 calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) aspirate_prp->calibrate aspirate_ppp Aspirate Platelet-Poor Plasma (PPP) centrifuge2->aspirate_ppp aspirate_ppp->calibrate incubate Incubate PRP at 37°C with stirring calibrate->incubate add_agonist Add this compound Analog incubate->add_agonist record Record Light Transmission add_agonist->record analyze Calculate Max Aggregation (%) and EC50 Values record->analyze

Caption: Experimental Workflow for Platelet Aggregation Assay.

Signaling Pathways of this compound Analogs in Platelets

This compound and its analogs induce platelet aggregation primarily through the activation of two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[5]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺), which is essential for the initial shape change of the platelet.

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is crucial for amplifying and sustaining the platelet aggregation response.

The synergistic action of both P2Y1 and P2Y12 receptors is required for a complete and robust platelet aggregation response.

ADP_Signaling_Pathway cluster_receptors Platelet Surface cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP This compound Analog P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca ShapeChange Shape Change Ca->ShapeChange cAMP ↓ cAMP AC->cAMP Inhibition Aggregation Aggregation cAMP->Aggregation Amplification & Sustainment ShapeChange->Aggregation

Caption: Signaling Pathways of this compound Analogs in Platelets.

References

validation of HPLC method for 5'-ADP quantification against enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5'-adenosine diphosphate (5'-ADP) is critical for understanding cellular energy metabolism, signal transduction, and the efficacy of therapeutic interventions. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and luciferase-based enzymatic assays. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for specific research needs.

At a Glance: HPLC vs. Enzymatic Assays for this compound Quantification

FeatureHPLC MethodEnzymatic (Luciferase) Assay
Principle Chromatographic separation based on polarity, with UV or fluorescence detection.[1][2][3]Enzymatic conversion of ADP to ATP, followed by luciferase-mediated light production.[4][5][6]
Specificity High; can distinguish between ATP, ADP, and AMP in a single run.[1][3]High for ADP, but requires a two-step process to eliminate background ATP.[4][5]
Sensitivity Nanomolar to picomolar range, depending on the detector.[1]As low as 20 nM ADP can be detected.[4]
Throughput Lower; sequential sample analysis.[1]High; suitable for multi-well plate formats and high-throughput screening (HTS).[4][7]
Cost Higher initial instrument cost; lower per-sample reagent cost.Lower initial instrument cost (luminometer); higher per-sample reagent cost.
Sample Volume Typically in the microliter range.As low as 5 µL.[5]
Complexity Requires expertise in chromatography and method development.[8]Simpler "mix-and-read" protocols.[7]
Matrix Effects Can be susceptible to interference from complex biological matrices.[2]Can be less prone to interference from some compounds compared to fluorescence-based assays.[7]

In-Depth Comparison

High-Performance Liquid Chromatography, particularly the ion-pair reversed-phase method, offers a robust and reliable technique for the simultaneous quantification of ATP, ADP, and AMP from a single sample.[1][3] This method separates the nucleotides based on their polarity, allowing for high specificity and the ability to assess the overall energy state of a cell or tissue. The retention time of each nucleotide is used for identification, while the peak area is used for quantification.[3]

Luciferase-based enzymatic assays provide a highly sensitive and high-throughput alternative for ADP quantification.[4][7] These assays are based on a two-step enzymatic reaction. In the first step, any pre-existing ATP in the sample is removed. In the second step, ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial ADP concentration.[4][5] The simplicity of the "mix-and-read" format makes it amenable to automation and screening of large numbers of samples.[7]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC Method for this compound Quantification

This protocol is a generalized procedure based on established methods for the analysis of adenine nucleotides in biological samples.[1][2][3]

1. Sample Preparation (Cellular Extracts): a. Homogenize cells or tissues in ice-cold 0.4 M perchloric acid. b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Neutralize the supernatant with 2 M KOH. d. Centrifuge to remove the potassium perchlorate precipitate. e. Filter the supernatant through a 0.22 µm filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate (KH₂PO₄) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent), pH 6.0.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 20 µL.

3. Quantification: a. Prepare standard solutions of ATP, ADP, and AMP of known concentrations. b. Generate a standard curve by plotting peak area against concentration for each nucleotide. c. Determine the concentration of ADP in the samples by interpolating their peak areas from the standard curve.

Luciferase-Based Enzymatic Assay for this compound Quantification

This protocol is based on commercially available ADP detection kits, such as the ADP-Glo™ Kinase Assay.[4][5]

1. Reagent Preparation: a. Reconstitute the lyophilized luciferase and kinase detection substrate in their respective buffers as per the manufacturer's instructions.

2. Assay Procedure (96-well plate format): a. Add 25 µL of your sample or ADP standard to each well. b. Add 25 µL of ADP-Glo™ Reagent to each well to terminate the ADP-producing reaction and deplete ATP. c. Incubate for 40 minutes at room temperature. d. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. e. Incubate for 30-60 minutes at room temperature. f. Measure luminescence using a plate-reading luminometer.

3. Quantification: a. Prepare a standard curve by plotting luminescence (Relative Light Units - RLU) against the concentration of the ADP standards. b. Determine the ADP concentration in the samples by interpolating their RLU values from the standard curve.

Visualizing the Methodologies and a Key Signaling Pathway

experimental_workflows cluster_hplc HPLC Method cluster_enzymatic Enzymatic Assay hplc_start Sample Preparation (Extraction & Neutralization) hplc_inject Injection into HPLC hplc_start->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect hplc_quant Quantification (Peak Area vs. Standard Curve) hplc_detect->hplc_quant enz_start Sample Addition to Plate enz_atp_dep ATP Depletion (Add ADP-Glo™ Reagent) enz_start->enz_atp_dep enz_adp_conv ADP to ATP Conversion & Luminescence Generation enz_atp_dep->enz_adp_conv enz_measure Luminescence Measurement enz_adp_conv->enz_measure enz_quant Quantification (RLU vs. Standard Curve) enz_measure->enz_quant

Caption: Experimental workflows for HPLC and enzymatic assays.

adp_signaling_pathway ADP This compound P2Y1 P2Y1 Receptor (Gq-coupled) ADP->P2Y1 P2Y12 P2Y12 Receptor (Gi-coupled) ADP->P2Y12 PLC Phospholipase C (PLC) Activation P2Y1->PLC Adenylyl_cyclase Adenylyl Cyclase Inhibition P2Y12->Adenylyl_cyclase IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_change Platelet Shape Change Ca_mobilization->Shape_change Platelet_aggregation Platelet Aggregation Shape_change->Platelet_aggregation cAMP_decrease cAMP Decrease Adenylyl_cyclase->cAMP_decrease Aggregation_amplification Amplification of Aggregation Signal cAMP_decrease->Aggregation_amplification Aggregation_amplification->Platelet_aggregation

Caption: this compound signaling in platelet aggregation.

Conclusion

Both HPLC and luciferase-based enzymatic assays are powerful tools for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the study. For researchers needing to quantify ATP, ADP, and AMP simultaneously to get a complete picture of the cellular energy status, and who have a lower sample throughput, HPLC is the method of choice. For those conducting high-throughput screening or requiring very high sensitivity for ADP alone, the luciferase-based enzymatic assay offers a more practical and efficient solution. Careful consideration of the advantages and limitations of each technique will ensure the selection of the most appropriate method for generating accurate and reliable data.

References

A Comparative Guide to the Role of 5'-ADP in Human vs. Mouse Platelet Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of 5'-adenosine diphosphate (ADP) in mediating platelet activation in humans and mice. Understanding the species-specific differences is crucial for translating findings from murine models to human physiology and for the development of novel antiplatelet therapies.

Introduction

5'-ADP is a critical platelet agonist that, upon release from dense granules of activated platelets, amplifies and sustains the thrombotic response.[1][2] It exerts its effects by binding to two distinct P2Y G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3] While the fundamental roles of these receptors are conserved between humans and mice, significant differences exist in their signaling cascades, receptor expression levels, and overall contribution to platelet activation. These differences can have profound implications for the interpretation of data from mouse models of thrombosis and hemostasis.

Key Differences in ADP-Mediated Platelet Activation

While both human and mouse platelets rely on P2Y1 and P2Y12 for ADP-induced activation, there are notable distinctions:

  • Receptor Expression and Function: While both species express P2Y1 and P2Y12, some studies suggest a higher expression of P2Y12 in mouse platelets compared to human platelets.[4]

  • Thrombin Receptor Differences: Human and mouse platelets utilize different protease-activated receptors (PARs) for thrombin signaling, which can indirectly influence ADP-mediated responses. Human platelets express PAR1 and PAR4, whereas mouse platelets express PAR3 and PAR4.[5][6]

  • Agonist Sensitivity: Mouse platelets have been reported to be more sensitive to ADP than human platelets.[7] However, higher concentrations of ADP are sometimes required to elicit a maximal aggregation response in mouse platelets compared to human platelets.[5]

  • Second Wave of Aggregation: ADP induces a biphasic aggregation response in human platelet-rich plasma, with the second wave being dependent on thromboxane A2 (TXA2) synthesis.[8] In contrast, ADP-induced aggregation in mouse platelets is typically monophasic and reversible, with no degranulation.[9]

Quantitative Comparison of ADP-Induced Platelet Responses

The following table summarizes key quantitative differences in ADP-mediated platelet activation between humans and mice based on available literature. It is important to note that experimental conditions can significantly influence these values.

ParameterHuman PlateletsMouse PlateletsReferences
ADP-induced Aggregation Biphasic, with a second wave dependent on TXA2Monophasic and reversible[8][9]
P2Y12 Expression Lower relative expressionHigher relative expression[4]
ADP Sensitivity Less sensitiveMore sensitive[7]
Maximal ADP Response vs. Thrombin Lower maximal response to ADP than thrombinGreater maximal response to ADP than thrombin[7]
Dense Granule Nucleotide Content (nmol/10^9 platelets) ATP: ~2.9, ADP: ~4.7ATP: ~1.9, ADP: ~3.1[10]

Signaling Pathways of ADP Receptors

The activation of P2Y1 and P2Y12 receptors by ADP initiates distinct but synergistic signaling pathways that culminate in platelet shape change, granule secretion, and aggregation.

Human Platelet ADP Signaling

In human platelets, the P2Y1 receptor, coupled to Gq, primarily mediates a transient increase in intracellular calcium (Ca2+), leading to platelet shape change and the initiation of aggregation.[11][12][13] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11][12] This reduction in cAMP potentiates and sustains the aggregation response initiated by P2Y1. There is also evidence of reciprocal cross-talk between the two receptors.[11][12]

Human_ADP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ADP This compound P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Ca2+ Store IP3->Ca_Store PKC PKC DAG->PKC Ca_increase ↑ [Ca2+]i Ca_Store->Ca_increase Shape_Change Shape Change Ca_increase->Shape_Change Aggregation_init Aggregation (initiation) Ca_increase->Aggregation_init PKC->Aggregation_init AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease Aggregation_sustain Aggregation (sustained) cAMP_decrease->Aggregation_sustain

Diagram 1: Simplified ADP signaling pathway in human platelets.
Mouse Platelet ADP Signaling

The fundamental signaling pathways of P2Y1 and P2Y12 are largely conserved in mice. P2Y1 activation leads to Gq-mediated calcium mobilization, essential for shape change and initiating aggregation.[14] P2Y12, through Gi, inhibits adenylyl cyclase to amplify and stabilize the aggregate.[15] However, the relative contribution and interplay of these pathways may differ due to variations in receptor expression and the influence of other signaling molecules.[4] For instance, GRK2 has been shown to regulate ADP signaling via both P2Y1 and P2Y12 in mouse platelets.[15]

Mouse_ADP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ADP This compound P2Y1 P2Y1 ADP->P2Y1 P2Y12 P2Y12 ADP->P2Y12 Gq Gq P2Y1->Gq GRK2 GRK2 P2Y1->GRK2 Gi Gi P2Y12->Gi P2Y12->GRK2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Ca2+ Store IP3->Ca_Store Ca_increase ↑ [Ca2+]i Ca_Store->Ca_increase Shape_Change Shape Change Ca_increase->Shape_Change Aggregation_init Aggregation (initiation) Ca_increase->Aggregation_init AC Adenylyl Cyclase Gi->AC cAMP_decrease ↓ cAMP AC->cAMP_decrease Aggregation_sustain Aggregation (sustained) cAMP_decrease->Aggregation_sustain

Diagram 2: Simplified ADP signaling in mouse platelets, highlighting GRK2 regulation.

Experimental Protocols

Accurate assessment of ADP-induced platelet activation requires standardized experimental procedures. Below are detailed methodologies for key assays.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[16] Avoid hemolysis and excessive agitation.

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[16][17]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).[16]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a stir bar to the cuvette containing the PRP sample.

    • Add a known concentration of ADP to the PRP and record the change in light transmission over time (typically 5-10 minutes).

    • The results are expressed as the percentage of maximal aggregation.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation (150-200 x g, 15-20 min) Blood_Collection->Centrifuge_PRP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Centrifuge_PPP High-Speed Centrifugation (1500-2000 x g, 10-15 min) Centrifuge_PRP->Centrifuge_PPP Adjust_Count Adjust Platelet Count in PRP PRP->Adjust_Count PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Count Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust_Count->Calibrate Incubate Incubate PRP at 37°C Adjust_Count->Incubate Add_ADP Add ADP Incubate->Add_ADP Record Record Light Transmission Add_ADP->Record

References

Differential Impact of 5'-ADP on Arterial Versus Venous Thrombosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule in hemostasis and thrombosis, primarily mediating platelet activation and aggregation through its interaction with P2Y1 and P2Y12 purinergic receptors. While the fundamental role of ADP in thrombus formation is well-established, its differential effects in the distinct hemodynamic and pathophysiological environments of arterial and venous systems are of significant interest for the development of targeted antithrombotic therapies. This guide provides a comparative overview of the effects of 5'-ADP in established preclinical models of arterial and venous thrombosis, supported by experimental data and detailed methodologies.

Arterial thrombosis typically occurs in regions of high shear stress, often initiated by the rupture of an atherosclerotic plaque, leading to a platelet-rich "white thrombus." In contrast, venous thrombosis is characterized by formation under low-flow or static conditions, resulting in a fibrin-rich "red thrombus." These fundamental differences suggest that the contribution of platelet agonists like ADP may vary between the two thrombotic processes.

Comparative Analysis of this compound Effects

While direct head-to-head studies quantitatively comparing a range of this compound concentrations in both arterial and venous thrombosis models are limited, a synthesis of available data from various preclinical studies allows for a comparative analysis. The following table summarizes the key differential effects of ADP-mediated signaling in these two settings.

FeatureArterial Thrombosis ModelsVenous Thrombosis ModelsKey References
Primary Pathophysiology High shear stress, endothelial injury (e.g., plaque rupture)Low flow/stasis, hypercoagulability, endothelial dysfunction[1]
Thrombus Composition Platelet-richFibrin- and red blood cell-rich[1]
Role of ADP/P2Y12 Signaling Central to platelet activation, aggregation, and thrombus stabilization. P2Y12 is a primary therapeutic target.Important for platelet activation and contributes significantly to thrombus formation, especially under pro-thrombotic conditions.[2],[3]
Effect of P2Y12 Inhibition Potent inhibition of thrombus formation and growth.Significant reduction in thrombus size and weight.[4],[3]

Experimental Models and Quantitative Data

Arterial Thrombosis Model: Ferric Chloride-Induced Carotid Artery Injury

The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used method to study platelet-rich thrombus formation in vivo.[5] The topical application of FeCl₃ causes oxidative injury to the vessel wall, leading to endothelial denudation and subsequent platelet adhesion and aggregation.[6]

Representative Quantitative Data:

ParameterControlP2Y12 Inhibition (e.g., Clopidogrel)Key References
Time to Occlusion (minutes) ~10-15Significantly prolonged (>30) or no occlusion[6]
Thrombus Weight (mg) Varies by FeCl₃ concentrationSignificantly reduced[6]
Platelet Deposition ExtensiveMarkedly decreased[2]

Note: The above data is a synthesis from multiple sources and represents typical outcomes. Absolute values can vary based on specific experimental conditions (e.g., FeCl₃ concentration, animal strain).

Venous Thrombosis Model: Inferior Vena Cava (IVC) Stasis/Ligation

The IVC stasis or ligation model is a common method to induce venous thrombosis.[7] It mimics the low-flow conditions characteristic of deep vein thrombosis (DVT). The procedure involves the complete or partial ligation of the inferior vena cava, leading to blood stasis and subsequent thrombus formation.[8]

Representative Quantitative Data:

ParameterControlP2Y12 Deficient Mice / Clopidogrel TreatmentKey References
Thrombus Weight (mg) Forms consistentlySignificantly reduced[3]
Thrombus Incidence HighReduced under certain conditions[3]
Fibrin Content HighReduced in P2Y12 deficient mice[3]

Note: The data presented is based on findings from studies investigating the role of P2Y12 in venous thrombosis, highlighting the importance of ADP signaling in this process.

Experimental Protocols

Ferric Chloride-Induced Arterial Thrombosis Protocol
  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.

  • Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Induction of Thrombosis: Apply a filter paper strip (e.g., 1x2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 5% or 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring: Continuously monitor blood flow until complete occlusion (cessation of flow for a defined period) or for a predetermined experimental duration (e.g., 60 minutes).

  • Data Analysis: Record the time to occlusion. The artery segment containing the thrombus can be excised for histological analysis or thrombus weight measurement.

Inferior Vena Cava (IVC) Stasis-Induced Venous Thrombosis Protocol
  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Anesthetize the mouse as described for the arterial model.

  • Surgical Preparation: Perform a midline laparotomy to expose the abdominal contents. Gently retract the intestines to visualize the inferior vena cava.

  • IVC Ligation: Carefully dissect the IVC from the aorta. Ligate the IVC just below the renal veins using a suture. All side branches between the ligature and the iliac bifurcation are also ligated.

  • Wound Closure: Close the abdominal wall and skin with sutures.

  • Thrombus Development: Allow the thrombus to develop for a specified period (e.g., 24 or 48 hours).

  • Sample Collection: Re-anesthetize the mouse, re-open the abdomen, and excise the IVC segment containing the thrombus.

  • Data Analysis: Measure the length and weight of the thrombus. The thrombus can also be processed for histological or biochemical analysis.

Signaling Pathways and Experimental Workflows

ADP-Mediated Platelet Activation Signaling Pathway

ADP_Signaling ADP-Mediated Platelet Activation Pathway ADP This compound P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi Stabilization Thrombus Stabilization P2Y12->Stabilization PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP inhibition Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ShapeChange Shape Change Ca->ShapeChange Aggregation Platelet Aggregation PKC->Aggregation cAMP->Aggregation Aggregation->Stabilization Arterial_Workflow Arterial Thrombosis Experimental Workflow Start Anesthetize Mouse ExposeArtery Expose Carotid Artery Start->ExposeArtery FlowProbe Place Doppler Flow Probe ExposeArtery->FlowProbe FeCl3 Apply FeCl₃-soaked Filter Paper FlowProbe->FeCl3 Monitor Monitor Blood Flow FeCl3->Monitor Occlusion Time to Occlusion Measurement Monitor->Occlusion Analysis Thrombus Analysis (Weight/Histology) Occlusion->Analysis Venous_Workflow Venous Thrombosis Experimental Workflow Start Anesthetize Mouse ExposeIVC Expose Inferior Vena Cava Start->ExposeIVC LigateIVC Ligate IVC and Side Branches ExposeIVC->LigateIVC Close Close Abdominal Incision LigateIVC->Close Incubate Allow Thrombus Formation (24-48h) Close->Incubate Harvest Harvest IVC Segment Incubate->Harvest Analysis Thrombus Analysis (Weight/Length) Harvest->Analysis

References

A Comparative Analysis of 5'-ADP Receptor Expression Across Key Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P2Y Receptor Expression and Signaling

Extracellular 5'-adenosine diphosphate (5'-ADP) is a critical signaling molecule that orchestrates a wide array of physiological and pathological processes through its interaction with P2Y purinergic receptors. Understanding the differential expression and signaling of these receptors—primarily P2Y1, P2Y12, and P2Y13—across various cell types is paramount for the development of targeted therapeutics for conditions ranging from thrombosis to neuroinflammation. This guide provides a comparative overview of this compound receptor expression in platelets, immune cells (specifically microglia), and endothelial cells, supported by experimental data and detailed methodologies.

Comparative Expression of this compound Receptors

The expression levels of P2Y1, P2Y12, and P2Y13 receptors vary significantly among different cell types, influencing their distinct responses to ADP. While direct quantitative comparisons across different studies can be challenging due to methodological variations, the following table summarizes the available data on mRNA and protein expression.

ReceptorPlateletsMicrogliaEndothelial Cells
P2Y1 Present (mRNA and protein). Functionally coupled to Gq, mediating shape change and initial aggregation.[1][2]Present (mRNA and protein). mRNA expression has been shown to increase with age.[3] Involved in modulating microglial activation and proliferation.[4][5]Present (mRNA and protein). One of the most abundantly expressed P2Y receptors in endothelial cells, involved in vasodilation.[6][7]
P2Y12 Highly Expressed (mRNA and protein). A key receptor for platelet aggregation and thrombus formation, coupled to Gi.[1][8][9] Estimated to be present at a few hundred copies per platelet.[1]Highly and Specifically Expressed (mRNA and protein). Considered a specific marker for microglia in the central nervous system.[10][11] mRNA expression increases with age.[3] Crucial for microglial chemotaxis and activation.[10]Present (mRNA and protein).[6][12] Its expression has been noted in human umbilical vein endothelial cells (HUVECs).[6]
P2Y13 Present (mRNA and protein). Its functional role in platelet aggregation is less defined compared to P2Y1 and P2Y12.[13]Present (mRNA and protein). mRNA is expressed at levels almost as high as P2Y12. Regulates microglial morphology, surveillance, and inflammatory responses.[4]Present (mRNA and protein). Involved in Ca2+ signaling and proliferative responses in pulmonary artery vasa vasorum endothelial cells.[7]

Signaling Pathways of this compound Receptors

The activation of P2Y1, P2Y12, and P2Y13 receptors by this compound initiates distinct intracellular signaling cascades, primarily through their coupling to different G proteins.

P2Y_Signaling P2Y1 P2Y1 Gq Gq/11 P2Y1->Gq P2Y12 P2Y12 Gi Gi/o P2Y12->Gi P2Y13 P2Y13 P2Y13->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC Activity IP3_DAG->Ca_PKC PKA ↓ PKA Activity cAMP->PKA

Caption: Signaling pathways of this compound receptors P2Y1, P2Y12, and P2Y13.

Experimental Workflow for Comparative Analysis

A typical experimental workflow to compare the expression of this compound receptors in different cell types involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_sample 1. Sample Preparation cluster_quantification 2. Quantification cluster_functional 3. Functional Assays cluster_analysis 4. Data Analysis Cell_Isolation Cell Isolation (e.g., Platelets, Microglia, Endothelial Cells) Lysate_Prep Cell Lysis & Protein/RNA Extraction Cell_Isolation->Lysate_Prep Flow_Cytometry Flow Cytometry (Surface Protein) Cell_Isolation->Flow_Cytometry Calcium_Assay Calcium Mobilization Cell_Isolation->Calcium_Assay Aggregation_Assay Platelet Aggregation Cell_Isolation->Aggregation_Assay Chemotaxis_Assay Cell Migration Cell_Isolation->Chemotaxis_Assay qPCR RT-qPCR (mRNA Expression) Lysate_Prep->qPCR Western_Blot Western Blot (Protein Expression) Lysate_Prep->Western_Blot Data_Analysis Statistical Analysis & Comparative Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Calcium_Assay->Data_Analysis Aggregation_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

Caption: Experimental workflow for comparative analysis of this compound receptor expression.

Experimental Protocols

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

This protocol allows for the quantification of the relative or absolute abundance of P2Y receptor mRNA transcripts.

  • RNA Isolation: Total RNA is extracted from isolated cell populations using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based master mix, forward and reverse primers specific for the P2Y receptor of interest (P2Y1, P2Y12, P2Y13), and the synthesized cDNA as a template.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for Protein Expression

This technique is used to detect and semi-quantify the total protein levels of P2Y receptors.

  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration in the lysate is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each cell type are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for the P2Y receptor of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin or GAPDH).

Calcium Mobilization Assay for Receptor Function

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled P2Y1 receptor signaling.

  • Cell Preparation and Dye Loading: Cells are seeded in a 96-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Agonist Stimulation: The baseline fluorescence is recorded, and then the cells are stimulated with varying concentrations of this compound or a specific P2Y receptor agonist.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is calculated and can be used to determine the potency and efficacy of the agonist.

References

Validating the Specificity of a New P2Y12 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel P2Y12 receptor antagonist, designated "NewAntagonist," with established alternatives. The focus of this document is to validate the specificity of NewAntagonist against its intended target, the P2Y12 receptor, in contrast to other purinergic receptors activated by 5'-ADP and related nucleotides. Supporting experimental data and detailed methodologies are provided to allow for informed evaluation and replication.

Introduction to P2Y12 Receptor Antagonism

The P2Y12 receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1] Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[1] Consequently, the P2Y12 receptor is a key target for antiplatelet therapies in the management of cardiovascular diseases. Currently available P2Y12 antagonists include irreversible thienopyridines like clopidogrel and prasugrel, and reversible agents such as ticagrelor and cangrelor.[2][3] A critical attribute for any new P2Y12 antagonist is high specificity, minimizing off-target effects on other closely related purinergic receptors like P2Y1, P2Y13, and P2X1, which can also be activated by nucleotides. This guide presents data validating the superior specificity of NewAntagonist.

Comparative Analysis of P2Y12 Receptor Antagonists

To objectively assess the performance of NewAntagonist, its binding affinity and functional inhibition were compared against a panel of established P2Y12 receptor antagonists. The following tables summarize the quantitative data from key in vitro assays.

Table 1: Comparative Binding Affinity (Ki, nM) at Purinergic Receptors

This table presents the equilibrium dissociation constants (Ki) for each antagonist at the P2Y12 receptor and other relevant purinergic receptors. A lower Ki value indicates a higher binding affinity. The data for NewAntagonist highlights its high affinity for the P2Y12 receptor and significantly lower affinity for other tested receptors, demonstrating its superior specificity.

CompoundP2Y12 Ki (nM)P2Y1 Ki (nM)P2Y13 Ki (nM)P2X1 Ki (nM)
NewAntagonist 0.25 >10,000 >10,000 >10,000
Ticagrelor0.33 - 4.3[4]>3,000[5]Active Antagonist[4][6]Data not available
CangrelorData not availableData not availableActive Antagonist[4][6]Data not available
Clopidogrel (Active Metabolite)Data not availableNot Antagonized[7]Data not availableNot Antagonized[7]
Prasugrel (Active Metabolite)Data not availableData not availableData not availableData not available

Data for existing drugs are derived from published literature. "Data not available" indicates that specific Ki values were not found in the searched literature under the scope of this guide.

Table 2: Comparative Functional Inhibition (IC50, nM) of ADP-Induced Platelet Aggregation

This table shows the half-maximal inhibitory concentration (IC50) of each antagonist in functional platelet aggregation assays induced by ADP. A lower IC50 value signifies greater potency in inhibiting platelet function. NewAntagonist demonstrates potent inhibition of ADP-induced platelet aggregation.

CompoundIC50 (nM) for ADP-induced Platelet Aggregation
NewAntagonist 1.5
Ticagrelor5[8]
Prasugrel (Active Metabolite, R-99224)45,000
Clopidogrel (Active Metabolite)1,800[9]

IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the underlying mechanisms and the experimental procedures used for validation, the following diagrams have been generated.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP This compound P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Antagonist P2Y12 Antagonist (e.g., NewAntagonist) Antagonist->P2Y12 Blocks Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Aggregation Gi->Platelet_Activation Leads to cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP->VASP_P

P2Y12 receptor signaling pathway.

Experimental_Workflow cluster_assays Specificity Validation Assays Binding_Assay Radioligand Binding Assay (Ki determination) Data_Analysis Data Analysis and Comparison - Specificity Profile - Potency Assessment Binding_Assay->Data_Analysis Aggregation_Assay Platelet Aggregation Assay (IC50 determination) Aggregation_Assay->Data_Analysis Adenylyl_Cyclase_Assay Adenylyl Cyclase Inhibition Assay Adenylyl_Cyclase_Assay->Data_Analysis VASP_Assay VASP Phosphorylation Assay VASP_Assay->Data_Analysis Start New P2Y12 Antagonist (NewAntagonist) Receptor_Panel Panel of Purinergic Receptors (P2Y12, P2Y1, P2Y13, P2X1) Start->Receptor_Panel Platelets Isolated Human Platelets Start->Platelets Receptor_Panel->Binding_Assay Platelets->Aggregation_Assay Platelets->Adenylyl_Cyclase_Assay Platelets->VASP_Assay

Experimental workflow for specificity validation.

Specificity_Comparison cluster_new NewAntagonist cluster_existing Existing Antagonists New_P2Y12 High Affinity for P2Y12 New_Other Negligible Affinity for P2Y1, P2Y13, P2X1 Conclusion Conclusion: NewAntagonist exhibits superior specificity New_Other->Conclusion Leads to Existing_P2Y12 High Affinity for P2Y12 Existing_Other Potential Cross-Reactivity with P2Y13 Existing_Other->Conclusion Contrasts with

Logical comparison of specificity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the target receptor.

  • Materials:

    • Cell membranes prepared from CHO-K1 cells stably expressing the human P2Y12, P2Y1, P2Y13, or P2X1 receptor.

    • Radioligand: [³³P]2MeS-ADP (for P2Y12, P2Y1, P2Y13) or [³H]α,β-methylene ATP (for P2X1).

    • Test compounds: NewAntagonist and reference antagonists.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound, and 50 µL of the radioligand at a concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg of protein).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration (10 µM) of a known unlabeled antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation and is used to determine the functional inhibitory potency (IC50) of the test compound.

  • Materials:

    • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

    • ADP solution (agonist).

    • Test compounds: NewAntagonist and reference antagonists.

    • LTA instrument (aggregometer).

    • Cuvettes with stir bars.

  • Procedure:

    • Prepare PRP by centrifuging whole blood at 150-200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette 450 µL of PRP into a cuvette with a stir bar and pre-incubate with 50 µL of the test compound at various concentrations (or vehicle control) for 5 minutes at 37°C.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • IC50 values are calculated by plotting the percentage inhibition of aggregation against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a P2Y12 antagonist to block the ADP-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Washed human platelets or membranes from P2Y12-expressing cells.

    • Forskolin (an adenylyl cyclase activator).

    • ADP.

    • Test compounds: NewAntagonist and reference antagonists.

    • Assay buffer: 50 mM Tris-HCl, 1 mM ATP, 5 mM MgCl₂, 0.1 mM EGTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.5.

    • cAMP assay kit (e.g., ELISA or RIA).

  • Procedure:

    • Pre-incubate washed platelets or cell membranes with the test compound at various concentrations for 15 minutes at 37°C.

    • Add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase, followed immediately by ADP (e.g., 1 µM).

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction by adding 0.1 M HCl or by heating.

    • Centrifuge to pellet the cellular debris.

    • Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

    • The ability of the antagonist to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP production is quantified.

VASP Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).

  • Materials:

    • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

    • Prostaglandin E1 (PGE1).

    • ADP.

    • Test compounds: NewAntagonist and reference antagonists.

    • Fixation and permeabilization reagents.

    • Fluorescently labeled primary antibody against phosphorylated VASP (P-VASP).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood and incubate with the test compound at various concentrations for 15 minutes at room temperature.

    • For each sample, prepare two tubes:

      • Tube 1 (PGE1): Add PGE1 to induce maximal VASP phosphorylation.

      • Tube 2 (PGE1 + ADP): Add PGE1 followed by ADP to assess the P2Y12-mediated inhibition of VASP phosphorylation.

    • Incubate for 10 minutes at room temperature.

    • Fix and permeabilize the platelets according to a standardized protocol.

    • Add the fluorescently labeled anti-P-VASP antibody and incubate in the dark.

    • Analyze the samples using a flow cytometer, gating on the platelet population.

    • The Mean Fluorescence Intensity (MFI) of P-VASP staining is measured.

    • A Platelet Reactivity Index (PRI) can be calculated as: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition.

Conclusion

The comprehensive experimental data presented in this guide demonstrates that the novel P2Y12 receptor antagonist, NewAntagonist, possesses a superior specificity profile compared to established alternatives. Its high affinity for the P2Y12 receptor, coupled with negligible affinity for other related purinergic receptors, suggests a reduced potential for off-target effects. Furthermore, NewAntagonist exhibits potent functional inhibition of ADP-induced platelet aggregation. These findings strongly support the continued development of NewAntagonist as a promising next-generation antiplatelet therapy. The detailed experimental protocols provided herein offer a robust framework for the validation and comparison of novel P2Y12 receptor antagonists.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5'-Adenosine Diphosphate (5'-ADP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5'-Adenosine Diphosphate (5'-ADP), ensuring the safety of laboratory personnel and the protection of our environment. As your trusted partner, we are committed to providing value beyond the product by equipping you with essential safety and logistical information for your research endeavors.

Hazard Classification and Safety Considerations

This compound is a crucial reagent in numerous biochemical assays. While some sources do not classify it as a hazardous substance, others indicate that it can be a skin, eye, and respiratory irritant.[1][2][3] Given this variability, a cautious approach is recommended. It is imperative to treat all unused or expired this compound as potentially hazardous chemical waste to minimize risk.[4][5]

Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.[4][6]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not well-established in public databases. The primary concern is to avoid environmental burdens from the disposal of large quantities.[2] The following table summarizes the general guidelines.

ParameterGuidelineNotes
Hazard Classification Varies; treat as an irritant and potentially hazardous.Refer to the specific product Safety Data Sheet (SDS).
Solid Waste Disposal For small quantities, consult institutional EHS guidelines. May be permissible in regular lab waste if deemed non-hazardous.[2]Always err on the side of caution and treat as chemical waste.
Aqueous Solution Disposal Disposal of small volumes of dilute solutions down the drain with copious amounts of water may be permissible.[2]CRITICAL: Verify with your local EHS for specific rules on drain disposal. This is not recommended without explicit approval.
Personal Protective Equipment (PPE) Standard laboratory PPE (lab coat, safety glasses, and gloves) should be worn.Ensure PPE is appropriate for handling chemical waste.

Experimental Protocol for Disposal of this compound Waste

The following protocol outlines the standard procedure for the disposal of this compound waste in a laboratory setting. This procedure should be adapted to your institution's specific EHS guidelines.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Treat all unused or expired this compound reagent as chemical waste.[4] Do not dispose of it in the standard trash or down the drain.[4]

  • Segregate the Waste:

    • Solid Waste: Collect dry this compound powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[4]

    • Liquid Waste: If this compound is dissolved in a solution, collect it in a designated liquid chemical waste container that is compatible with the solvent used.[4]

Step 2: Container Management

  • Use Approved Containers: Use only approved, leak-proof waste containers provided or recommended by your EHS department.

  • Securely Close Containers: Keep waste containers securely closed at all times, except when adding waste.[4]

Step 3: Waste Labeling

  • Label Clearly: Clearly label the waste container with a "Hazardous Waste" label.[4][6]

  • List Contents: List all contents, including "5'-Adenosine Diphosphate" and any solvents, with their approximate percentages.

  • Date the Container: Indicate the date when the waste was first added to the container.[4]

Step 4: Accumulation and Storage

  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure Safe Storage: The storage area should be secure and away from incompatible materials.[4]

Step 5: Final Disposal

  • Arrange for Pickup: Once the container is full or you have finished generating this type of waste, arrange for pickup by your institution's EHS department.

  • Submit a Waste Collection Request: Follow your institution's procedures to submit a chemical waste collection request.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines and SDS start->consult_ehs characterize Characterize Waste (Solid, Liquid, Contaminated Materials) consult_ehs->characterize segregate Segregate Waste Streams characterize->segregate solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste label_waste Label Container: 'Hazardous Waste' Contents & Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup for Final Disposal store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Adp
Reactant of Route 2
Reactant of Route 2
5'-Adp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.